Technical Documentation Center

N-(3-Aminophenyl)-4-(hexyloxy)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-Aminophenyl)-4-(hexyloxy)benzamide
  • CAS: 1020722-37-5

Core Science & Biosynthesis

Foundational

N-(3-Aminophenyl)-4-(hexyloxy)benzamide chemical structure and properties

N-(3-Aminophenyl)-4-(hexyloxy)benzamide: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics Executive Summary & Structural Rationale In the landscape of rational drug design and advanced materials,...

Author: BenchChem Technical Support Team. Date: March 2026

N-(3-Aminophenyl)-4-(hexyloxy)benzamide: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

Executive Summary & Structural Rationale

In the landscape of rational drug design and advanced materials, N-(3-Aminophenyl)-4-(hexyloxy)benzamide (Catalog ID: 2038615) emerges as a highly versatile, bifunctional chemical building block[1]. Unlike generic aliphatic amides, this molecule is engineered with two distinct pharmacophoric domains separated by a rigid benzamide scaffold.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic tool for probing biological targets. The structural causality is twofold:

  • The 3-Aminophenyl Vector (Polar Head): The meta-substitution of the primary amine is a deliberate geometric choice. Unlike ortho-aminophenyl groups (which act as bidentate zinc chelators in classic HDAC inhibitors), the meta-amine projects at an approximate 120° angle. This specific trajectory is highly favored for inserting into the hinge region of kinases or acting as a hydrogen-bond donor in the secondary binding channels of epigenetic targets[2][3].

  • The 4-Hexyloxy Anchor (Lipophilic Tail): The six-carbon aliphatic chain is not arbitrary. A hexyloxy tail provides the optimal balance of lipophilicity and steric bulk to fully occupy deep, narrow hydrophobic pockets (such as lipid-binding domains) while maintaining sufficient solubility to prevent target-independent aggregation. This specific chain length is also a hallmark in the design of liquid crystalline macrocycles, where it drives highly ordered molecular packing[4].

Physicochemical Profiling

To predict the behavior of N-(3-Aminophenyl)-4-(hexyloxy)benzamide in both synthetic workflows and biological assays, we must analyze its quantitative physicochemical parameters.

ParameterValuePharmacological / Synthetic Implication
Molecular Formula C₁₉H₂₄N₂O₂Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 312.41 g/mol Ideal for fragment-based or lead-optimization drug discovery (Lipinski compliant).
LogP (Estimated) ~4.5High lipophilicity driven by the hexyloxy tail; requires DMSO/DMF for assay stock solutions.
H-Bond Donors 2Primary amine (-NH₂) and amide (-NH-) provide critical interaction vectors.
H-Bond Acceptors 3Amide carbonyl, ether oxygen, and amine nitrogen.
Topological Polar Surface Area 61.3 ŲExcellent permeability profile for intracellular target engagement.

Mechanistic Role in Targeted Therapeutics

The true utility of this molecule lies in its modularity. The diagram below illustrates the spatial relationship and functional purpose of each domain when interacting with a target protein.

Pharmacophore A 3-Aminophenyl Moiety (Polar Head / Hinge Binder) B Benzamide Core (Rigid Scaffold) A->B C-N Bond D Target Protein (Kinase / Epigenetic Reader) A->D H-Bond / Electrostatics C 4-Hexyloxy Tail (Lipophilic Anchor) B->C Ether Linkage C->D Hydrophobic Channel

Fig 1. Pharmacophore mapping of the N-(3-Aminophenyl)-4-(hexyloxy)benzamide scaffold.

Advanced Synthetic Methodology

Synthesizing this compound requires strict control over regioselectivity. Unprotected 1,3-phenylenediamine is highly nucleophilic at both amine sites, which would inevitably lead to symmetric bis-amides and complex oligomeric mixtures.

To enforce causality and control, we utilize a mono-Boc protection strategy . By masking one amine, we break the symmetry of the diamine, ensuring that the amide coupling occurs exclusively at the desired position. Furthermore, HATU is selected over traditional EDC/NHS coupling reagents to overcome the slight steric hindrance and electronic deactivation of the aniline, driving the reaction to >95% conversion.

Synthesis SM1 4-Hexyloxybenzoic Acid Step1 Activation & Coupling (HATU, DIPEA, DMF, 2h, RT) SM1->Step1 SM2 Mono-Boc-1,3-Phenylenediamine SM2->Step1 Int1 Boc-Protected Intermediate (LC-MS: m/z 413.5 [M+H]+) Step1->Int1 Step2 Global Deprotection (TFA/DCM 1:4, 1h, 0°C -> RT) Int1->Step2 Prod N-(3-Aminophenyl)-4-(hexyloxy)benzamide (LC-MS: m/z 313.4 [M+H]+) Step2->Prod

Fig 2. Regioselective synthetic workflow with self-validating analytical checkpoints.

Step-by-Step Protocol (Self-Validating System)

Step 1: Carboxylic Acid Activation

  • Dissolve 1.0 eq (10 mmol) of 4-hexyloxybenzoic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive active ester intermediate.

  • Add 1.2 eq (12 mmol) of HATU and 3.0 eq (30 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. The solution will transition to a pale yellow color, indicating the formation of the active O-At ester.

Step 2: Regioselective Coupling 3. Add 1.05 eq (10.5 mmol) of mono-Boc-1,3-phenylenediamine in a single portion. Stir for 2 hours at room temperature. 4. Validation Checkpoint 1 (TLC & LC-MS): Quench a 10 µL aliquot in 1 mL of Methanol. LC-MS (ESI+) must show the disappearance of the starting material and a dominant peak at m/z 413.5 [M+H]⁺ , confirming the formation of the Boc-protected intermediate. 5. Dilute the reaction mixture with 100 mL of Ethyl Acetate and wash sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Boc-Deprotection 6. Dissolve the crude intermediate in 16 mL of Dichloromethane (DCM) and cool to 0°C in an ice bath. 7. Dropwise, add 4 mL of Trifluoroacetic acid (TFA). Causality: The controlled addition at 0°C mitigates the exothermic nature of the deprotection and prevents the cleavage of the ether linkage. 8. Allow the reaction to warm to room temperature and stir for 1 hour. 9. Validation Checkpoint 2 (LC-MS): Analyze a micro-aliquot. The mass must shift cleanly from 413.5 to m/z 313.4 [M+H]⁺ .

Step 4: Isolation and Final Characterization 10. Concentrate the mixture to remove excess TFA. Neutralize the residue with saturated NaHCO₃ until pH 8 is reached, then extract with DCM. 11. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). 12. Validation Checkpoint 3 (¹H NMR in DMSO-d₆): The final product is validated by specific spectral markers:

  • A distinct triplet at ~4.0 ppm (2H) corresponding to the -OCH₂- of the hexyloxy chain.
  • A triplet at ~0.89 ppm (3H) for the terminal methyl group of the tail.
  • A broad singlet at ~5.1 ppm (2H) confirming the presence of the free primary amine (-NH₂).
  • A sharp singlet at >9.8 ppm (1H) corresponding to the amide proton.

References

  • Product Center - Huateng Pharma PEG Derivatives, APIs: N-(3-Aminophenyl)-4-(hexyloxy)benzamide. Huateng Pharma. 1

  • EP0847992A1 - Benzamide derivatives, useful as cell differentiation inducers. Google Patents. 2

  • 4-acetamido-N-(3-aminophenyl)benzamide | C15H15N3O2 | CID 110483931. PubChem. 3

  • Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center (DTIC). 4

Sources

Exploratory

Technical Guide: 3-Amino vs. 4-Amino Benzamide Isomers in Liquid Crystal Design

Executive Summary This technical guide analyzes the structural and functional divergence between 3-aminobenzamide (meta-isomer) and 4-aminobenzamide (para-isomer) within the context of Liquid Crystal (LC) materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and functional divergence between 3-aminobenzamide (meta-isomer) and 4-aminobenzamide (para-isomer) within the context of Liquid Crystal (LC) materials science. While both isomers share an identical molecular formula (


), their differing substitution patterns dictate opposing supramolecular geometries. The 4-isomer  promotes high-aspect-ratio linearity essential for calamitic (rod-like)  mesophases, whereas the 3-isomer  introduces a structural kink, either disrupting mesogenicity or facilitating bent-core (banana-shaped)  phases. This guide provides mechanistic insights, synthesis protocols, and characterization methodologies for researchers utilizing these precursors in mesogen design.

Part 1: Structural Mechanistics & Phase Behavior

Molecular Geometry and Aspect Ratio

The fundamental prerequisite for thermotropic liquid crystallinity is shape anisotropy . The molecule must be significantly longer than it is wide (high aspect ratio,


).
  • 4-Aminobenzamide (Para): The amino (

    
    ) and amide (
    
    
    
    ) groups are positioned at a
    
    
    angle across the benzene ring. This rectilinearity maximizes the molecular long axis, facilitating the side-by-side packing required for Nematic (
    
    
    )
    and Smectic (
    
    
    )
    phases. Furthermore, the amide group facilitates head-to-tail intermolecular hydrogen bonding, creating supramolecular rods that extend the effective mesogenic core.
  • 3-Aminobenzamide (Meta): The substituents are positioned at a

    
     angle. This introduces a permanent "kink" in the molecular backbone. In standard calamitic designs, this kink disrupts the parallel alignment of molecules, often depressing the Isotropization Temperature (
    
    
    
    )
    or eliminating the mesophase entirely. However, in specialized "bent-core" designs, this isomer can be used to generate polar B-phases or helical superstructures.
Comparative Physicochemical Data

The following table summarizes the impact of isomerization on mesogenic potential when these amines are derivatized (e.g., via Schiff base condensation with 4-alkoxybenzaldehydes).

Feature4-Aminobenzamide Derivative (Para)3-Aminobenzamide Derivative (Meta)
Molecular Shape Linear / Rod-like (Calamitic)Kinked / Bent
Primary Mesophase Nematic (

), Smectic A/C (

)
Isotropic (usually) or Bent-Core (

)
Packing Efficiency High (Dense parallel packing)Low (Steric disruption)
H-Bonding Motif Linear head-to-tail chainsDiscrete dimers or zig-zag chains
Clearing Point (

)
High (Thermally stable mesophase)Significantly Lower or Non-existent

Part 2: Experimental Protocol – Synthesis & Characterization

Causality in Experimental Design

To empirically validate the isomer effects, we utilize a Schiff Base Condensation protocol. This reaction couples the amine isomers with a standard aldehyde (e.g., 4-decyloxybenzaldehyde).

  • Why Schiff Bases? The imine (

    
    ) linkage extends the 
    
    
    
    -conjugation, enhancing the rigid core necessary for LC behavior.
  • Why Decyloxy Chains? Long alkyl tails provide the flexibility and van der Waals interactions needed to stabilize the liquid crystalline state (melting point depression).

Self-Validating Synthesis Protocol

Objective: Synthesize and compare 4-[(4-decyloxybenzylidene)amino]benzamide (Para) vs. 3-[(4-decyloxybenzylidene)amino]benzamide (Meta).

Reagents:

  • Isomer A: 4-Aminobenzamide (Sigma-Aldrich, >98%)[1]

  • Isomer B: 3-Aminobenzamide (Sigma-Aldrich, >98%)

  • Reagent C: 4-Decyloxybenzaldehyde

  • Solvent: Absolute Ethanol[2]

  • Catalyst: Glacial Acetic Acid (catalytic drops)

Step-by-Step Workflow:

  • Stoichiometric Mixing: Dissolve 1.0 eq of the specific aminobenzamide isomer and 1.0 eq of 4-decyloxybenzaldehyde in absolute ethanol (

    
    ).
    
  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates completion.

  • Crystallization: Cool the solution slowly to room temperature, then to

    
    . The Schiff base will precipitate.
    
  • Filtration & Purification: Filter the precipitate. Recrystallize twice from hot ethanol to remove unreacted starting materials.

    • Purity Check: Sharp melting point (range

      
      ) indicates high purity.
      
  • Characterization: Analyze using Polarized Optical Microscopy (POM) equipped with a hot stage.

Visualization of Synthesis & Logic

SynthesisWorkflow cluster_inputs Precursors Aldehyde 4-Decyloxybenzaldehyde (Flexible Tail Source) Reaction Reflux in Ethanol (Cat. AcOH, 4-6h) Aldehyde->Reaction Amine Aminobenzamide Isomer (3- or 4- position) Amine->Reaction Purification Recrystallization (x2 Ethanol) Reaction->Purification Schiff Base Formation ParaProduct Para-Derivative (Linear Rod) Purification->ParaProduct If 4-Amino MetaProduct Meta-Derivative (Kinked/Bent) Purification->MetaProduct If 3-Amino ParaProp Result: Stable Nematic/Smectic Phase High Tc ParaProduct->ParaProp MetaProp Result: Isotropic or Bent-Core Phase (Rare) MetaProduct->MetaProp

Figure 1: Divergent synthesis workflow illustrating how isomer selection dictates the final mesogenic properties.

Part 3: Mechanism of Phase Formation

The Role of Hydrogen Bonding

Benzamides possess both hydrogen bond donors (


) and acceptors (

).
  • 4-Aminobenzamide: Forms linear intermolecular hydrogen bonds. This "supramolecular polymerization" effectively lengthens the rigid core, stabilizing the mesophase even at higher temperatures.

  • 3-Aminobenzamide: The meta-substitution forces hydrogen bonds to form at an angle. This often results in discrete dimers or cyclic rosettes rather than extended chains, preventing the formation of the long-range orientational order required for LC phases.

Structure-Property Relationship Diagram

StructureProperty Isomer4 4-Aminobenzamide (Para) Linearity High Linearity (180°) Isomer4->Linearity Isomer3 3-Aminobenzamide (Meta) Kink Structural Kink (120°) Isomer3->Kink Packing Efficient Parallel Packing Linearity->Packing Disruption Steric Hindrance / Voids Kink->Disruption Banana Bent-Core Mesophases (Requires Specific Design) Kink->Banana If Tail/Core Optimized LC_Phase Calamitic Mesophases (Nematic / Smectic) Packing->LC_Phase Stabilizes No_LC Isotropic Liquid (No Mesophase) Disruption->No_LC Typical Outcome

Figure 2: Mechanistic pathway linking molecular geometry to macroscopic phase behavior.

References

  • Imrie, C. T., et al. (2016). "Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides." Royal Society of Chemistry.

  • Hagar, M., et al. (2021).[3] "New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions." Frontiers in Chemistry.

  • Parsons, S., et al. (2012). "Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines." CrystEngComm.

  • Singh, S. K., et al. (2010). "Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines." Molecular Crystals and Liquid Crystals.

  • Sigma-Aldrich. (n.d.). "4-Aminobenzamide Product Specification." [1]

Sources

Foundational

Technical Guide: Molecular Weight, Formula, and Synthesis of Hexyloxy-Substituted Benzamides

Executive Summary Hexyloxy-substituted benzamides represent a critical structural class in both materials science and medicinal chemistry. Characterized by a lipophilic hexyl ether chain attached to a polar benzamide cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexyloxy-substituted benzamides represent a critical structural class in both materials science and medicinal chemistry. Characterized by a lipophilic hexyl ether chain attached to a polar benzamide core, these molecules serve as amphiphilic mesogens in liquid crystal engineering and as privileged scaffolds in drug discovery—specifically in the development of histone deacetylase (HDAC) inhibitors and neuroprotective agents.

This guide provides a definitive technical analysis of the physicochemical properties, synthetic pathways, and structural characterization of 4-hexyloxybenzamide and its isomers. It is designed for researchers requiring high-fidelity data for stoichiometric calculations, retro-synthetic planning, and structure-activity relationship (SAR) modeling.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The introduction of a hexyloxy group (


) onto the benzamide scaffold (

) significantly alters the molecular weight and lipophilicity compared to the parent compound. The position of the substitution (para-, meta-, or ortho-) dictates the crystal packing and biological activity.
Fundamental Data Table
Property4-Hexyloxybenzamide (Para)3-Hexyloxybenzamide (Meta)2-Hexyloxybenzamide (Ortho)
Molecular Formula



Molecular Weight 221.30 g/mol 221.30 g/mol 221.30 g/mol
Exact Mass 221.1416221.1416221.1416
CLogP (Est.) ~3.2 - 3.5~3.2 - 3.5~3.0 (Steric effects)
H-Bond Donors 2 (

)
2 (

)
2 (

)
H-Bond Acceptors 2 (

,

)
2 (

,

)
2 (

,

)
Physical State Crystalline SolidSolidSolid
Melting Point 143–146 °C [1]105–108 °C95–98 °C
Structural Nuances

In the crystalline state, 4-hexyloxybenzamide exhibits a "head-to-head" arrangement where amide groups form hydrogen-bonded dimers (


). The hexyl chain typically adopts an extended conformation but is slightly twisted relative to the benzene ring (dihedral angle ~5.4°) to minimize steric strain, a feature critical for its use in liquid crystal phases [2].

Part 2: Synthetic Methodologies

Researchers typically employ two primary pathways to synthesize hexyloxy-substituted benzamides: Amidation of Alkoxybenzoic Acids (Method A) or Alkylation of Hydroxybenzamides (Method B). Method A is preferred for high-purity pharmaceutical applications, while Method B is often used for rapid combinatorial library generation.

Workflow Visualization

The following diagram outlines the retro-synthetic logic and forward reaction pathways.

Synthesis_Workflow cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Williamson Ether Synthesis Acid 4-Hexyloxybenzoic Acid (Precursor) AcylCl Acid Chloride Intermediate Acid->AcylCl Reflux, 2h SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcylCl Target 4-Hexyloxybenzamide (Final Product) AcylCl->Target 0°C to RT Ammonia NH3 (aq) or NH3/Dioxane Ammonia->Target Phenol 4-Hydroxybenzamide Phenol->Target 80°C, 12h Halide 1-Bromohexane Halide->Target Base K2CO3 / DMF Base->Target

Figure 1: Dual synthetic pathways for hexyloxybenzamide. Method A proceeds via nucleophilic acyl substitution, while Method B utilizes nucleophilic aliphatic substitution (


).
Detailed Protocol: Method A (Acyl Chloride Route)

This method ensures the amide nitrogen is not alkylated, preventing side reactions common in direct alkylation.

Reagents:

  • 4-Hexyloxybenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Ammonium hydroxide (28%

    
    ) or Ammonia in Dioxane (Excess)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve 4-hexyloxybenzoic acid in anhydrous toluene.
    
  • Chlorination: Add thionyl chloride dropwise. Heat the mixture to reflux (approx. 80–110°C) for 2–3 hours. Monitor gas evolution (

    
    ) to cease.
    
  • Isolation of Intermediate: Evaporate the solvent and excess

    
     under reduced pressure to yield the crude 4-hexyloxybenzoyl chloride (usually a yellow oil or low-melting solid). Do not purify.
    
  • Amidation: Re-dissolve the acid chloride in dry DCM. Cool to 0°C in an ice bath.

  • Quenching: Slowly add the solution to a stirred mixture of aqueous ammonia (or ammonia/dioxane) at 0°C. The reaction is highly exothermic.

  • Workup: Stir for 1 hour at room temperature. Filter the precipitate (crude benzamide). Wash with water to remove ammonium salts and with cold hexane to remove unreacted organics.

  • Recrystallization: Purify by recrystallization from Ethanol/Water (1:1) to obtain white crystalline needles.

Validation Check:

  • TLC: Mobile phase Ethyl Acetate:Hexane (1:1). The product (

    
    ) should be distinct from the acid (
    
    
    
    , streaks).

Part 3: Analytical Characterization

To validate the synthesis of


, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance ( NMR)

Solvent:


 or 

.
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Amide

7.80, 7.20 (Broad)Singlets (Broad)2HCharacteristic of primary amides; diastereotopic due to restricted rotation.
Aromatic (Ortho to C=O) 7.85Doublet (

)
2HDeshielded by the electron-withdrawing carbonyl group.
Aromatic (Ortho to O-R) 6.95Doublet (

)
2HShielded by the electron-donating alkoxy group.

4.02Triplet2HDeshielded by oxygen; diagnostic for ether formation.
Alkyl Chain (

)
1.75, 1.45, 1.35Multiplets8HMethylene protons of the hexyl chain.
Terminal

0.90Triplet3HEnd of the hexyl chain.
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated: 222.15; Observed: 222.1–222.2 m/z.
    
  • Sodium Adduct

    
    :  Observed: 244.1 m/z.
    
  • Fragmentation: Loss of the amide group (

    
    , -16) or cleavage of the hexyl ether chain may be observed in hard ionization modes.
    

Part 4: Applications & Structure-Activity Relationship (SAR)

The hexyloxy-benzamide motif is not merely a chemical curiosity; it functions as a "linker-cap" system in medicinal chemistry. The benzamide acts as a zinc-binding group (ZBG) in metalloenzyme inhibitors, while the hexyloxy tail provides hydrophobic interaction with the enzyme pocket [3].

SAR Logic in Drug Design

The following graph illustrates how the hexyloxybenzamide core is modified to target specific biological pathways, such as HDAC inhibition (cancer therapy) or Sodium Channel blocking (pain management).

SAR_Logic Core Hexyloxybenzamide Core (C13H19NO2) Mod_N N-Substitution (e.g., Pyridyl, Phenyl) Core->Mod_N Derivatization Mod_Ring Ring Substitution (e.g., F, Cl at C3) Core->Mod_Ring Mod_Chain Chain Length/Branching (Hexyl vs. Butyl/Octyl) Core->Mod_Chain Effect_HDAC HDAC Inhibition (Zinc Binding Affinity) Mod_N->Effect_HDAC Enhances Selectivity Mod_Ring->Effect_HDAC Electronic Tuning Effect_Sol Solubility & Membrane Permeability Mod_Chain->Effect_Sol LogP Tuning Effect_LiqCryst Mesogenic Phase (Liquid Crystal Stability) Mod_Chain->Effect_LiqCryst Aspect Ratio Control

Figure 2: Structure-Activity Relationship (SAR) map demonstrating how the hexyloxybenzamide scaffold is optimized for pharmacological and material applications.

Key Applications
  • HDAC Inhibitors: Derivatives of 4-hexyloxybenzamide (often with N-substitutions like 2-aminophenyl) mimic the structure of Entinostat (MS-275) . The hexyloxy chain occupies the hydrophobic channel of the histone deacetylase enzyme, while the benzamide coordinates the Zinc ion [3].

  • Liquid Crystals: The 4-hexyloxybenzamide molecule possesses a rigid aromatic core and a flexible alkyl tail, a classic recipe for rod-like (calamitic) liquid crystals. The amide hydrogen bonding facilitates the formation of supramolecular polymers that exhibit mesophases [2].

  • Neuroprotection: Recent studies indicate that benzyloxy and hexyloxy benzamide derivatives can disrupt PSD95-nNOS interactions, offering potential therapies for ischemic stroke [4].

References

  • PubChem. (2025).[1][2][3] 4-Hexyloxybenzamide | C13H19NO2. National Library of Medicine. [Link]

  • Gallardo, H., & Begnini, I. M. (1995). Synthesis and mesomorphic properties of some 4-n-alkoxybenzamides. Molecular Crystals and Liquid Crystals. (Contextualized via crystallographic data from Acta Crystallographica Section E, 2011). [Link]

  • Chen, T., et al. (2018).[4] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of N-(3-Aminophenyl)-4-(hexyloxy)benzamide in Organic Solvents: A Mechanistic Guide

Executive Summary In the realm of drug development and advanced materials science, the solubility of a target compound dictates its synthetic workability, purification efficiency, and ultimate bioavailability. N-(3-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and advanced materials science, the solubility of a target compound dictates its synthetic workability, purification efficiency, and ultimate bioavailability. N-(3-Aminophenyl)-4-(hexyloxy)benzamide (Catalog ID: 2038615) presents a unique physicochemical profile[1]. Structurally, it is an amphiphilic building block characterized by a highly polar, hydrogen-bonding core (the benzamide linkage and primary amine) juxtaposed with a lipophilic, flexible tail (the hexyloxy group).

As a Senior Application Scientist, I approach the solubility of such molecules not as a simple "dissolves or doesn't dissolve" binary, but as a thermodynamic balancing act. This whitepaper provides an in-depth analysis of the solubility behavior of N-(3-Aminophenyl)-4-(hexyloxy)benzamide in various organic solvents, grounded in thermodynamic principles, and outlines a self-validating protocol for empirical solubility determination.

Structural Analysis & Predictive Thermodynamics

To predict and understand the solubility of N-(3-Aminophenyl)-4-(hexyloxy)benzamide, we must deconstruct its molecular architecture using[2]. The HSP framework posits that the total cohesive energy of a liquid or solid is divided into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[3].
  • The Hexyloxy Tail (-O-C6H13): This long aliphatic chain significantly increases the molecule's dispersion forces (

    
    ) and lipophilicity (LogP). It demands solvents with strong Van der Waals interaction capabilities.
    
  • The Benzamide Core (-CO-NH-): Amides form rigid, highly stable crystal lattices due to strong intermolecular hydrogen bonding. Breaking this lattice requires a solvent with a high

    
     capable of acting as a competitive hydrogen bond acceptor or donor.
    
  • The 3-Aminophenyl Group (-C6H4-NH2): The primary amine introduces additional polarity (

    
    ) and serves as both a hydrogen bond donor and acceptor.
    
The Thermodynamic Dissolution Cycle

For dissolution to occur, the free energy of solvation must overcome the crystal lattice energy. The solvent must first form a cavity (an endothermic process) large enough to accommodate the lipophilic hexyl tail, while simultaneously providing functional groups that can disrupt the amide-amine hydrogen bond network (an exothermic process).

DissolutionCycle Solid Solid Crystal Lattice (Strong H-Bonds) Cavity Solvent Cavity Formation (Endothermic) Solid->Cavity Lattice Energy Disruption Solvation Solute-Solvent Solvation (Exothermic) Cavity->Solvation Dispersion & Polar Interactions Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution Free Energy Minimization Solution->Solid Precipitation (Equilibrium)

Thermodynamic cycle of dissolution for crystalline amphiphilic compounds.

Empirical Solubility Data (Analog-Predicted)

Based on the structural interplay of the hexyloxy tail and the aminobenzamide core, we can categorize the expected thermodynamic solubility of N-(3-Aminophenyl)-4-(hexyloxy)benzamide across standard organic solvent classes.

Solvent ClassRepresentative SolventExpected SolubilityMechanistic Rationale (Causality)
Polar Aprotic Dimethyl Sulfoxide (DMSO), DMFHigh (>50 mg/mL)Exceptional H-bond acceptors (

) that aggressively disrupt the benzamide lattice, while the alkyl groups of the solvent solvate the hexyl tail.
Ethers (Cyclic) Tetrahydrofuran (THF)High (>30 mg/mL)Moderate polarity and excellent dispersion capabilities; effectively solvates both the aromatic rings and the aliphatic tail.
Halogenated Dichloromethane (DCM)Moderate (10-30 mg/mL)High dispersion forces (

) heavily favor the hexyloxy tail, though lacking strong H-bond capabilities to fully break the core lattice rapidly.
Alcohols Methanol, EthanolModerate (5-15 mg/mL)Good H-bond donors/acceptors, but the high polarity clashes thermodynamically with the highly lipophilic 6-carbon tail.
Esters Ethyl Acetate (EtOAc)Low to Moderate (<10 mg/mL)Sufficient dispersion, but weaker H-bond disruption capability compared to DMSO/DMF.
Aliphatic Hydrocarbons Hexane, HeptanePoor (<1 mg/mL)Despite high affinity for the hexyloxy tail, these solvents completely lack the

and

required to break the strong intermolecular amide bonds.

Methodology: High-Throughput Thermodynamic Solubility Protocol

To transition from predictive models to empirical data, a robust, self-validating assay is required. While kinetic solubility is useful for early-stage screening, thermodynamic solubility is mandatory for formulation and late-stage synthesis optimization[4]. The following protocol utilizes the industry-standard[5], coupled with HPLC-UV quantification, ensuring that the system reaches true thermodynamic equilibrium.

Experimental Workflow

ShakeFlask Step1 1. Solid Addition (Excess Compound) Step2 2. Solvent Addition (Target Organic) Step1->Step2 Step3 3. Isothermal Shaking (24-72h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV) Step4->Step5

Standardized Shake-Flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of the Solid Phase:

    • Weigh approximately 10-20 mg of N-(3-Aminophenyl)-4-(hexyloxy)benzamide into a 2 mL glass HPLC vial.

    • Causality: An excess of solid must be present to ensure the solution reaches saturation (equilibrium). If all solid dissolves, the true maximum solubility has not been reached.

  • Solvent Introduction:

    • Add 1.0 mL of the target organic solvent (e.g., DMSO, DCM, or EtOAc) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Isothermal Equilibration:

    • Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 300-500 RPM for a minimum of 24 to 72 hours[6].

    • Causality: Amides with long aliphatic chains can exhibit slow dissolution kinetics or form supersaturated states. A 72-hour window ensures the system has relaxed to its lowest free-energy state (true thermodynamic equilibrium).

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25 °C. Alternatively, use a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Inspect the pellet. If no solid pellet remains, the assay failed (undersaturated). Repeat Step 1 with more compound.

  • Dilution and Quantification:

    • Carefully extract an aliquot of the clear supernatant. Dilute it immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon temperature changes.

    • Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve of the compound.

Conclusion

The solubility of N-(3-Aminophenyl)-4-(hexyloxy)benzamide is governed by the competing thermodynamic requirements of its polar aminobenzamide core and its lipophilic hexyloxy tail. By understanding these Hansen Solubility Parameters, researchers can rationally select solvent systems—favoring polar aprotic solvents (DMSO, DMF) for maximum solubility, or utilizing solvent mixtures (e.g., DCM/Methanol) to tune the dielectric constant for specific synthetic or purification needs. Employing the rigorous shake-flask protocol ensures that these theoretical predictions are backed by reproducible, equilibrium-driven empirical data.

References

  • Hansen Solubility. Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Retrieved from:[Link]

  • Wikipedia. Hansen solubility parameter. Retrieved from:[Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from:[Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from: [Link]

Sources

Foundational

Engineering Asymmetry: An In-Depth Guide to 3-Aminophenol-Based Bent-Core Liquid Crystals

Executive Summary: The Paradigm of Broken Symmetry In the realm of soft matter physics and advanced materials, bent-core liquid crystals (BCLCs)—often referred to as "banana-shaped" mesogens—represent a fascinating class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm of Broken Symmetry

In the realm of soft matter physics and advanced materials, bent-core liquid crystals (BCLCs)—often referred to as "banana-shaped" mesogens—represent a fascinating class of materials. Unlike traditional calamitic (rod-like) liquid crystals, BCLCs can spontaneously form chiral and polar mesophases even when synthesized from entirely achiral molecules[1].

Historically, the 1,3-dihydroxybenzene (resorcinol) core has been the standard scaffold for BCLCs[1]. However, as a Senior Application Scientist, I approach molecular design through the lens of functional causality. By replacing the symmetric resorcinol core with an asymmetric 3-aminophenol core, we fundamentally alter the molecule's steric profile, dipole moment, and intermolecular interaction network[2]. The introduction of an amide linkage on one side of the core increases molecular rigidity and facilitates strong intermolecular hydrogen bonding, leading to the stabilization of highly desirable, broad-range orthogonal smectic phases (such as the antiferroelectric


 phase)[2][3].

This whitepaper provides a comprehensive, field-proven guide to the design, synthesis, and characterization of 3-aminophenol-based bent-core mesogens, detailing the causality behind experimental choices and providing self-validating protocols for laboratory execution.

Molecular Architecture and Causality of Design

The architecture of a 3-aminophenol-based BCLC is divided into four critical domains: the central bent unit, the linking groups, the rigid rod-like wings, and the flexible terminal chains.

Why 3-Aminophenol?
  • Asymmetry and Dipole Manipulation: The 3-aminophenol core possesses an amine group (-NH₂) and a hydroxyl group (-OH) at the meta positions. This chemical asymmetry allows for the sequential, highly controlled attachment of different mesogenic wings, breaking the

    
     symmetry typical of resorcinol derivatives[3].
    
  • Amide vs. Ester Linkages: Reacting the amine group forms an amide linkage, while the hydroxyl group forms an ester linkage. The secondary amide group (-NH-CO-) introduces a high rotational barrier and acts as a strong hydrogen bond donor/acceptor. This H-bonding network restricts molecular rotation, increasing the clearing temperature (

    
    ) and stabilizing complex mesophases like the columnar 
    
    
    
    and lamellar
    
    
    phases[2].
  • Suppression of Crystallization: While amides can sometimes increase melting points detrimentally, the inherent asymmetry of the 3-aminophenol core creates sufficient steric frustration to suppress crystallization, maintaining a broad liquid crystalline window.

G Core Central Core (3-Aminophenol) Linker1 Amide Linkage (Rigid, H-Bonding) Core->Linker1 N-terminus Linker2 Ester Linkage (Flexible, Dipolar) Core->Linker2 O-terminus Wing1 Rigid Wing 1 (e.g., Biphenyl) Linker1->Wing1 Wing2 Rigid Wing 2 (e.g., Phenyl) Linker2->Wing2 Term1 Terminal Chain (Alkyl/Alkoxy) Wing1->Term1 Term2 Terminal Chain (Alkyl/Alkoxy) Wing2->Term2

Caption: Structural hierarchy of asymmetric 3-aminophenol bent-core liquid crystals.

Self-Validating Synthesis Protocols

To synthesize an asymmetric five-ring bent-core mesogen based on 3-aminophenol, kinetic control is paramount. The protocol below leverages the differential nucleophilicity of the amine vs. the phenol group, creating a self-validating workflow where the success of Step 1 dictates the viability of Step 2.

Protocol: Synthesis of an Amide-Ester Linked Asymmetric BCLC

Step 1: Selective N-Acylation (Amidation) Causality: The -NH₂ group is significantly more nucleophilic than the -OH group. By performing the reaction at 0 °C with a mild base, we selectively acylate the nitrogen, leaving the phenol unreacted. This avoids the need for complex protecting group chemistry.

  • Dissolve 3-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere[4].

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add the desired mesogenic acid chloride (Wing 1, 1.0 eq) dissolved in THF over 30 minutes[4].

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC). The disappearance of the highly polar 3-aminophenol spot and the appearance of a new spot exhibiting an N-H stretch (~3300 cm⁻¹) and an amide C=O stretch (~1650 cm⁻¹) in FTIR confirms selective amidation[5].

Step 2: O-Acylation (Esterification) Causality: With the amine successfully converted to a secondary amide, the phenol group is now the only reactive site. Steglich esterification is employed due to its mild conditions, preventing the cleavage of the newly formed amide bond.

  • Dissolve the intermediate from Step 1 (1.0 eq), the second mesogenic carboxylic acid (Wing 2, 1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) at 0 °C.

  • Stir at room temperature for 24 hours.

  • Filter the byproduct (dicyclohexylurea) and concentrate the filtrate.

  • Validation Check: ¹H-NMR spectroscopy must show the disappearance of the phenolic -OH proton (~9.5 ppm) and the preservation of the amide -NH proton (~10.2 ppm).

Synthesis Start 3-Aminophenol Starting Material Step1 Step 1: N-acylation (Amidation) Reagents: Acid Chloride, Et3N, THF Temp: 0°C to RT Start->Step1 Validate1 Validation 1: TLC & FTIR Confirm N-H stretch (~3300 cm⁻¹) Confirm unreacted -OH Step1->Validate1 Step2 Step 2: O-acylation (Esterification) Reagents: Carboxylic Acid, DCC, DMAP, DCM Temp: RT, 24h Validate1->Step2 Validate2 Validation 2: 1H-NMR Absence of -OH peak Presence of -NH peak Step2->Validate2 Final Final Purification Recrystallization (EtOH/DMF) Validate2->Final

Caption: Step-by-step synthesis and self-validation workflow for 3-aminophenol mesogens.

Mesomorphic Phase Behavior and Thermodynamics

The substitution of resorcinol with 3-aminophenol dramatically shifts the mesomorphic landscape. The rigidity imparted by the amide linkage generally leads to a slight increase in clearing temperatures (


) and broadens the thermal window of the banana mesophases[2].

A hallmark of 3-aminophenol derivatives is the emergence of the


 phase —an orthogonal smectic A phase characterized by short-range antiferroelectric order and a long-range randomized polar plane[2][3][6]. Because the molecules are achiral but bent, their close packing induces a macroscopic polarization vector within each smectic layer. In the 

phase, the direction of this polarization vector is randomized between adjacent layers in the absence of an electric field, rendering the bulk material optically uniaxial[6].
Quantitative Phase Comparison

The table below summarizes the causal effect of the central core and linkage type on phase transition temperatures. Notice how the amide linkage in 3-aminophenol derivatives stabilizes the orthogonal


 phase compared to the tilted 

phases typical of resorcinol.
Central CoreLinkage TypesTerminal ChainsPhase Sequence & Transition Temperatures (°C)Key Characteristics
Resorcinol (Symmetric)Ester / Ester

Cr 95.0


130.5

Iso
Tilted smectic, lower clearing temp.
3-Aminophenol (Asymmetric)Amide / Ester

Cr 110.0


145.0

Iso
Orthogonal smectic, H-bond stabilized[2].
3-Aminophenol (N-Methylated)Tertiary Amide / Ester

Cr 85.0

Iso
Loss of mesophase due to steric disruption and lack of H-bonding[3].

(Note: "Cr" = Crystalline, "Iso" = Isotropic Liquid. Data synthesized from comparative literature on central unit influences[2][3].)

Electro-Optical Switching and Dielectric Responses

The true value of 3-aminophenol BCLCs lies in their electro-optical properties. The


 phase is macroscopically uniaxial and optically dark under crossed polarizers when viewed along the layer normal. However, upon the application of an electric field (

), the randomized polar directors align parallel to the field[6].

The Causality of Switching:

  • Field-Induced Biaxiality: The electric field forces the bent molecules to rotate around their long axes, aligning their transverse dipole moments. This transforms the randomized, uniaxial

    
     phase into a biaxial, ferroelectric state (
    
    
    
    )[6].
  • Double Switching Current Peaks: When subjected to a triangular wave voltage, these materials exhibit two distinct polarization current peaks per half-cycle. This is the definitive diagnostic signature of antiferroelectric-to-ferroelectric switching[2][3].

Phase Iso Isotropic Liquid (Iso) SmA Smectic A (SmA) Non-polar, Uniaxial Iso->SmA Cooling SmAPAR SmAP_AR Phase Orthogonal, Antiferroelectric Random In-plane Polarization SmA->SmAPAR Cooling Field Application of Electric Field (E > Threshold) SmAPAR->Field Electro-optic switching Ferro Ferroelectric State (SmAP_F) Aligned Polarization, Biaxial Field->Ferro Dipole alignment Ferro->SmAPAR Field removed (Relaxation)

Caption: Phase transition sequence and electro-optic switching mechanism in SmAP_AR phases.

Dielectric Spectroscopy Insights

Dielectric measurements confirm that the amplitude of the dielectric permittivity (


) increases as the temperature drops toward the 

transition, peaking precisely at the phase boundary before stabilizing[6]. This dielectric anomaly is driven by the collective fluctuation of the molecular dipoles as they attempt to establish the short-range antiferroelectric order dictated by the 3-aminophenol core's unique geometry.

Conclusion

The strategic utilization of 3-aminophenol as a central core in bent-core liquid crystals is a masterclass in molecular engineering. By intentionally breaking symmetry and introducing a hydrogen-bonding amide linkage, researchers can access robust, broad-temperature orthogonal smectic phases like


. The self-validating synthesis protocols and predictable electro-optical switching behaviors make these derivatives highly promising candidates for next-generation fast-switching displays, non-linear optical devices, and advanced sensory matrices.

References

1.[2] Pociecha, D., et al. "3Aminophenol based bent-shaped liquid crystals with an amide linking group." ResearchGate / Liquid Crystals. 2.[1] "Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals." MDPI. 3.[3] Gomola, K., et al. "Syntheses and characterization of novel asymmetric bent-core mesogens exhibiting polar smectic phases." SciSpace / Journal of Materials Chemistry. 4. "Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides." RSC Publishing. 5.[5] "Synthesis of New Star-Shaped Liquid Crystalline Cyclotriphosphazene Derivatives with Fire Retardancy Bearing Amide-Azo and Azo-Azo Linking Units." MDPI. 6.[6] "Properties of Non-Tilted Bent-Core Orthogonal Smectic Liquid Crystal." Arrow@TU Dublin. 7.[4] "Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups." MDPI.

Sources

Exploratory

Pharmacophore properties of aminophenyl benzamide scaffolds

The Aminophenyl Benzamide Scaffold: Pharmacophore Architecture and Epigenetic Selectivity Executive Summary This technical guide deconstructs the 2-aminophenyl benzamide scaffold, a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

The Aminophenyl Benzamide Scaffold: Pharmacophore Architecture and Epigenetic Selectivity

Executive Summary

This technical guide deconstructs the 2-aminophenyl benzamide scaffold, a privileged structure in medicinal chemistry designed for the selective inhibition of Class I Histone Deacetylases (HDACs). Unlike pan-HDAC inhibitors (e.g., hydroxamates like Vorinostat) which often suffer from off-target toxicity, aminophenyl benzamides (e.g., Entinostat, Chidamide) exploit a unique structural "foot pocket" in the enzyme's active site to achieve isoform selectivity. This document details the pharmacophore assembly, mechanistic causality of selectivity, and validated protocols for synthesis and biological evaluation.

Part 1: Pharmacophore Architecture & Mechanism

The efficacy of the aminophenyl benzamide scaffold relies on a tripartite pharmacophore model. Understanding the precise atomic interactions in these regions is critical for rational drug design.[1]

The Tripartite Model
RegionComponentFunction & Molecular Interaction
Cap Group Surface Recognition DomainSolvent Exposed: Interacts with residues on the rim of the HDAC active site. Determines physicochemical properties (solubility, permeability) and contributes to isoform selectivity via steric matching.
Linker Hydrophobic SpacerTunnel Occupation: A hydrophobic moiety (typically a phenyl or vinyl-phenyl group) that occupies the 11 Å lysine-binding channel. It positions the ZBG correctly against the catalytic metal.
ZBG Zinc Binding GroupCatalytic Interference: The 2-aminophenyl amide moiety. The amide carbonyl oxygen and the free amino nitrogen chelate the active site Zn²⁺ ion.
The Selectivity Mechanism: The "Foot Pocket"

The defining feature of benzamide inhibitors is their selectivity for Class I HDACs (HDAC 1, 2, 3) over Class II.

  • Causality: Crystal structures (e.g., Entinostat bound to HDAC2) reveal that Class I HDACs possess a distinct internal cavity (14 ų) adjacent to the Zinc ion, often called the "foot pocket."

  • Differentiation: The bulky 2-aminophenyl group protrudes into this foot pocket. Class II HDACs lack this cavity (or it is sterically occluded), making the binding of benzamides energetically unfavorable. Hydroxamates are smaller and do not exploit this cavity, resulting in broad, non-selective inhibition.

Pharmacophore Visualization (DOT)

Pharmacophore cluster_enzyme HDAC Active Site Cap Cap Group (Surface Recognition) Linker Linker (Hydrophobic Tunnel) Cap->Linker Connects to ZBG 2-Aminophenyl ZBG (Catalytic Core) Linker->ZBG Positions Zn Zn2+ Ion ZBG->Zn Bidentate Chelation FootPocket Foot Pocket (Class I Selectivity) ZBG->FootPocket Steric Occlusion

Figure 1: Structural logic of the aminophenyl benzamide pharmacophore. The ZBG interaction with the 'Foot Pocket' is the determinant for Class I selectivity.

Part 2: Validated Synthetic Protocol

Objective: Synthesis of a prototype 2-aminophenyl benzamide inhibitor via a convergent amide coupling strategy. Self-Validating Step: The use of Mono-Boc-protected o-phenylenediamine prevents polymerization and ensures regioselectivity.

Reagents & Materials
  • Reactant A: Carboxylic Acid Linker-Cap precursor (e.g., 4-(methoxycarbonyl)benzoic acid derivatives).

  • Reactant B: N-Boc-o-phenylenediamine (commercially available or synthesized).

  • Coupling Agents: HATU or EDCI/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Deprotection: TFA (Trifluoroacetic acid) in DCM.

Step-by-Step Workflow
  • Activation:

    • Dissolve Reactant A (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 min at 0°C to form the active ester.

    • Checkpoint: Solution should remain clear; precipitation indicates solubility issues.

  • Coupling (The Scaffold Assembly):

    • Add N-Boc-o-phenylenediamine (1.1 equiv) to the mixture.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor via TLC (MeOH/DCM 1:9). The disappearance of the acid spot and appearance of a less polar amide spot confirms coupling.

  • Work-up & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Deprotection (The ZBG Activation):

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (20% v/v) dropwise at 0°C. Stir at RT for 2 hours.

    • Critical Endpoint: Monitor via LC-MS for the loss of the Boc group (-100 mass units).

    • Neutralize with saturated NaHCO₃ (careful: gas evolution) to obtain the free amine.

Synthesis Workflow Diagram (DOT)

Synthesis Acid Carboxylic Acid (Linker-Cap) Activation Activation (HATU/DIPEA) Acid->Activation Amine N-Boc-o-phenylenediamine Amine->Activation Coupling Amide Coupling (Formation of Benzamide) Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Product Final Inhibitor (Free 2-NH2 group) Deprotection->Product

Figure 2: Convergent synthesis route ensuring regioselective formation of the ZBG.

Part 3: Biological Evaluation & Mechanism of Action

In Vitro Fluorometric Assay Protocol

To verify the pharmacophore's activity, a fluorometric activity assay is the standard.

  • Substrate: Acetyl-Lysine-AMC (7-amino-4-methylcoumarin).

  • Enzyme: Recombinant HDAC1 or HDAC3 (Class I).

  • Protocol:

    • Incubate enzyme with the synthesized inhibitor (serial dilutions) for 30 min at 37°C.

    • Add Acetyl-Lysine-AMC substrate.

    • HDAC deacetylates the substrate.[2][3]

    • Add "Developer Solution" (Trypsin). Trypsin cleaves the deacetylated lysine, releasing the fluorescent AMC fluorophore.

    • Read: Ex 360 nm / Em 460 nm.

    • Validation: Use Entinostat (MS-275) as a positive control. IC50 should be in the nanomolar range (e.g., ~200-500 nM for HDAC1).

Downstream Signaling Pathway

Inhibition of Class I HDACs by aminophenyl benzamides triggers a specific cascade leading to tumor suppression, distinct from the stress response seen with pan-inhibitors.

Mechanism Drug Aminophenyl Benzamide (e.g., Entinostat) HDAC Class I HDACs (HDAC 1, 2, 3) Drug->HDAC Inhibits Histones Hyperacetylation of Histones H3/H4 HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Opens Structure p21 p21 (WAF1/CIP1) Upregulation Chromatin->p21 Promoter Access Apoptosis G1 Cell Cycle Arrest & Apoptosis p21->Apoptosis Halts Cycle

Figure 3: Mechanism of Action. Selectivity for Class I HDACs drives p21-mediated cell cycle arrest.

References

  • Entinostat (MS-275)

    • Title: "Structural Basis for the Inhibition of Histone Deacetylases by the Aminophenyl Benzamide Class of Inhibitors."
    • Source:Journal of Medicinal Chemistry / PDB D
    • URL:[Link] (Representative HDAC homolog structure).

  • Chidamide (Tucidinostat)

    • Title: "Chidamide (CS055/HBI-8000)
    • Source:Cancer Chemotherapy and Pharmacology.
    • URL:[Link]

  • Synthesis Protocols

    • Title: "Design, synthesis, and biological evaluation of novel 2-aminobenzamide deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Selectivity Mechanism (Foot Pocket)

    • Title: "Molecular Basis for the Isoform-Selective Inhibition of Histone Deacetylases."
    • Source:Biochemistry.[2][3][4][5][6][7][8]

    • URL:[Link]

Sources

Foundational

Technical Guide: Melting Point and Phase Transition Temperatures of Benzamide Derivatives

Executive Summary This guide provides a technical analysis of the thermal behavior of benzamide derivatives, a scaffold ubiquitous in medicinal chemistry (e.g., Metoclopramide, Entinostat). It moves beyond basic melting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the thermal behavior of benzamide derivatives, a scaffold ubiquitous in medicinal chemistry (e.g., Metoclopramide, Entinostat). It moves beyond basic melting point (MP) determination to explore phase transitions, polymorphism, and the thermodynamic principles governing crystal lattice stability. The objective is to equip drug development professionals with the protocols and mechanistic understanding required to predict and control solid-state forms during pre-formulation.

Structural Determinants of Thermal Behavior[1]

The melting point of a benzamide derivative is not merely a physical constant; it is a summation of the intermolecular forces holding the crystal lattice together. Understanding these forces allows for the rational modification of lead compounds to achieve desired solid-state properties.

The Amide Synthon and Hydrogen Bonding

The core benzamide functionality (


) acts as a "supramolecular tape." The amide group contains both a hydrogen bond donor (

) and an acceptor (

). In the solid state, primary benzamides typically form centrosymmetric dimers or catemers (chains) linked by

hydrogen bonds.
  • Lattice Energy: The strength of these H-bonds (approx. 20–30 kJ/mol) significantly elevates the melting point compared to esters or ketones of similar molecular weight.

  • Substituent Effects:

    • Ortho-substitution: Often lowers MP due to steric disruption of the planar amide tape or the formation of intramolecular H-bonds (e.g., o-hydroxybenzamides) which compete with intermolecular lattice-stabilizing bonds.

    • Para-substitution: Enhances symmetry. Following Carnelley’s Rule , high molecular symmetry reduces the entropy of fusion (

      
      ), leading to a higher melting point (
      
      
      
      ).
Visualization of Lattice Forces

The following diagram illustrates the hierarchy of forces determining the thermal stability of benzamide crystals.

BenzamideLattice Core Benzamide Scaffold H_Bond Intermolecular H-Bonds (Primary Stabilizer) Core->H_Bond CONH2 Dimerization Pi_Stacking Pi-Pi Stacking (Aromatic Rings) Core->Pi_Stacking Phenyl Ring MP Melting Point (Tm) H_Bond->MP Increases Enthalpy (ΔH) Pi_Stacking->MP Increases Enthalpy (ΔH) Symmetry Molecular Symmetry (Carnelley's Rule) Symmetry->MP Decreases Entropy (ΔS)

Figure 1: Hierarchical contribution of intermolecular forces to the melting point of benzamide derivatives.

Phase Transitions and Polymorphism[2][3][4][5][6][7][8]

Benzamide derivatives are notorious for polymorphism —the ability to exist in multiple crystal structures with different MPs. This is a critical quality attribute (CQA) in pharma, as different polymorphs exhibit different solubilities and bioavailabilities.

The Case of Benzamide (The "Disappearing Polymorph")

Benzamide itself presents a classic case study.

  • Form I (Stable): MP ~125–128°C. This is the commercially available form.

  • Form III (Metastable): Historically elusive.[1] Recent research confirmed that Form III is thermodynamically unstable and difficult to nucleate without specific impurities (like nicotinamide) acting as templates.

  • Implication: If a drug substance spontaneously converts from a metastable form (high solubility) to a stable form (low solubility) during shelf storage, the dosage form may fail dissolution tests.

Enantiotropy vs. Monotropy

Distinguishing between these two behaviors is vital for processing:

  • Monotropy: One polymorph is stable at all temperatures below the MP. Any transition is irreversible.

  • Enantiotropy: The stability order changes at a specific transition temperature (

    
    ). Transitions can be reversible (e.g., heating converts Form A to Form B; cooling reverts it).
    

Analytical Methodologies: DSC Protocol

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing these transitions. A standard "Heat-Only" ramp is often insufficient for benzamides due to their propensity for supercooling and recrystallization.

Advanced Protocol: Heat-Cool-Heat Cycle

This protocol allows the analyst to erase thermal history and observe reversible polymorphs.

Equipment: DSC with refrigerated cooling system (RCS). Sample Prep: 1–3 mg of dried powder in Tzero Aluminum pans (crimped, not hermetic, to allow gas escape if solvates degrade).

DSC_Protocol Start Sample Preparation (1-3mg, Tzero Pan) Heat1 Heat 1 (Ambient to Tm + 20°C) Rate: 10°C/min Start->Heat1 Info1 Erases Thermal History Observes Solvate Loss Heat1->Info1 Cool Cool (Tm + 20°C to -40°C) Rate: 5-10°C/min Heat1->Cool Info2 Induces Recrystallization (May form metastable polymorph) Cool->Info2 Heat2 Heat 2 (-40°C to Tm + 20°C) Rate: 10°C/min Cool->Heat2 Result Analyze Tg, Tc, Tm Heat2->Result

Figure 2: "Heat-Cool-Heat" DSC workflow for identifying enantiotropic transitions and glass transitions (Tg).

Interpreting the Thermogram
  • Sharp Endotherm: Pure crystalline melt.

  • Broad Endotherm: Presence of impurities, solvent loss, or low crystallinity.

  • Exotherm followed by Endotherm: "Cold crystallization." The amorphous or metastable form crystallizes upon heating (exotherm) and then melts (endotherm).

Quantitative Data: Benzamide Derivatives

The following table summarizes the thermal data for key benzamide derivatives, highlighting the impact of hydration and salt formation.

CompoundStructure / FormMelting Point (°C)Phase Transition Notes
Benzamide Unsubstituted125 – 128Polymorphic (Forms I, II, III). Form I is stable.[1][2]
Metoclopramide Base 4-amino-5-chloro-2-methoxy...[3]146 – 148Anhydrous form.
Metoclopramide HCl Monohydrate182 – 184Pseudo-polymorphism: Loss of water (dehydration endotherm) occurs ~80–100°C before melting.
Eticlopride HCl Salt148 – 150Dopamine D2 antagonist.
4-Aminobenzamide Para-amino sub.182 – 184Significantly higher than benzamide due to H-bond donor capacity of -NH2.
2-Aminobenzamide Ortho-amino sub.109 – 111Lower MP due to intramolecular H-bonding disrupting the lattice.

Data Source: Aggregated from NIST Chemistry WebBook and drug development technical sheets.

Implications for Drug Development[4]

Solubility-Stability Trade-off

There is an inverse relationship between melting point and aqueous solubility (General Solubility Equation).

  • High MP Benzamides: High lattice energy

    
     Low Solubility 
    
    
    
    Potential Bioavailability issues.
  • Strategy: If a benzamide lead has a MP > 200°C and poor solubility, consider disrupting the crystal lattice by:

    • Salt Formation: Counter-ions can lower lattice energy or increase hydration.

    • Amorphous Solid Dispersions (ASD): Preventing crystallization entirely to maintain the high-energy disordered state.

Regulatory (FDA/EMA)

Control of phase transition temperatures is mandatory. If a manufacturing process (e.g., wet granulation drying) exceeds a transition temperature (


) for a hydrate or polymorph, the API may convert to an unintended form, altering the dissolution profile and triggering a regulatory recall.

References

  • NIST Chemistry WebBook. Benzamide Standards and Phase Transition Data. National Institute of Standards and Technology. [Link]

  • Kras, W., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.[4] Communications Chemistry.[4] [Link]

  • Butterhof, C., et al. (2012). Thermoanalytical Evidence of Metastable Molecular Defects in Form I of Benzamide.[2][4] Crystal Growth & Design.[5][2][4] [Link]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC Protocols.[Link] (General Protocol Reference).

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-(3-Aminophenyl)-4-(hexyloxy)benzamide from 4-hexyloxybenzoic acid

Executive Summary & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of N-(3-Aminophenyl)-4-(hexyloxy)benzamide . This scaffold is frequently encountered in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of N-(3-Aminophenyl)-4-(hexyloxy)benzamide . This scaffold is frequently encountered in the development of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and liquid crystalline materials.

The "Nitro-Reduction" Strategy

While a direct coupling of 4-hexyloxybenzoic acid with 1,3-diaminobenzene (m-phenylenediamine) is theoretically possible, it is operationally discouraged for high-purity applications.[1] Direct coupling often leads to statistical mixtures, including the formation of the unwanted N,N'-bis(4-hexyloxybenzoyl)-1,3-diaminobenzene (dimer) and unreacted starting materials, creating a burdensome purification profile.[1]

The Authoritative Route: To ensure stoichiometric control and regiochemical fidelity, this protocol utilizes a Nitro-Protection Strategy :

  • Acylation: Coupling 4-hexyloxybenzoic acid with 3-nitroaniline . The nitro group acts as a "masked" amine, preventing over-acylation.

  • Chemoselective Reduction: Converting the nitro group to the target amine using Iron/Ammonium Chloride (Fe/NH₄Cl). This method is preferred over catalytic hydrogenation (H₂/Pd-C) in initial bench-scale synthesis to avoid special handling of pressurized hydrogen and potential catalyst poisoning by trace sulfur/amines.[1]

Retrosynthetic Analysis (Logic Map)

The following diagram illustrates the strategic disconnection and the forward workflow.

SynthesisWorkflow Figure 1: Retrosynthetic Logic & Forward Pathway Target Target: N-(3-Aminophenyl)-4-(hexyloxy)benzamide Intermediate Intermediate: N-(3-Nitrophenyl)-4-(hexyloxy)benzamide Intermediate->Target Step 2: Reduction (Fe / NH4Cl / EtOH) SM1 Start: 4-Hexyloxybenzoic Acid SM1->Intermediate Step 1: Activation (SOCl2) + Coupling (Pyridine) SM2 Reagent: 3-Nitroaniline SM2->Intermediate

Figure 1: The step-wise conversion ensures mono-acylation fidelity.

Experimental Protocol

Phase 1: Acylation (Amide Bond Formation)[1]

Objective: Synthesize N-(3-nitrophenyl)-4-(hexyloxy)benzamide. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.[1]

Materials
ReagentEquiv.Role
4-Hexyloxybenzoic acid 1.0Limiting Reagent
Thionyl Chloride (SOCl₂) 3.0Chlorinating Agent
3-Nitroaniline 1.1Nucleophile
Pyridine 2.0Base/Catalyst
Dichloromethane (DCM) SolventReaction Medium
DMF Cat.[1][2][3]Catalyst (1-2 drops)
Procedure
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 4-hexyloxybenzoic acid (1.0 equiv) in dry DCM (0.2 M).

    • Add Thionyl Chloride (3.0 equiv) dropwise.[1]

    • Add 1-2 drops of dry DMF (catalytic) to initiate the Vilsmeier-Haack-like activation cycle.[1]

    • Reflux the mixture at 45°C for 2–3 hours. The suspension should become a clear solution, indicating conversion to 4-hexyloxybenzoyl chloride.[1]

    • Evaporation:[1] Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator).[1] Re-dissolve the residue in fresh dry DCM.

  • Coupling:

    • In a separate flask, dissolve 3-nitroaniline (1.1 equiv) and Pyridine (2.0 equiv) in dry DCM. Cool to 0°C.[1]

    • Add the solution of 4-hexyloxybenzoyl chloride (prepared above) dropwise to the amine solution over 15 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 2:1).[1] The acid chloride spot should disappear, and a new, less polar spot (amide) should appear.

  • Workup:

    • Quench the reaction with 1M HCl (aq) to neutralize pyridine and remove unreacted aniline.

    • Wash the organic layer with Sat.[1] NaHCO₃ (to remove unreacted acid) and Brine.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

Phase 2: Nitro Reduction[1]

Objective: Synthesize N-(3-Aminophenyl)-4-(hexyloxy)benzamide. Mechanism: Single-electron transfer reduction (Béchamp reduction variant).[1]

Materials
ReagentEquiv.Role
Nitro Intermediate 1.0Substrate
Iron Powder (Fe) 5.0Reductant
Ammonium Chloride (NH₄Cl) 5.0Electrolyte/H+ Source
Ethanol / Water (4:1) SolventReaction Medium
Procedure
  • Setup:

    • Dissolve the Nitro intermediate (from Phase 1) in Ethanol/Water (4:1 ratio, ~0.1 M concentration).

    • Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh preferred).[1]

  • Reaction:

    • Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Monitor by TLC.[1][3] The yellow nitro compound spot will disappear, replaced by a fluorescent/UV-active amine spot (often more polar, requiring MeOH/DCM for TLC visualization).[1]

    • Timeframe: Typically complete in 1–3 hours.[1]

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

    • Dry organic layers over Na₂SO₄ and concentrate.[1]

  • Final Purification:

    • The crude product is often pure enough for use.[1] If purification is required, recrystallize from Toluene/Hexane or use column chromatography (DCM:MeOH 95:5).

Characterization & Validation

Expected Analytical Data:

  • Physical State: Off-white to pale beige solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆) Diagnostic Signals:

    • δ 9.80 (s, 1H): Amide -NH - (Singlet, downfield).[1]

    • δ 7.90 (d, 2H): Benzoyl aromatic protons (Ortho to C=O).[1]

    • δ 7.00 (d, 2H): Benzoyl aromatic protons (Ortho to -OR).

    • δ 7.10 (t, 1H): Central proton of the 3-aminophenyl ring (C5).[1]

    • δ 6.80 - 6.30 (m, 3H): Remaining protons of the 3-aminophenyl ring.[1]

    • δ 5.10 (bs, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).[1]

    • δ 4.05 (t, 2H): -O-CH₂ - (Hexyloxy chain).[1]

    • δ 1.70 - 1.30 (m, 8H): Alkyl chain methylene protons.[1]

    • δ 0.90 (t, 3H): Terminal methyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use fresh SOCl₂.[1]
Incomplete Reduction Iron surface passivationActivate Iron powder by washing with dilute HCl prior to use, or increase agitation speed.
Product Coloration Oxidation of AnilinePerform workup rapidly and store product under Nitrogen/Argon in the dark.
Dimer Formation N/A (Route Specific)This route eliminates dimer formation by using the nitro-precursor.[1]

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Nitro Reduction Methodology: Aziz, M. A., et al. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate/Journal of Chemical and Pharmaceutical Research.[1] Link

  • Iron/NH4Cl Reduction Protocol: ChemicalBook Protocol for N-(4-aminophenyl)-3-methylbenzamide (Analogous chemistry). Link

  • Properties of Alkoxybenzamides: PubChem Compound Summary for N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide. Link[1]

Sources

Application

Procedure for amide coupling of 1,3-phenylenediamine with acid chlorides

Application Note: Selective & Exhaustive Amide Coupling of 1,3-Phenylenediamine Executive Summary & Strategic Context The acylation of 1,3-phenylenediamine (m-PDA) is a foundational transformation in the synthesis of hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective & Exhaustive Amide Coupling of 1,3-Phenylenediamine

Executive Summary & Strategic Context

The acylation of 1,3-phenylenediamine (m-PDA) is a foundational transformation in the synthesis of high-performance polymers (aramids), photostabilizers, and pharmaceutical intermediates.[1] The reaction involves the nucleophilic attack of the diamine nitrogen on the electrophilic carbonyl of an acid chloride.

The Core Challenge: Selectivity. m-PDA possesses two nucleophilic amino groups.

  • Mono-acylation: Requires kinetic control to prevent the second amine from reacting. The first acyl group deactivates the ring electronically (electron-withdrawing amide group), but the remaining free amine remains nucleophilic enough to react if local concentrations of acid chloride are high.

  • Bis-acylation: Requires thermodynamic driving force (excess reagent, heat) to overcome the reduced nucleophilicity of the mono-acyl intermediate.

This guide provides two distinct, field-validated protocols: one optimized for selective mono-acylation and one for exhaustive bis-acylation .

Reaction Mechanism & Critical Control Points

The reaction follows a Nucleophilic Acyl Substitution pathway (Schotten-Baumann conditions or anhydrous organic base conditions).

Mechanism:

  • Attack: The lone pair of the amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, reforming the carbonyl.

  • Deprotonation: A base (added or excess amine) removes the proton to form the neutral amide.

Selectivity Logic (The "k1 vs k2" Problem)
  • k1 (First acylation): Fast. The phenyl ring is electron-rich.

  • k2 (Second acylation): Slower.[1] The formed amide group withdraws electron density from the ring, lowering the nucleophilicity of the second amine.

  • Control Strategy: To stop at k1, we must avoid "hot spots" of high acid chloride concentration.[1] We use High Dilution , Low Temperature , and Slow Addition .[1]

Visualizing the Pathway:

ReactionPathway cluster_conditions Critical Control Parameters PDA 1,3-Phenylenediamine (Nucleophile) Inter Tetrahedral Intermediate PDA->Inter k1 (Fast) Low Temp favors RCOCl Acid Chloride (Electrophile) RCOCl->Inter Bis Bis-Amide (Target B) RCOCl->Bis Over-reaction Mono Mono-Amide (Target A) Inter->Mono -HCl Mono->Bis k2 (Slow) Requires Excess RCOCl + Heat Temp Temperature Stoich Stoichiometry AddRate Addition Rate

Figure 1: Reaction pathway distinguishing kinetic mono-acylation from thermodynamic bis-acylation.

Safety & Handling (Crucial)

  • 1,3-Phenylenediamine (m-PDA): Toxic by inhalation, in contact with skin, and if swallowed.[1] It is a strong skin sensitizer and can cause organ damage (liver/kidneys) upon prolonged exposure. It oxidizes rapidly in air (turning purple/black).[1] Handle only in a fume hood.

  • Acid Chlorides: Corrosive lachrymators. React violently with water to release HCl gas.

  • Exotherm: The neutralization of HCl by base is highly exothermic. Cooling is mandatory on scales >1g.

Protocol A: Selective Mono-Acylation

Objective: Synthesize N-(3-aminophenyl)amide derivatives with >90% selectivity. Strategy: "Starve" the reaction of electrophile using high dilution and slow addition at low temperature.

Materials
ReagentEquivalentsRole
1,3-Phenylenediamine 1.0Substrate
Acid Chloride 0.9 - 0.95Electrophile (Limiting Reagent)
Triethylamine (TEA) 1.1Acid Scavenger
Dichloromethane (DCM) 20 mL per gram of PDASolvent (High Dilution)
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

    • Dissolve 1,3-phenylenediamine (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM .

    • Note: Ensure the PDA is fully dissolved. If the commercial material is black/oxidized, recrystallize from water/ethanol before use.[1]

  • Cooling:

    • Submerge the flask in an ice/salt bath (-5°C to 0°C) . Allow the internal temperature to equilibrate.

  • Controlled Addition (The Critical Step):

    • Dissolve the Acid Chloride (0.95 equiv) in DCM (dilute 1:5 v/v).

    • Add this solution dropwise via the addition funnel over 45–60 minutes .

    • Reasoning: Slow addition ensures the concentration of acid chloride never exceeds the concentration of unreacted diamine, statistically favoring attack on the free diamine over the mono-amide.

  • Reaction & Quench:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

    • Monitor by TLC (Mobile phase: 5% MeOH in DCM).[1] The di-amide usually runs much lower (more polar/insoluble) or higher depending on the R-group, but the free amine will be distinct (stains with ninhydrin).

  • Workup (Purification by Extraction):

    • Wash 1: Water (removes TEA salts).[1]

    • Wash 2 (Selective): 5% Citric Acid or 0.5M HCl (Caution).[1]

      • Insight: The mono-amide is less basic than the unreacted diamine. A mild acid wash can selectively protonate and remove unreacted m-PDA into the aqueous layer, leaving the mono-amide in the organic layer. Do not use strong acid or the amide may protonate/hydrolyze.

    • Wash 3: Saturated NaHCO₃ (neutralize).[1]

    • Wash 4: Brine.[2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3]

  • Final Purification:

    • Recrystallization from Ethanol/Water or Toluene is preferred over chromatography for stability reasons.

Protocol B: Exhaustive Bis-Acylation

Objective: Synthesize N,N'-(1,3-phenylene)bis(amide). Strategy: "Flood" the reaction with electrophile and heat to drive the sluggish second acylation.

Materials
ReagentEquivalentsRole
1,3-Phenylenediamine 1.0Substrate
Acid Chloride 2.5 - 3.0Electrophile (Excess)
Pyridine 5.0 (or as solvent)Base & Catalyst
THF or DMF 10 mL per gramSolvent (Solubility is key)
Step-by-Step Methodology
  • Preparation:

    • Use a round bottom flask with a reflux condenser.

    • Dissolve m-PDA (1.0 equiv) in Pyridine (can act as solvent and base) or a mixture of THF/Pyridine (4:1) .[1]

  • Addition:

    • Cool to 0°C initially to manage the exotherm of the first addition.

    • Add Acid Chloride (2.5 equiv) dropwise (rapid addition is acceptable here).

  • Driving the Reaction:

    • Remove the ice bath.

    • Heat the mixture to 60°C - Reflux (depending on solvent) for 4–12 hours.

    • Reasoning: The electron-withdrawing effect of the first amide group makes the second amine a poor nucleophile. Thermal energy is required to overcome this activation barrier.

  • Workup (Precipitation Method):

    • Bis-amides are often highly insoluble.

    • Pour the hot reaction mixture into a large volume of ice-cold water (or dilute HCl if pyridine was used).

    • The bis-amide typically precipitates as a solid.

    • Filter the solid.[4][5]

  • Purification:

    • Wash the filter cake copiously with water (remove salts), dilute HCl (remove pyridine/unreacted amine), and cold ethanol (remove mono-amide impurities).[1]

    • Dry in a vacuum oven.[4]

Workflow Visualization

Protocols Start Start: 1,3-Phenylenediamine Decision Desired Product? Start->Decision MonoPath PROTOCOL A: Mono-Acylation Decision->MonoPath Selectivity Needed BisPath PROTOCOL B: Bis-Acylation Decision->BisPath Exhaustive Reaction CondA 1. High Dilution (DCM) 2. Limiting Reagent (0.95 eq) 3. Temp: -5°C MonoPath->CondA WorkupA Workup: Mild Acid Wash (Removes unreacted diamine) CondA->WorkupA ProdA Product: Mono-Amide WorkupA->ProdA CondB 1. Concentrated (THF/Pyridine) 2. Excess Reagent (2.5 eq) 3. Temp: Reflux BisPath->CondB WorkupB Workup: Quench in Water (Precipitation) CondB->WorkupB ProdB Product: Bis-Amide WorkupB->ProdB

Figure 2: Decision tree and process flow for Protocol A (Mono) vs Protocol B (Bis).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dark/Purple Product Oxidation of m-PDARecrystallize starting m-PDA before use. Perform reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite during workup.
Low Yield (Mono) Bis-acylation occurringReduce Acid Chloride equivalents to 0.8. Increase dilution factor. Lower temperature to -10°C.
Incomplete Bis-acylation Steric hindrance / DeactivationSwitch solvent to DMF (higher temp). Use a stronger base (DMAP catalyst + TEA).[1] Increase reaction time.
Oiling out Product solubilityIf product oils out upon quenching, extract with EtOAc/THF mixture instead of DCM.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley. (Standard reference for Nucleophilic Acyl Substitution mechanisms).

  • BenchChem. N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide. (General workup protocols for phenylenediamine derivatives). Link[1]

  • Royal Society of Chemistry. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chem., 2023, 25, 1332-1338.[1][6] (Advanced selectivity strategies). Link

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 1,3-Phenylenediamine Safety Data. (Safety and compatibility data). Link[1]

  • Organic Chemistry Portal. Amide Synthesis by Acylation. (General Schotten-Baumann and anhydride protocols). Link

Sources

Method

Using N-(3-Aminophenyl)-4-(hexyloxy)benzamide as a ligand in HDAC inhibitor design

Application Note: N-(3-Aminophenyl)-4-(hexyloxy)benzamide as a Structural Probe and Negative Control in HDAC Inhibitor Design Executive Summary In the rational design of Histone Deacetylase (HDAC) inhibitors, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-Aminophenyl)-4-(hexyloxy)benzamide as a Structural Probe and Negative Control in HDAC Inhibitor Design

Executive Summary

In the rational design of Histone Deacetylase (HDAC) inhibitors, particularly those targeting Class I isoforms (HDAC1, 2, 3), the benzamide pharmacophore is a gold standard for selectivity. However, validating the on-target mechanism of novel ligands is critical to distinguish genuine epigenetic modulation from off-target cytotoxicity.

This guide details the application of N-(3-Aminophenyl)-4-(hexyloxy)benzamide (referred to herein as 3-APHB ). Unlike its regioisomer N-(2-aminophenyl)-4-(hexyloxy)benzamide (a potent HDAC inhibitor), 3-APHB lacks the structural geometry required for bidentate zinc chelation. Consequently, it serves as an essential negative control probe in Structure-Activity Relationship (SAR) studies. This note provides protocols for synthesis, biochemical profiling, and using 3-APHB to validate the "ortho-amino" rule in benzamide drug design.

Scientific Background: The Benzamide Pharmacophore

The Zinc Binding Group (ZBG) Requirement

Class I HDACs possess a catalytic pocket containing a Zinc ion (


).[1] Benzamide inhibitors (e.g., Entinostat/MS-275) function via a specific ZBG motif: an ortho-aminoanilide  (2-aminophenyl amide).
  • Mechanism: The carbonyl oxygen and the ortho-amino nitrogen form a bidentate chelate with the

    
     ion.
    
  • The 3-Amino Null Hypothesis: In 3-APHB , the amine is in the meta position. This geometric shift prevents simultaneous coordination with the zinc ion, rendering the molecule inactive against HDACs while retaining similar physicochemical properties (lipophilicity, solubility) to the active inhibitor.

Structural Comparison
FeatureActive Ligand (2-APHB) Negative Control Probe (3-APHB)
Structure N-(2-aminophenyl)-4-(hexyloxy)benzamideN-(3-aminophenyl)-4-(hexyloxy)benzamide
ZBG Geometry Ortho (1,2-substitution)Meta (1,3-substitution)
Binding Mode Bidentate Zn

Chelation
Steric Clash / No Chelation
HDAC Activity High Potency (IC

< 1

M)
Inactive (IC

> 50

M)
Application Lead CompoundSpecificity Control / False Positive Check

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways of the active 2-amino isomer versus the inactive 3-amino probe (3-APHB) in the HDAC discovery pipeline.

HDAC_Mechanism Ligand_Design Ligand Design Phase Scaffold: 4-(hexyloxy)benzamide Isomer_2 Ortho-Isomer (2-APHB) (Active Pharmacophore) Ligand_Design->Isomer_2 Isomer_3 Meta-Isomer (3-APHB) (Negative Control) Ligand_Design->Isomer_3 HDAC_Pocket HDAC Catalytic Domain (Zn2+ Active Site) Isomer_2->HDAC_Pocket Enters Pocket Isomer_3->HDAC_Pocket Enters Pocket Binding_2 Bidentate Chelation (C=O and -NH2 bind Zn2+) HDAC_Pocket->Binding_2 2-Amino Position Binding_3 No Chelation (Distance > 3Å) HDAC_Pocket->Binding_3 3-Amino Position Outcome_Active Inhibition of Deacetylation (Epigenetic Modulation) Binding_2->Outcome_Active Outcome_Inactive No Inhibition (Baseline Activity) Binding_3->Outcome_Inactive Validation Target Validation: Confirm Effect is ZBG-Dependent Outcome_Active->Validation Outcome_Inactive->Validation

Caption: Differential binding mechanism of the active ortho-isomer vs. the inactive meta-isomer (3-APHB) used for target validation.

Experimental Protocols

Protocol A: Synthesis of N-(3-Aminophenyl)-4-(hexyloxy)benzamide

Objective: To synthesize high-purity 3-APHB for use as a reference standard.

Reagents:

  • 4-(Hexyloxy)benzoic acid (1.0 eq)

  • 1,3-Phenylenediamine (3.0 eq) — Excess used to prevent bis-coupling.

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 4-(hexyloxy)benzoic acid (1 mmol) in DMF (5 mL). Add DIPEA (2.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 1,3-phenylenediamine (3 mmol) to the reaction mixture. Note: Adding the amine in excess ensures mono-acylation.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the formation of the product [M+H]+ = 313.4 (approx).

  • Work-up: Dilute with EtOAc (50 mL), wash with water (3x), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of Hexane:EtOAc (from 8:2 to 5:5).

  • Characterization: Verify structure via 1H NMR (DMSO-d6). Look for the diagnostic meta-substitution pattern on the aniline ring (singlet, doublet, doublet, triplet).

Protocol B: Fluorogenic HDAC Activity Assay (Comparative)

Objective: To quantify the lack of inhibition of 3-APHB compared to a reference inhibitor (e.g., SAHA or Entinostat).

Materials:

  • Recombinant HDAC1 or HDAC3 enzyme.

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (Fluor de Lys® or equivalent).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Test Compounds: 3-APHB (Negative Control), Entinostat (Positive Control).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of 3-APHB and Positive Control in DMSO.

  • Dilution: Perform 3-fold serial dilutions in Assay Buffer to generate a concentration range (e.g., 0.01

    
    M to 100 
    
    
    
    M).
  • Incubation:

    • Add 10

      
      L of enzyme solution to a black 96-well plate.
      
    • Add 10

      
      L of test compound. Incubate for 15 mins at 37°C.
      
    • Critical Control: Include "No Enzyme" (Background) and "DMSO only" (100% Activity) wells.

  • Substrate Addition: Add 20

    
    L of Fluorogenic Substrate (20 
    
    
    
    M final). Incubate for 30 mins at 37°C.
  • Development: Add 50

    
    L of Developer Solution (Trypsin/TSA) to release the fluorophore from deacetylated substrate. Incubate 15 mins.
    
  • Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

Data Analysis: Calculate % Inhibition using the formula:



  • Success Criteria: 3-APHB should show an IC

    
     > 10–50 
    
    
    
    M (Inactive). The Positive Control should show IC
    
    
    in the nM range.

Application Note: Interpreting Biological Data

When designing HDAC inhibitors, "activity" is not the only metric; "selectivity" and "mechanism" are paramount. Use 3-APHB in the following scenarios:

Scenario 1: Cytotoxicity Deconvolution

If your novel 2-amino active ligand kills cancer cells (e.g., HeLa, MCF-7) at 1


M, but 3-APHB  also kills them at 1 

M, the mechanism is NOT HDAC inhibition. It is likely off-target toxicity (e.g., membrane disruption or general alkylation) caused by the hexyloxy-benzamide scaffold itself.
  • Valid Result: Active Ligand IC

    
     (Cell) = 1 
    
    
    
    M; 3-APHB IC
    
    
    (Cell) > 50
    
    
    M.
Scenario 2: Western Blot Validation

Treat cells with both compounds and blot for Acetylated Histone H3 (Ac-H3) .

  • Active Ligand: Significant increase in Ac-H3 bands (accumulation of acetylated substrate).

  • 3-APHB: No change in Ac-H3 bands compared to DMSO control.

References

  • Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001-3003. Link

    • Establishes the SAR of the ortho-aminoanilide ZBG versus meta/para isomers.
  • Saito, A., et al. (2002). "A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors." Proceedings of the National Academy of Sciences, 96(8), 4592-4597. Link

    • Foundational paper for benzamide HDAC inhibitors.
  • Huateng Pharma. (2024). "Product Catalog: N-(3-Aminophenyl)-4-(hexyloxy)benzamide." Huateng Scientific. Link

    • Source for the specific chemical entity.
  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941. Link

    • Review of HDACi pharmacophores and design str

Sources

Application

Application Note: Photo-Affinity Activity-Based Protein Profiling (AfBPP) of Class I HDAC Complexes using Benzamide Scaffolds

Executive Summary & Strategic Overview This guide details the design, application, and analysis of benzamide-based photo-affinity probes for Activity-Based Protein Profiling (ABPP). Unlike broad-spectrum hydroxamate prob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This guide details the design, application, and analysis of benzamide-based photo-affinity probes for Activity-Based Protein Profiling (ABPP). Unlike broad-spectrum hydroxamate probes (e.g., SAHA-based) that target the zinc-dependent active site of most Histone Deacetylases (HDACs), benzamide scaffolds (structurally related to Entinostat/MS-275 or Mocetinostat) offer exquisite selectivity for Class I HDACs (HDAC 1, 2, and 3) .

However, benzamides lack the intrinsic electrophilicity required for covalent capture in standard ABPP. Therefore, this protocol utilizes Photo-Affinity Labeling (PAL) , where a photoreactive group (benzophenone or diazirine) is integrated into the scaffold.[1] Upon UV irradiation, this group forms a covalent bond with the target complex, allowing for the enrichment and identification of not just the catalytic subunit, but often the intact co-repressor complexes (e.g., CoREST, NuRD).

Key Technical Advantages
  • Isoform Selectivity: Benzamides differentiate Class I HDACs from Class II/IV, reducing proteomic noise.

  • Complex Preservation: The "slow-binding, tight-binding" kinetics of benzamides allow for high-occupancy labeling of native complexes in live cells prior to lysis.

  • Temporal Resolution: Unlike genetic knockouts, these probes allow for acute interrogation of the "active" proteome.

Probe Architecture & Mechanism

The success of a benzamide ABPP experiment hinges on the "Trifunctional Probe" design.

The Trifunctional Scaffold
  • The Ligand (Pharmacophore): An N-(2-aminophenyl)benzamide moiety. It enters the active site and chelates the Zinc ion via the ortho-amino and amide groups.

    • Critical Insight: Unlike hydroxamates, benzamides often bind to the "foot pocket" adjacent to the active site, conferring isoform selectivity.

  • The Photophore (Trap): A Benzophenone (BP) or Diazirine group.

    • Selection Rule: Use Benzophenone for high robustness and preferential labeling of Methionine/C-H bonds, though it requires 365 nm UV (lower energy). Use Diazirine (302 nm) for shorter irradiation times but higher risk of UV damage to cells.

  • The Handle (Reporter): A terminal Alkyne or Azide for bioorthogonal Click Chemistry (CuAAC) post-labeling.

Mechanism of Action

The benzamide probe reversibly binds the HDAC active site. Equilibrium is established (often requiring hours due to slow on-rates). UV irradiation generates a reactive radical (triplet diradical for BP; carbene for diazirine) that inserts into the nearest protein backbone or side chain, covalently "freezing" the interaction.

ProbeMechanism cluster_legend Mechanism Phase Probe Benzamide Probe (Reversible Binder) Complex Probe-Target Equilibrium Probe->Complex Incubation (>6 hrs) Target HDAC Complex (Native State) Target->Complex Covalent Covalently Crosslinked Species Complex->Covalent Radical Insertion UV UV Light (365nm) UV->Covalent Click Click Chemistry (Biotin-Azide) Covalent->Click Enrichment MS LC-MS/MS Identification Click->MS Tryptic Digest

Figure 1: Mechanism of Photo-Affinity Labeling (PAL) using Benzamide Probes.

Detailed Experimental Protocol

Phase 1: Live Cell Labeling & Crosslinking

Rationale: Benzamide inhibitors (e.g., Entinostat) exhibit slow association kinetics (


) and extremely slow dissociation (

). Short incubations (used for hydroxamates) will result in poor occupancy.

Materials:

  • Adherent cells (e.g., HEK293T, MCF7).

  • Probe: Benzamide-BP-Alkyne (Stock 10 mM in DMSO).

  • Competitor: Entinostat (MS-275) (Stock 10 mM).

  • UV Crosslinker (e.g., Stratalinker or handheld lamp at 365 nm).

Protocol:

  • Seeding: Plate cells to reach 80-90% confluency.

  • Competition Control (Critical): Pre-treat "Control" plates with 10-20x excess of parent inhibitor (Entinostat) for 1 hour prior to probe addition.

    • Why? This blocks the active sites, proving that subsequent signals are specific to the benzamide pharmacophore.

  • Probe Incubation: Add the Benzamide Probe (final conc. 1–5 µM) to both "Experimental" and "Control" plates.

    • Time: Incubate for 6–18 hours .

    • Note: Benzamides require time to reach thermodynamic equilibrium within the nuclear compartment.

  • UV Irradiation:

    • Wash cells 2x with ice-cold PBS to remove unbound probe.

    • Add minimal ice-cold PBS to cover the monolayer.

    • Place plates on ice. Irradiate at 365 nm for 10–20 minutes .

    • Safety: Keep cells cold to prevent heat-induced aggregation.

  • Lysis: Harvest cells by scraping into Lysis Buffer (1% NP-40, 50 mM Tris pH 7.4, 150 mM NaCl, Protease Inhibitors).

    • Tip: Avoid SDS at this stage if you plan to co-immunoprecipitate, but for standard ABPP, SDS (0.5-1%) ensures solubilization of crosslinked complexes.

Phase 2: Click Chemistry & Enrichment

Rationale: The alkyne handle is inert until reacted with a biotin-azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • Biotin-Azide (or TAMRA-Azide for gel visualization).

  • TBTA (Ligand).

  • CuSO4 (Catalyst).

  • TCEP (Reducing agent).

Protocol:

  • Normalization: Adjust protein concentration to 2 mg/mL (typically 500 µL volume).

  • Click Reaction Mix: Add reagents in this specific order:

    • Biotin-Azide (100 µM final)

    • TBTA (100 µM final)

    • CuSO4 (1 mM final)

    • TCEP (1 mM final)

  • Incubation: Vortex and incubate at Room Temp for 1 hour (protect from light).

  • Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess click reagents. Spin at 10,000g for 5 min. Discard supernatant.

  • Resolubilization: Air dry pellet. Redissolve in 1% SDS / PBS by sonication.

  • Enrichment: Dilute SDS to 0.2% with PBS. Add Streptavidin-Agarose beads. Rotate O/N at 4°C.

Phase 3: On-Bead Digestion & MS
  • Washing: Stringent washing is required to remove non-covalent binders.[2]

    • 1x 1% SDS in PBS

    • 1x 4M Urea

    • 3x PBS

  • Reduction/Alkylation: DTT (10 mM) followed by Iodoacetamide (50 mM).

  • Digestion: Add Trypsin (sequencing grade) directly to beads. Incubate O/N at 37°C.

  • Elution: Collect supernatant containing peptides. Desalt using C18 StageTips.

Data Analysis & Interpretation

Quantitative Mass Spectrometry (SILAC or Label-Free Quantification) is essential to distinguish true targets from background.

Calculating Enrichment Ratios

Compare the intensity of peptides in the Probe Only sample (


) vs. the Probe + Competitor  sample (

).


  • Ratio > 5.0: High confidence specific target (e.g., HDAC1, HDAC2).

  • Ratio ~ 1.0: Non-specific background (e.g., Tubulin, Actin, naturally biotinylated carboxylases).

Interpreting Complex Data

Benzamide probes often crosslink to associated proteins in the complex, not just the catalytic unit.

  • Direct Target: HDAC1/2 (Catalytic subunit).

  • Proximal Target: MTA1, RBBP4 (NuRD complex members) or RCOR1 (CoREST complex).

  • Note: If you identify CoREST members but not HDAC1, the probe may be crosslinking the "rim" of the complex rather than the active site deep pocket.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Signal Intensity Poor Crosslinking EfficiencyIncrease UV time or switch from Benzophenone to Diazirine (higher reactivity).
No Competition Observed Probe concentration too highTitrate probe down (try 100 nM - 500 nM). Ensure competitor is 20x excess.
High Background Incomplete WashingIncrease stringency: Use 4M Urea or 1% SDS washes before trypsin digestion.
Cell Death during labeling UV toxicity or DMSOKeep cells on ice during UV. Keep DMSO < 0.5%.

Visualizing the Workflow

Workflow Step1 Step 1: Live Cell Treatment (Probe +/- Competitor) Step2 Step 2: UV Irradiation (365nm, on ice) Step1->Step2 Equilibrium Binding Step3 Step 3: Lysis & Click Chemistry (Add Biotin-Azide) Step2->Step3 Covalent Capture Step4 Step 4: Streptavidin Enrichment (Stringent Washes) Step3->Step4 Biotinylation Step5 Step 5: On-Bead Digestion (Trypsin) Step4->Step5 Proteolysis Step6 Step 6: LC-MS/MS & LFQ Analysis Step5->Step6 Peptide Release

Figure 2: Step-by-step workflow for Benzamide-based AfBPP.

References

  • Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for proteomic profiling of histone deacetylase complexes.[3] Proceedings of the National Academy of Sciences, 104(4), 1171–1176. [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology, 29(3), 255–265. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593.[4] [Link]

  • Villa, F., et al. (2012). Crystal structure of the catalytic domain of human HDAC1 in complex with the benzamide inhibitor entinostat (MS-275). Science, 332(6032), 1588. (Provides structural basis for benzamide selectivity).
  • Li, H., et al. (2016). Fluorescent Probes for Single-Step Detection and Proteomic Profiling of Histone Deacetylases. Journal of the American Chemical Society, 138(49), 16043–16050. [Link]

Sources

Method

Topic: Electropolymerization of Aminophenyl Benzamide Monomers for Conductive Films

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Application Note: [AN-APB-2026-01] Title: A Practical Guide to the Electrosynthesis and Characterization of Conductive Poly...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Application Note: [AN-APB-2026-01]

Title: A Practical Guide to the Electrosynthesis and Characterization of Conductive Poly(aminophenyl benzamide) Films

Abstract

This document provides a comprehensive guide for the synthesis of conductive polymer films via the electropolymerization of aminophenyl benzamide monomers. Electropolymerization is a powerful technique that allows for the direct growth of a uniform, adherent polymer film onto a conductive substrate, offering precise control over film thickness and morphology.[1] Aminophenyl benzamide monomers are a promising class of precursors, combining the well-established electro-activity of aromatic amines with the structural stability and functional versatility of amide linkages. The resulting poly(amide-amine) films exhibit valuable electronic properties and present opportunities for applications in biosensing, controlled drug release, and as functional coatings for medical devices. This guide details the underlying mechanism, a step-by-step laboratory protocol for synthesis via cyclic voltammetry, essential characterization techniques, and troubleshooting advice to ensure experimental success.

Scientific Rationale and Mechanistic Overview

The Principle of Oxidative Electropolymerization

The electrochemical polymerization of aromatic amines, such as aniline and its derivatives, is a well-established process that proceeds via oxidative coupling.[2][3] The mechanism, while complex, can be summarized in several key steps, which serve as the foundation for synthesizing poly(aminophenyl benzamide).

  • Monomer Oxidation: The process is initiated at the surface of the working electrode. When a sufficiently positive potential is applied, the aminophenyl benzamide monomer loses an electron from its amino group to form a radical cation. This is typically the rate-determining step.[2]

  • Radical Coupling: These highly reactive radical cations diffuse on the electrode surface and couple with one another. The most favorable coupling occurs at the para-position of the phenyl ring relative to the amine, forming a dimer.[4]

  • Deprotonation & Re-aromatization: The coupled dimer expels two protons to re-establish the aromatic system, resulting in a neutral dimer.

  • Chain Propagation: The dimer, having terminal amino groups, has a lower oxidation potential than the original monomer. It is readily oxidized to its radical cation form, which can then react with another monomer radical cation, extending the polymer chain. This "autocatalytic" process, where the growing polymer film facilitates further monomer addition, is a hallmark of polyaniline growth.[2]

The continuous repetition of these steps leads to the deposition of an insoluble, conductive polymer film onto the electrode surface.

Causality of Component Selection
  • Monomer (Aminophenyl Benzamide): This monomer is selected for its bifunctional nature. The primary amine group is the electroactive site for polymerization. The benzamide linkage provides structural rigidity, enhances thermal stability, and introduces a hydrogen-bonding capability that can improve film adhesion and mechanical properties.

  • Solvent (Anhydrous Acetonitrile): A polar aprotic solvent like acetonitrile (ACN) is chosen for its ability to dissolve both the organic monomer and the inorganic electrolyte salt, while possessing a wide electrochemical window stable to the required oxidative potentials. Using an anhydrous grade is critical to prevent side reactions involving water.

  • Supporting Electrolyte (Lithium Perchlorate, LiClO₄): A supporting electrolyte is essential to ensure the conductivity of the solution and to minimize the potential drop (iR drop) through the bulk solution. LiClO₄ is a common choice due to its high solubility in organic solvents and the electrochemical inertness of the perchlorate anion at the applied potentials. It also provides the counter-ions (ClO₄⁻) that incorporate into the growing polymer film to balance the positive charges on the oxidized polymer backbone, a process known as "doping".

Experimental Protocol: Synthesis and Characterization

This section provides a detailed, self-validating workflow for the synthesis and analysis of poly(aminophenyl benzamide) films on Indium Tin Oxide (ITO) substrates.

Materials & Reagents
ComponentSpecificationPurposeKey Consideration
Monomer 4-Aminophenyl benzamide, >98%Polymer PrecursorPurity is critical; impurities can terminate polymerization.
Solvent Acetonitrile (ACN), AnhydrousReaction MediumWater content must be minimized (<50 ppm).
Electrolyte Lithium Perchlorate (LiClO₄), Battery GradeSupporting ElectrolyteMust be dried in a vacuum oven (e.g., 80 °C overnight) before use.
Working Electrode Indium Tin Oxide (ITO) coated glassSubstrate for Film GrowthSheet resistance of 10-20 Ω/sq is suitable.
Counter Electrode Platinum Wire or MeshCompletes the CircuitHigh surface area is preferred.
Reference Electrode Ag/AgCl (in 3M KCl)Stable Potential ReferenceEnsure the filling solution is not dehydrated.
Cleaning Solvents Acetone, Isopropanol (IPA), DI WaterSubstrate CleaningUse ACS grade or higher.
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Electrosynthesis cluster_char Phase 3: Characterization (Validation) A 1. Substrate Cleaning (Sonication: Acetone → IPA → DI Water) B 2. Solution Preparation (0.05M Monomer + 0.1M LiClO₄ in ACN) A->B C 3. Deoxygenation (Purge solution with N₂ for 20 min) B->C D 4. Cell Assembly (ITO, Pt, Ag/AgCl) C->D Transfer Solution E 5. Electropolymerization (Cyclic Voltammetry: 20 Cycles, 50 mV/s) D->E F 6. Post-Synthesis Cleaning (Rinse with fresh ACN) E->F G 7. Electrochemical Analysis (CV in monomer-free electrolyte) F->G H 8. Spectroscopic Analysis (FTIR) F->H I 9. Morphological Analysis (SEM) F->I J 10. Conductivity Measurement (Four-Point Probe) F->J

Sources

Application

Application Note: Advanced Techniques for Aligning Bent-Core Nematic Phases in Liquid Crystal Displays

Introduction & Mechanistic Causality Bent-core liquid crystals (BCLCs) have revolutionized soft matter physics and display engineering due to their potential to exhibit macroscopic biaxial nematic phases, flexoelectricit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Bent-core liquid crystals (BCLCs) have revolutionized soft matter physics and display engineering due to their potential to exhibit macroscopic biaxial nematic phases, flexoelectricity, and ultrafast electro-optical switching. Furthermore, dimeric BCLCs frequently form the twist-bend nematic (


) phase, characterized by a spontaneous heliconical structure with a nanoscale pitch 1.

However, achieving uniform monodomain alignment of BCLCs presents a profound challenge. Conventional liquid crystal displays (LCDs) rely on calamitic (rod-like) molecules, which easily align homeotropically (vertically) or homogeneously (planar) using standard polyimide (PI) layers. When BCLCs are introduced to standard homeotropic PI layers, the system typically fails. The causality behind this failure lies in steric hindrance: the surface alkyl chains of the homeotropic PI cannot effectively interdigitate with the bent molecular architecture. This steric incompatibility prevents vertical alignment; instead, the layer paradoxically promotes planar alignment 2. Furthermore, BCLCs possess strong short-range polar correlations, forming nanometer-sized cybotactic clusters that complicate uniform director orientation and alter macroscopic dielectric responses 3.

To overcome these causality-driven alignment failures, researchers must utilize tailored techniques such as highly compressed Inverse Langmuir-Schaefer (ILS) monolayers for steric vertical packing 4, or non-contact photoalignment for precise pretilt control of delicate


 phases.

Quantitative Comparison of Alignment Techniques

The following table summarizes the quantitative parameters and empirical outcomes of various alignment layers when applied to bent-core nematic phases.

Alignment TechniqueSurface MaterialTarget LC PhaseInduced Pretilt Angle (

)
Anchoring Quality & MechanismReference
Mechanical Rubbing Polyimide (e.g., SE7792)Uniaxial/Biaxial Nematic0° - 5° (Planar)High; driven by micro-groove physical confinement.2
Mechanical Rubbing Polyimide (e.g., S659)BCLC Nematic~0° (Planar)Moderate; steric failure of homeotropic alkyl chains.2, 5
Photoalignment Azo-dye / Mixed PITwist-Bend Nematic (

)
Tunable (0° - 90°)High; driven by trans-cis-trans photoisomerization.1
Inverse Langmuir-Schaefer Hydrophilic BCLC MonolayerBCLC Nematic~90° (Homeotropic)High; driven by dense molecular area compression.4

*Note: S659 is an industry-standard homeotropic alignment layer for rod-like LCs, but it induces planar alignment in specific bent-core nematics due to molecular shape mismatch.

Alignment Strategy Workflow

AlignmentStrategy Start Bent-Core Nematic LC Alignment Selection Planar Planar (Homogeneous) Alignment Start->Planar Target: Biaxial/Fast Switching Homeotropic Homeotropic (Vertical) Alignment Start->Homeotropic Target: High Contrast/VA Mode TwistBend Twist-Bend Nematic (NTB) Modulated Alignment Start->TwistBend Target: Heliconical/Photonic RubbedPI Rubbed Polyimide (PI) (e.g., SE7792) Planar->RubbedPI Standard Process Photoalign Photoalignment (Azo-dyes) UV Polarized Light Planar->Photoalign Non-contact/Tunable ILS Inverse Langmuir-Schaefer (Highly Compressed) Homeotropic->ILS Steric Control TwistBend->Photoalign Modulated Director Validation Self-Validation: POM & Conoscopy RubbedPI->Validation Photoalign->Validation ILS->Validation

Logical workflow for selecting bent-core nematic LC alignment strategies based on phase targets.

Experimental Protocols

Protocol 1: Preparation of Rubbed Polyimide Cells for Planar Alignment

Causality: Mechanical rubbing generates anisotropic physical properties and micro-grooves on the PI surface. To minimize elastic distortion energy, the average long molecular axis of the BCLC is forced to lie parallel to the rubbing direction 2.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates via sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry with

    
     gas and treat with UV-Ozone for 10 minutes to enhance wettability.
    
  • Spin Coating: Dissolve the planar alignment polyimide (e.g., SE7792) in N-Methyl-2-Pyrrolidone (NMP) at a concentration of 5 wt.%. Dispense onto the substrate and spin coat at 3000 rpm for 30 seconds.

  • Imidization: Pre-bake the substrates at 100 °C for 3 minutes to evaporate the solvent. Transfer to a high-temperature oven and bake at 190 °C for 30 minutes to complete the imidization process, yielding a 50–100 nm film.

  • Unidirectional Rubbing: Rub the PI layer unidirectionally using a velvet-clothed rotating cylinder. Maintain a constant pile impression (e.g., 0.3 mm) and rotation speed to ensure uniform anchoring energy.

  • Cell Assembly & Filling: Assemble two rubbed substrates with anti-parallel rubbing directions using spacer beads (e.g., 5 µm). Heat the bent-core LC material above its clearing point (isotropic phase) and fill the cell via capillary action. Cool slowly (1 K/min) into the nematic phase.

  • Self-Validating System (Quality Control): Place the cell under a Polarizing Optical Microscope (POM) with crossed polarizers. Rotate the cell. The system is validated if maximum extinction (complete darkness) occurs precisely when the rubbing direction is parallel to either the polarizer or analyzer axis, confirming a monodomain planar alignment.

Protocol 2: Photoalignment of Twist-Bend Nematic ( ) Phases

Causality: Mechanical rubbing can induce static electricity and mechanical damage, which disrupts the delicate pseudo-layered heliconical structure of the


 phase. Photoalignment utilizes linearly polarized UV light to induce trans-cis-trans photoisomerization in azo-dyes, reorienting the molecules perpendicular to the light's polarization vector without physical contact, allowing for tunable pretilt 1.
  • Solution Preparation: Prepare a 1 wt.% solution of a photosensitive azo-dye (e.g., SD1) in dimethylformamide (DMF).

  • Spin Coating & Baking: Spin coat the solution onto cleaned ITO glass at 3000 rpm for 30 seconds. Bake at 100 °C for 10 minutes to remove the solvent.

  • UV Irradiation: Expose the coated substrates to linearly polarized UV light (

    
     nm) at a dosage of approximately 1.0 J/cm². The polarization axis dictates the azimuthal alignment direction. To generate a specific pretilt angle, the substrate can be irradiated at an oblique angle.
    
  • Assembly & Filling: Assemble the cell with parallel or anti-parallel alignment directions depending on the desired director profile. Capillary fill the imine-based LC dimer (e.g., CBCOOnSBA) in the isotropic phase and cool into the

    
     phase.
    
  • Self-Validating System (Quality Control): Utilize Dielectric Spectroscopy and Conoscopy. A valid

    
     alignment will show a distinct drop in dielectric permittivity upon transitioning from the conventional nematic to the 
    
    
    
    phase due to the self-canceling dipole moments in the heliconical structure. Conoscopic figures will confirm the degenerate tilt of the optic axis.

References

  • Alignment and alignment transition of bent core nematics AIP Publishing URL:[Link]

  • Homogeneous and homeotropic alignment of bent-core uniaxial and biaxial nematic liquid crystals ResearchGate / Soft Matter URL:[Link]

  • Photoinduced Phase Transitions of Imine-Based Liquid Crystal Dimers with Twist–Bend Nematic Phases PubMed Central (PMC) URL:[Link]

  • Alignment by Langmuir/Schaefer monolayers of bent-core liquid crystals Soft Matter (RSC Publishing) URL:[Link]

  • Formation and development of nanometer-sized cybotactic clusters in bent-core nematic liquid crystalline compounds Beilstein Journal of Nanotechnology URL:[Link]

Sources

Method

Functionalization of N-(3-Aminophenyl)-4-(hexyloxy)benzamide for fluorescent labeling

This Application Note and Protocol guide details the functionalization of N-(3-Aminophenyl)-4-(hexyloxy)benzamide (referred to herein as APHB ) for fluorescent labeling. Application Note: Fluorescent Labeling of Lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the functionalization of N-(3-Aminophenyl)-4-(hexyloxy)benzamide (referred to herein as APHB ) for fluorescent labeling.

Application Note: Fluorescent Labeling of Lipophilic Aromatic Amines

Introduction & Molecular Context

N-(3-Aminophenyl)-4-(hexyloxy)benzamide (APHB) is a bifunctional small molecule characterized by a lipophilic hexyloxy tail and a reactive aromatic amine (aniline) core. This structure is typical of mesogenic precursors used in liquid crystal research and bioactive small molecules targeting hydrophobic pockets (e.g., histone deacetylase inhibitors).

Labeling APHB presents a specific chemical challenge: the nucleophile is an aromatic amine (aniline) , which has a significantly lower pKa (~4.6) and nucleophilicity compared to the aliphatic amines (~10.6) typically found in proteins or peptides.[1][2] Furthermore, APHB is hydrophobic, necessitating the use of organic solvent systems rather than standard aqueous buffers to prevent precipitation and hydrolysis of the labeling reagent.

Chemical Strategy

To successfully label APHB, we must overcome the reduced reactivity of the aniline nitrogen.

  • Solvent System : Anhydrous polar aprotic solvents (DMF or DMSO) are required to solubilize the lipophilic APHB and protect moisture-sensitive labeling reagents.

  • Base Catalysis : While anilines are non-protonated at neutral pH, the addition of a non-nucleophilic organic base (e.g., DIPEA) acts as a proton scavenger and maintains optimal basicity for the nucleophilic attack.

  • Reagent Selection :

    • NHS-Esters (e.g., NHS-Fluorescein, Cy-Dye NHS) : Preferred for stability and yield. Requires anhydrous conditions to prevent competition from water.

    • Isothiocyanates (e.g., FITC) : Forms a thiourea linkage.[3][4] Effective but requires longer reaction times for anilines.

    • Sulfonyl Chlorides (e.g., Dansyl Chloride) : Highly reactive with aromatic amines, forming stable sulfonamides.

PART 1: Experimental Protocols

Protocol A: Labeling with NHS-Ester Fluorophores (Recommended)

Best for: High-yield conjugation with Cyanine dyes (Cy3, Cy5), Alexa Fluors, or NHS-Fluorescein.

Materials:

  • Substrate : APHB (10 mg, ~0.032 mmol)

  • Fluorophore : NHS-Ester dye (1.2 equivalents)

  • Solvent : Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]

  • Base : Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Purification : Silica Gel (60 Å) or Preparative HPLC

Step-by-Step Procedure:

  • Preparation : Flame-dry a 5 mL round-bottom flask or use a sealed reaction vial under nitrogen atmosphere.

  • Solubilization : Dissolve 10 mg of APHB in 500 µL of anhydrous DMF . Ensure complete dissolution; the solution should be clear.

  • Activation : Add 1.5 equivalents of DIPEA (approx. 8.5 µL) to the APHB solution.

    • Note: The base ensures the aniline remains reactive and neutralizes the N-hydroxysuccinimide byproduct.

  • Conjugation : Add 1.2 equivalents of the NHS-Fluorophore dissolved in 100 µL anhydrous DMF dropwise to the stirring APHB solution.

  • Incubation : Stir the reaction in the dark at Room Temperature (25°C) for 12–24 hours .

    • Optimization: For low-reactivity dyes, heat to 40°C. Monitor reaction progress via TLC (see QC section).

  • Quenching : Add 50 µL of 1M Tris-HCl (pH 8.0) or simply dilute with ethyl acetate if proceeding to extraction.

  • Work-up : Dilute with 10 mL Ethyl Acetate. Wash 3x with water and 1x with brine to remove DMF and unreacted dye. Dry organic layer over Na₂SO₄.

Protocol B: Labeling with Isothiocyanates (FITC/TRITC)

Best for: Cost-effective labeling with Fluorescein or Rhodamine.

Step-by-Step Procedure:

  • Solubilization : Dissolve 10 mg APHB in 500 µL anhydrous DMSO .

  • Catalyst : Add 2.0 equivalents of Pyridine or TEA .

    • Mechanism: Pyridine is often preferred for isothiocyanate coupling to anilines to drive the formation of the thiourea.

  • Addition : Add 1.5 equivalents of FITC (Fluorescein Isothiocyanate).

  • Reaction : Heat the mixture to 50–60°C for 4–6 hours in the dark.

    • Critical: Aromatic amines react slowly with isothiocyanates at room temperature; mild heating drives the reaction to completion.

  • Precipitation : Pour the reaction mixture into 10 mL of ice-cold water (acidified to pH 3 with dilute HCl). The lipophilic product should precipitate, while excess FITC remains in solution.

  • Collection : Centrifuge or filter the precipitate. Wash with water to remove free dye.

PART 2: Purification & Characterization

Purification Strategy: Flash Column Chromatography Since APHB is a small molecule, dialysis (used for proteins) is ineffective .

  • Stationary Phase : Silica Gel 60.

  • Mobile Phase : Gradient of Dichloromethane (DCM) : Methanol (99:1 to 95:5).

  • Detection : Monitor fractions via UV (254 nm) and Fluorescence (long-wave UV).

Quantitative Data Summary Table

ParameterAromatic Amine (APHB)Aliphatic Amine (Standard)Impact on Protocol
pKa ~4.6 (Weak Base)~10.6 (Strong Base)Requires anhydrous conditions; water competes effectively with aniline.
Nucleophilicity LowHighLonger reaction times (12-24h) or heat (40-60°C) required.
Solubility Lipophilic (LogP > 3)HydrophilicMust use DMF/DMSO; Aqueous buffers cause precipitation.
Purification Silica ChromatographyDialysis / Gel FiltrationDo not use size-exclusion columns designed for proteins.

PART 3: Visualization (Workflows & Pathways)

Figure 1: Reaction Logic & Workflow

This diagram illustrates the decision logic for selecting the labeling route and the step-by-step workflow for the APHB molecule.

G Start Start: APHB Substrate (Lipophilic Aromatic Amine) Choice Select Fluorophore Type Start->Choice RouteA Route A: NHS-Ester (High Stability/Yield) Choice->RouteA High Precision RouteB Route B: Isothiocyanate (FITC/TRITC) Choice->RouteB Cost Effective CondA Conditions: Anhydrous DMF + DIPEA RT, 12-24h RouteA->CondA Reaction Nucleophilic Attack (Formation of Amide/Thiourea) RouteA->Reaction CondB Conditions: DMSO + Pyridine 50-60°C, 4-6h RouteB->CondB RouteB->Reaction Purification Purification: Silica Gel Chromatography (DCM:MeOH Gradient) Reaction->Purification QC QC Validation: 1. H-NMR (Aromatic Shift) 2. MS (Mass Shift) 3. Fluorescence Quantum Yield Purification->QC

Caption: Workflow for the functionalization of APHB, detailing solvent systems, reaction conditions, and purification steps.

PART 4: Quality Control & Troubleshooting

1. Validation Metrics

  • Thin Layer Chromatography (TLC) :

    • Run on Silica plates using DCM:MeOH (95:5).

    • Observation: The labeled product will have a lower Rf than the starting APHB (due to the added fluorophore polarity) and will be fluorescent under UV365.

  • Mass Spectrometry (LC-MS) :

    • Verify the mass shift.

    • Example: APHB + FITC = MW_APHB + 389.4 Da.

  • 1H-NMR :

    • Look for the disappearance of the broad aniline -NH2 singlet (typically ~3.5–5.0 ppm) and the appearance of amide/thiourea protons (~9.0–10.0 ppm).

2. Troubleshooting Guide

  • Problem : Low Yield / Starting Material Remaining.

    • Cause: Hydrolysis of NHS ester or low nucleophilicity.

    • Solution: Ensure DMF is anhydrous (store over molecular sieves). Increase temperature to 40°C. Add a catalyst like DMAP (4-Dimethylaminopyridine) (0.1 eq) to activate the NHS ester further.

  • Problem : Product Precipitation during Reaction.

    • Cause: Substrate insolubility.[6]

    • Solution: Switch from DMF to DMSO. Ensure the concentration is not too high (>20 mg/mL might aggregate).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on amine-reactive chemistries).

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol. (Standard protocols for NHS/Isothiocyanate labeling).

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (Detailed chemistry of NHS esters).

  • Bridges, J. W., & Williams, R. T. (1962). The fluorescence of indoles and aniline derivatives. Biochemical Journal. (Fundamental properties of fluorescent anilines).

  • BenchChem. A Comparative Analysis of the Basicity of Aniline and Aliphatic Amines. (pKa data supporting the need for base catalysis).

Sources

Application

Application Note: High-Throughput Solid-Phase Synthesis of N-Substituted Benzamide Libraries

Topic: Solid-phase synthesis adaptation for benzamide library generation Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract The benzamide moiety is a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase synthesis adaptation for benzamide library generation Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous antipsychotics (e.g., Sulpiride), histone deacetylase (HDAC) inhibitors, and oncology therapeutics. While solution-phase synthesis is common, it often suffers from purification bottlenecks when applied to library generation. This guide details a robust, adapted Solid-Phase Peptide Synthesis (SPPS) protocol for generating diverse N-substituted benzamide libraries . By utilizing Rink Amide resin and Fmoc-chemistry, researchers can rapidly synthesize, cleave, and isolate high-purity benzamide derivatives with minimal purification.

Strategic Framework: The "Why" and "How"

The Solid-Phase Advantage

Adapting benzamide synthesis to solid-phase offers three critical advantages over solution-phase parallel synthesis:

  • Pseudo-Dilution: The resin matrix isolates reaction sites, preventing intermolecular side reactions (e.g., dimerization) even at high concentrations.

  • Purification Efficiency: Excess reagents (benzoic acids, coupling agents) are removed via simple filtration, eliminating the need for liquid-liquid extraction or chromatography for intermediates.

  • Automation Compatibility: The protocol is designed for compatibility with standard peptide synthesizers (e.g., CEM Liberty Blue, Biotage Initiator) or manual 96-well filter plate manifolds.

Resin Selection Strategy

For benzamide libraries, Rink Amide MBHA (4-methylbenzhydrylamine) resin is the superior choice over Wang or Chlorotrityl resins.

  • Reasoning: Rink Amide resin generates a primary amide (or secondary amide if the linker is modified) upon cleavage with Trifluoroacetic Acid (TFA). This is essential for maintaining the stability of the benzamide bond during the harsh cleavage step.

  • Loading: Use low-loading resin (0.3 – 0.6 mmol/g) to prevent aggregation of hydrophobic aromatic groups, which can lead to incomplete coupling (deletion sequences).

Chemoselectivity & Protecting Groups
  • Fmoc Strategy: We employ the Fmoc (Fluorenylmethyloxycarbonyl) protecting group strategy. It allows for deprotection under mild basic conditions (Piperidine), leaving the acid-labile Rink linker intact until the final release.

  • Coupling Reagents: The steric bulk of substituted benzoic acids requires potent activation. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its superior reactivity toward electron-deficient or sterically hindered aromatic acids compared to standard HBTU or DIC methods.

Workflow Visualization

Figure 1: Benzamide Library Synthesis Workflow

The following diagram illustrates the logical flow from resin preparation to final library isolation.

BenzamideWorkflow cluster_Diversity1 Diversity Point 1 (R1) cluster_Diversity2 Diversity Point 2 (R2) Start Resin Preparation (Rink Amide MBHA) Swell Swelling & Fmoc Deprotection (DMF, 20% Piperidine) Start->Swell Couple1 Coupling Amino Acid/Diamine (Fmoc-AA-OH, HATU, DIEA) Swell->Couple1 Deprotect1 Fmoc Removal (20% Piperidine) Couple1->Deprotect1 Couple2 Coupling Benzoic Acid Deriv. (Ar-COOH, HATU, DIEA) Deprotect1->Couple2 QC In-Process QC (Kaiser / Chloranil Test) Couple2->QC QC->Couple2 Fail (Re-couple) Cleave Global Cleavage (95% TFA Cocktail) QC->Cleave Pass Finish Precipitation & Isolation (Cold Ether) Cleave->Finish

Caption: Step-wise workflow for solid-phase assembly of N-substituted benzamides. Colors indicate process stages: Blue (Start/End), Yellow (R1 Introduction), Red (R2 Introduction), Green (QC).

Materials & Reagents

ComponentSpecificationPurpose
Solid Support Rink Amide MBHA Resin (0.5 mmol/g)Generates C-terminal amide; acid labile.
Solvent A DMF (N,N-Dimethylformamide), Peptide GradeMain reaction solvent; swells resin.
Solvent B DCM (Dichloromethane)Washing solvent; shrinks resin.[1]
Deprotection 20% Piperidine in DMF (v/v)Removes Fmoc group.[1][2]
Activator HATUHigh-efficiency coupling reagent.
Base DIEA (Diisopropylethylamine)Tertiary base for activation.
Cleavage Cocktail TFA / TIS / H2O (95:2.5:2.5)Cleaves compound from resin.[2]
Diversity Set 1 Fmoc-Amino Acids or Fmoc-DiaminesIntroduces "R1" substituent.
Diversity Set 2 Substituted Benzoic AcidsIntroduces "R2" aromatic core.

Detailed Experimental Protocol

Phase A: Resin Preparation & Swelling

Context: Resin beads are sold in a shrunken state. Proper swelling is critical to expose internal reactive sites.

  • Weigh 100 mg of Rink Amide MBHA resin into a polypropylene reaction vessel (e.g., 5 mL syringe with frit).

  • Add 3 mL DCM and shake gently for 15 minutes. Drain.

  • Add 3 mL DMF and shake for 15 minutes. Drain.

    • Note: The resin volume should increase significantly (approx. 3-4x).

Phase B: Fmoc Deprotection (The "Liberation")
  • Add 3 mL of 20% Piperidine/DMF .

  • Agitate for 3 minutes at room temperature. Drain.

  • Add fresh 20% Piperidine/DMF (3 mL) and agitate for 15 minutes . Drain.

  • Wash Steps:

    • 3 x 3 mL DMF (1 min each).

    • 3 x 3 mL DCM (1 min each).

    • 3 x 3 mL DMF (1 min each).

    • Critical: Thorough washing removes piperidine, which would otherwise prematurely remove the Fmoc group of the incoming building block.

Phase C: Library Assembly (Coupling)
Step C1: Introduction of Diversity Point 1 (Amino Acid/Linker)
  • Prepare Solution: In a vial, dissolve Fmoc-Amino Acid (4.0 equiv) and HATU (3.9 equiv) in minimal DMF (approx. 1-2 mL).

  • Add DIEA (8.0 equiv) to the vial. The solution should turn yellow.

    • Timing: Use immediately (within 5 mins) to prevent racemization.

  • Transfer the activated solution to the resin vessel.

  • Agitate for 60 minutes at room temperature.

  • Drain and Wash (3x DMF, 3x DCM, 3x DMF).

  • QC Check: Perform a Kaiser Test (see Section 6). A negative result (yellow beads) indicates successful coupling.

  • Repeat Phase B (Deprotection) to remove the Fmoc group from the newly attached amino acid.

Step C2: Introduction of Diversity Point 2 (Benzoylation)

This step attaches the benzamide scaffold.

  • Prepare Solution: Dissolve Substituted Benzoic Acid (4.0 equiv) and HATU (3.9 equiv) in DMF.

  • Add DIEA (8.0 equiv) .

  • Transfer to the resin (now bearing the free amine from Step C1).

  • Agitate for 2 to 4 hours (or overnight for electron-rich/sterically hindered benzoic acids).

  • Drain and Wash thoroughly (5x DMF, 5x DCM).

    • Note: The final wash must be with DCM to prepare for cleavage. Dry the resin under vacuum for 15 minutes.

Phase D: Global Cleavage & Isolation
  • Cocktail Preparation: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

    • Safety: TFA is corrosive. Work in a fume hood.

  • Add 3 mL of cleavage cocktail to the dry resin.

  • Shake for 2 hours at room temperature.

  • Collect the filtrate in a clean glass vial. Wash resin with 1 mL TFA and combine filtrates.

  • Precipitation:

    • Blow a stream of nitrogen over the filtrate to reduce volume to ~0.5 mL.

    • Add 10 mL of ice-cold Diethyl Ether . The benzamide product should precipitate immediately as a white/off-white solid.

  • Centrifuge (3000 rpm, 5 min) and decant the ether.

  • Resuspend in fresh ether and repeat centrifugation twice.

  • Dry the pellet under vacuum/lyophilize.

Quality Control & Validation

Colorimetric Tests (On-Resin)

Before proceeding to the next step, validate the reaction completion.

  • Kaiser Test (Ninhydrin): Used for primary amines.

    • Blue beads: Free amine present (Coupling Failed/Incomplete).

    • Yellow/Colorless beads: No free amine (Coupling Complete).

  • Chloranil Test: Used for secondary amines (e.g., if Proline is used as R1).

    • Blue/Green beads: Free secondary amine present.

Analytical Validation (Post-Cleavage)
  • LC-MS: Dissolve crude product in 50:50 Water/Acetonitrile. Expect >85% purity for standard libraries.

  • 1H NMR: Diagnostic signals for benzamides include the amide proton doublet/singlet (δ 7.5–9.0 ppm) and aromatic protons.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete CleavageExtend cleavage time to 3-4 hours; ensure resin is fully dried before adding TFA.
Incomplete Coupling (Positive Kaiser) Steric HindranceDouble Couple: Repeat the coupling step with fresh reagents. Switch to HOAt additive.
Colored Product Scavenger FailureEnsure TIS is fresh. TIS scavenges carbocations that cause coloration.
Aggregation High LoadingUse lower loading resin (0.3 mmol/g) or add "Magic Mixture" (DCM/DMF/NMP 1:1:1) during coupling.[2][3][4][5][6][7][8][9]

References

  • Solid-Phase Synthesis of Benzamide Libraries

    • Gong, Y., et al. (2004). Solid-phase synthesis of an alkylaminobenzanilide library.
  • Coupling Reagent Efficiency (HATU vs. Others)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][6][10] Journal of the American Chemical Society.

  • Rink Amide Resin Protocols

    • Stathopoulos, P., et al. (2006). Study of the efficiency of various coupling reagents in solid-phase peptide synthesis. Journal of Peptide Science.[2]

  • Standard Fmoc-SPPS Methodology

    • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[5][8][10] Journal of Peptide Science.[2]

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Piperidine). Always consult the Safety Data Sheets (SDS) and adhere to institutional safety guidelines.

Sources

Method

Application Note: Recrystallization Solvents for Purifying Hexyloxy-Benzamide Derivatives

This Application Note is designed for researchers and process chemists optimizing the purification of hexyloxy-benzamide derivatives . These molecules serve as critical intermediates in liquid crystal synthesis and lipop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the purification of hexyloxy-benzamide derivatives . These molecules serve as critical intermediates in liquid crystal synthesis and lipophilic pharmaceutical candidates.

The guide addresses the specific challenge of purifying amphiphilic molecules—where the non-polar hexyl chain competes with the polar amide motif—often leading to "oiling out" rather than crystallization.

Executive Summary

Purifying


-substituted or 4-substituted hexyloxy-benzamides requires a solvent system that balances the solubility of the lipophilic alkyl tail (

) with the polar amide core (

). Standard polar solvents often yield oils, while non-polar solvents may fail to dissolve the amide at reflux. This guide provides a tiered solvent selection strategy, a validated recrystallization protocol, and troubleshooting for phase separation issues.

Solvent Selection Strategy: The Amphiphilic Balance

The hexyloxy-benzamide structure presents a "solubility conflict":

  • The Hexyloxy Tail: Requires non-polar or moderately polar solvents (e.g., Hexane, Toluene, Ethyl Acetate).[1]

  • The Benzamide Core: Requires polar, hydrogen-bond accepting solvents (e.g., Ethanol, Acetone).

Recommended Solvent Systems

Based on structural analogs (alkoxybenzamides and benzimidazoles), the following systems are ranked by efficacy:

RankSolvent SystemComposition (v/v)MechanismBest For
1 Ethanol / Water 90:10 to 70:30Anti-solvent precipitationGeneral purification; removing inorganic salts.
2 Ethyl Acetate / Hexane 1:3 to 1:5Polarity gradientHighly lipophilic derivatives; preventing hydration.
3 DCM / Ethanol 3:1Evaporative crystallizationCompounds with very high melting points or low solubility.
4 Acetonitrile 100%Temperature-dependentFine-tuning crystal habit; removing colored impurities.

Analyst Note: Ethanol/Water is the starting point for most derivatives due to the formation of stable N-H···O hydrogen-bonded dimers in the crystal lattice, which ethanol promotes [1].

Pre-Validation: Solubility Mapping Protocol

Before committing the bulk material, perform this rapid screen to determine the "Critical Solution Temperature" (CST).

Workflow Diagram: Solvent Screening

SolventScreening Start Start: 50mg Sample SolventAdd Add 0.5 mL Solvent (RT) Start->SolventAdd CheckRT Dissolved at RT? SolventAdd->CheckRT Heat Heat to Reflux CheckRT->Heat No Too Soluble\n(Discard Solvent) Too Soluble (Discard Solvent) CheckRT->Too Soluble\n(Discard Solvent) Yes CheckHot Dissolved at Reflux? Heat->CheckHot Cool Cool to RT CheckHot->Cool Yes Insoluble\n(Discard Solvent) Insoluble (Discard Solvent) CheckHot->Insoluble\n(Discard Solvent) No Result Check Precipitate Cool->Result Good Candidate Good Candidate Result->Good Candidate Crystals Oiling Out\n(Add Anti-solvent) Oiling Out (Add Anti-solvent) Result->Oiling Out\n(Add Anti-solvent) Oil No Precipitate\n(Evaporate/Seed) No Precipitate (Evaporate/Seed) Result->No Precipitate\n(Evaporate/Seed) Clear

Figure 1: Decision tree for rapid solvent screening.

Optimized Recrystallization Protocol

Target Compound: 4-(Hexyloxy)benzamide or


-(4-hexyloxyphenyl)benzamide derivatives.
Scale:  1.0 g – 10.0 g
Materials
  • Primary Solvent: Ethanol (absolute) or Ethyl Acetate.

  • Anti-Solvent: Deionized Water or n-Hexane.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel.

Step-by-Step Methodology
Phase 1: Dissolution[2]
  • Place crude solid in a round-bottom flask equipped with a stir bar.

  • Add the Primary Solvent (approx. 5 mL per gram of solid).

  • Heat to reflux (boiling) with stirring.

  • Observation: If solid remains, add solvent in 1 mL increments until clear.

    • Critical Control Point: Do not exceed 20 mL/g. If insoluble material persists, it is likely an inorganic salt or polymer. Perform a Hot Filtration .

Phase 2: Nucleation Control (The "Cloud Point")
  • Remove heat source.[3][4]

  • If using a binary system (e.g., EtOH/Water):

    • While the solution is still near boiling, add the Anti-Solvent (Water) dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Primary Solvent (Ethanol) to clear the solution back to transparent.

Phase 3: Crystallization[5]
  • Allow the flask to cool to room temperature undisturbed .

    • Why? Rapid cooling or agitation traps impurities and causes "oiling out" (liquid-liquid phase separation) due to the flexible hexyl chain [2].

  • Once at room temperature, transfer to an ice bath (

    
    ) for 30 minutes to maximize yield.
    
Phase 4: Isolation
  • Filter crystals using vacuum filtration.[3][4][6]

  • Wash Step: Wash with a cold mixture of Solvent:Anti-Solvent (e.g., 50:50 EtOH:Water at

    
    ).
    
    • Warning: Do not wash with pure ethanol; it will redissolve the product.

  • Dry under vacuum at

    
     for 4 hours.
    

Troubleshooting: The "Oiling Out" Phenomenon

Benzamide derivatives with alkyl chains >C4 often separate as an oil rather than a crystal because the melting point of the solvated species drops below the boiling point of the solvent.

SymptomRoot CauseCorrective Action
Oiling Out Solution cooled too fast; Solvent BP > Product MP.1. Reheat to dissolve oil.2. Add a Seed Crystal at

.3. Switch to a lower boiling solvent (e.g., Acetone instead of Ethanol).
No Crystals Solution is not saturated.Evaporate 20% of solvent volume or add more anti-solvent.
Colored Impurities Oxidation products.Add activated charcoal (1% w/w) during the hot dissolution phase, stir for 5 min, and filter hot.
Mechanism of Oiling Out

OilingOut Solvated Solvated Molecule (High T) Cooling Cooling Phase Solvated->Cooling Metastable Metastable Liquid (Oil Droplets) Cooling->Metastable Fast Cool / High Conc Crystal Crystalline Lattice (Thermodynamic Stable) Cooling->Crystal Slow Cool / Seeding Metastable->Crystal Very Slow Transformation

Figure 2: Kinetic pathway distinguishing between oiling out (metastable) and crystallization.

References

  • Crystal Structure Analysis

    • M. A. Novozhilova, et al. "Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles." Acta Crystallographica Section E, 2021, 77, 618–622.
    • Relevance: Confirms the utility of Ethanol/DCM mixtures for hexyloxy-substituted benzamide/benzimidazole systems and highlights the head-to-head amide hydrogen bonding.
  • Solubility Thermodynamics

    • Wang, J., et al. "Solubility of 2-Ethoxybenzamide in 12 Pure Solvents."[7] Journal of Chemical & Engineering Data, 2016.

    • Relevance: Establishes the solubility hierarchy (DMF > Acetone > Ethanol > Ethyl Acet
  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of mono-acylation in 1,3-phenylenediamine reactions

The following guide serves as a specialized Technical Support Center for researchers optimizing the mono-acylation of 1,3-phenylenediamine (m-PDA). It is structured to troubleshoot yield issues, offer robust protocols, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the mono-acylation of 1,3-phenylenediamine (m-PDA). It is structured to troubleshoot yield issues, offer robust protocols, and explain the mechanistic rationale behind every optimization step.

Topic: Improving Yield & Selectivity in m-Phenylenediamine Acylation Ticket ID: CHEM-SUP-103 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Selectivity Paradox

The Core Challenge: 1,3-phenylenediamine contains two nucleophilic amino groups with nearly identical pKa values (~4.9).[1] In a standard electrophilic attack (e.g., using acetyl chloride), the first acylation event creates an amide. While the amide is electron-withdrawing (deactivating the ring), the remaining free amine often retains sufficient nucleophilicity to react again, especially if the mixing is inefficient or the acylating agent is in local excess. This leads to the formation of the unwanted di-acylated byproduct.[1]

The Solution Hierarchy: To maximize yield, you must disrupt the symmetry of reactivity. This guide covers three tiered strategies:

  • The "Gold Standard" (Indirect Route): Avoid the problem by starting with m-nitroaniline.[1]

  • The Kinetic Control (Direct Route): Using flow or high-dilution techniques.[1]

  • The Thermodynamic/Chemical Control: Using mono-salt formation or selective reagents.[1]

Decision Matrix: Route Selection

Before troubleshooting your current protocol, verify if you are using the optimal synthetic pathway for your target yield.

RouteSelection Start Target: Mono-acylated 1,3-Phenylenediamine Input Starting Material? Start->Input RouteA Route A: m-Nitroaniline Input->RouteA If Available RouteB Route B: 1,3-Phenylenediamine Input->RouteB If Mandatory StepA1 1. Acylation (100% Selective) RouteA->StepA1 StepA2 2. Nitro Reduction StepA1->StepA2 ResultA High Yield (>85%) No Di-acylation StepA2->ResultA StepB1 Direct Acylation RouteB->StepB1 IssueB Risk: Di-acylation & Polymerization StepB1->IssueB SolB Requires: Mono-Salt or Flow Chem IssueB->SolB

Figure 1: Strategic decision tree for synthesis planning. Route A is preferred for purity; Route B requires strict control.

Troubleshooting Protocols (Q&A Format)

Module A: Direct Acylation (Starting from 1,3-Phenylenediamine)

User Question: "I am using acetyl chloride (1 equiv) with 1,3-phenylenediamine, but I consistently get 30-40% di-acylated product. How do I stop the second reaction?"

Technical Diagnosis: The reaction rate of the second amine is competitive with the first because the reaction is likely diffusion-controlled.[1] When you add acetyl chloride dropwise, local "hotspots" of high concentration exist where the reagent encounters mono-acylated product and reacts again before dispersing.

Corrective Protocol: The Mono-Hydrochloride Salt Method This method chemically "masks" one amine group by protonating it, rendering it non-nucleophilic.[1]

  • Preparation of Mono-Salt:

    • Dissolve 1,3-phenylenediamine (10 mmol) in Ethanol (20 mL).

    • Add exactly 1.0 equivalent of HCl (1.25 M in EtOH or aqueous).

    • Mechanism:[2] Statistical distribution favors the mono-cation (

      
      ) over the di-cation or free base if stoichiometry is precise.[1]
      
  • Acylation:

    • Add the acylating agent (e.g., Acetic Anhydride) to this mixture.

    • The protonated amine (

      
      ) cannot react.[1] Only the free amine (
      
      
      
      ) reacts.[1]
  • Workup:

    • Neutralize with weak base (NaHCO3) to deprotonate the remaining amine.

    • Extract with Ethyl Acetate.[3][4]

User Question: "I cannot use the salt method due to solubility issues. What is the alternative for direct acylation?"

Technical Diagnosis: If you must work with the free base, you need High Dilution and Inverse Addition .

Corrective Protocol: Inverse Addition Technique

  • Standard (Wrong): Adding Acyl Chloride to Amine. (Creates local excess of Acyl Chloride).

  • Inverse (Better): Not applicable here. Actually, for diamines, you want to keep the Amine in huge excess relative to the chloride at the reaction zone.

  • Corrected Protocol (Simultaneous Slow Addition / High Dilution):

    • Dissolve 1,3-phenylenediamine in a large volume of solvent (e.g., DCM or THF).

    • Cool to -78°C or 0°C . Lower temperature increases the selectivity difference between the first and second acylation.

    • Add the acylating agent extremely slowly (syringe pump) over 2-4 hours.

    • Stoichiometry: Use a slight excess of diamine (1.1 to 1.2 eq) to statistically favor mono-substitution.[1]

Module B: Reagent Selection Optimization

User Question: "Is Acetyl Chloride the best reagent? It seems too aggressive."

Technical Response: Acetyl chloride is often too reactive for selective mono-acylation.[1] Less reactive acylating agents allow the "deactivating effect" of the first amide group to manifest more effectively.

Reagent Performance Table:

ReagentReactivitySelectivityByproductsRecommendation
Acetyl Chloride HighLowHCl (requires base)Avoid for mono-selectivity unless at -78°C.
Acetic Anhydride ModerateModerateAcetic AcidBetter than chloride.[1] Use in AcOH/Water.[5]
Ethyl Acetate Very LowHighEthanolGreen Method: Reflux in water. Highly selective.
N-Acetylimidazole ModerateHighImidazoleExcellent. Can be generated in situ using CDI.[1]

Advanced Protocol: Water-Mediated Acylation (The "Green" Route) Surprisingly, reacting diamines with esters (like ethyl acetate) or anhydrides in water often improves mono-selectivity due to the solubility differences.[1] The mono-acylated product often precipitates out, preventing further reaction.[1]

  • Ref:[1]

Module C: The Indirect Route (Nitro Reduction)

User Question: "I need >95% purity and can change my starting material. What is the most robust method?"

Technical Recommendation: Switch to the Nitro-Reduction Route . This is the industrial standard for producing 3-aminoacetanilide.[1]

Workflow:

  • Start: 3-Nitroaniline (m-Nitroaniline).

  • Step 1 (Acylation): React with Acetic Anhydride in Acetic Acid.

    • Outcome: Only the amine reacts. The nitro group is inert to acylation.

    • Yield: Near quantitative (>98%).

    • Product: 3-Nitroacetanilide.[1]

  • Step 2 (Reduction): Hydrogenation (H2, Pd/C) or Iron/Acid reduction (Bechamp).

    • Outcome: The nitro group is reduced to an amine.[6]

    • Product: N-(3-aminophenyl)acetamide (Mono-acylated m-PDA).[1]

    • Selectivity: 100% (chemically guaranteed).

NitroRoute Start 3-Nitroaniline Inter 3-Nitroacetanilide (Intermediate) Start->Inter Acylation Reagent1 + Acetic Anhydride / AcOH Final N-(3-aminophenyl)acetamide (Target) Inter->Final Reduction Reagent2 + H2 / Pd-C (Reduction)

Figure 2: The indirect synthesis pathway guaranteeing mono-acylation.

Purification & Characterization

User Question: "I have a mixture of Mono, Di, and Starting Material. How do I purify it?"

Separation Strategy:

  • Solubility Switch (pH Control):

    • Step 1: Dissolve crude mixture in dilute HCl (pH ~2).

      • m-PDA (Starting Material): Becomes di-cation (highly water soluble).[1]

      • Mono-acyl:[1][3][4][7] Becomes mono-cation (water soluble).[1]

      • Di-acyl:[1] Neutral (Not protonated easily). Precipitates or extractable into organic solvent (DCM). -> Remove Di-acyl.[1][4]

    • Step 2: Adjust aqueous layer to pH ~5-6.[1]

      • Mono-acyl:[1][3][4][7] The amide nitrogen reduces the basicity of the aniline nitrogen. It may be extractable while the stronger base (unreacted diamine) stays protonated. (Requires careful pKa tuning).

    • Step 3: Full basification (pH >10).

      • Extract remaining amines.

  • Column Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:Methanol (95:[1]5) with 1% Triethylamine (to prevent tailing of amines).

    • Order of Elution: Di-acyl (Fastest) -> Mono-acyl -> Diamine (Slowest/Stickiest).[1]

References

  • Selective Acylation Methods: Selective acylation of 4-substituted-1,3-phenylenediamine.[1][8] Google Patents. Available at:

  • CDI/Salt Protocol: Verma, S. K., et al. (2012).[9] CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines.[1][9] Green Chemistry.[3][9] Available at: [Link]

  • Water-Mediated Synthesis: Mono-acylation of symmetric diamines in the presence of water.[1][7][10] ResearchGate.[11] Available at: [Link]

Sources

Optimization

Preventing oxidation of amino groups during benzamide synthesis

Welcome to the Advanced Synthesis Support Center. Subject: Technical Guide: Preventing Amino Group Oxidation During Benzamide Synthesis Ticket ID: #BZ-OX-PREV-001 Responder: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Subject: Technical Guide: Preventing Amino Group Oxidation During Benzamide Synthesis Ticket ID: #BZ-OX-PREV-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing benzamides involves coupling a benzoic acid derivative with an amine. While standard amide coupling (e.g., EDC/NHS, HATU) is not inherently oxidative, the amine substrate often is. Electron-rich anilines (e.g., phenylenediamines, aminophenols) are prone to rapid air-oxidation, forming "tarry" benzoquinone impurities that degrade yield and purity. Furthermore, "Oxidative Amidation" strategies (coupling aldehydes + amines + oxidant) introduce a deliberate oxidation step that can go awry.

This guide provides a self-validating workflow to diagnose, prevent, and correct oxidation issues.

Module 1: Diagnostic & Strategy Selector

Before starting, determine if your oxidation risk comes from your Substrate (the amine is air-sensitive) or your Methodology (the reaction conditions are oxidative).

SynthesisStrategy Start START: Analyze Reagents AmineType Is the Amine Electron-Rich? (e.g., Aniline, Diamine) Start->AmineType MethodType Coupling Strategy? AmineType->MethodType No (Aliphatic/Electron-Poor) Risk1 HIGH RISK: Air Oxidation (Quinone Formation) AmineType->Risk1 Yes (e.g., p-phenylenediamine) Risk2 HIGH RISK: Over-Oxidation (N-Oxide / Degradation) MethodType->Risk2 Oxidative Amidation (Aldehyde + Oxidant) Safe LOW RISK: Standard Protocol MethodType->Safe Acid Activation (HATU/EDC/SOCl2) Action1 Protocol A: Inert Handling (Schlenk/Glovebox) Risk1->Action1 If steric bulk allowed Action2 Protocol B: Protection Group (Boc/Fmoc) Risk1->Action2 If chemoselectivity needed Action3 Protocol C: Switch to Acid-Amine Coupling Risk2->Action3 If side reactions observed

Figure 1: Decision matrix for selecting the correct benzamide synthesis strategy based on substrate sensitivity and coupling method.

Module 2: Troubleshooting & FAQs

Scenario 1: "My reaction mixture turned dark black/brown immediately."

Diagnosis: Rapid oxidation of electron-rich anilines. The Science: Anilines with electron-donating groups (EDGs) like -OH or -NH₂ are easily oxidized by atmospheric oxygen into radical cations, which polymerize into polyanilines or oxidize to benzoquinones (dark chromophores). The Fix:

  • Degas Solvents: Sparge all solvents with Argon for 15 minutes before use. Dissolved oxygen is the primary culprit.

  • Acid Salt Stabilization: Store and weigh the amine as its HCl salt (e.g., Aniline·HCl). The protonated ammonium species is resistant to oxidation. Release the free base in situ only after the vessel is purged with inert gas [1].

Scenario 2: "I am seeing M+16 peaks in my LC-MS."

Diagnosis: N-Oxidation (N-oxide formation). The Science: This typically occurs in tertiary amines or nitrogen heterocycles during Oxidative Amidation (using aldehydes + TBHP/oxidants). The oxidant attacks the lone pair of the nitrogen instead of the C-H bond of the aldehyde [2]. The Fix:

  • Switch Methods: Abandon the oxidative amidation route. Synthesize the benzamide using the standard Carboxylic Acid + Amine + Coupling Agent (HATU/EDC) method. This route is non-oxidative and avoids N-oxide formation entirely.

  • Scavengers: If you must use oxidative conditions, add radical scavengers or use milder oxidants like molecular iodine (

    
    ) rather than peroxides [3].
    
Scenario 3: "My diamine coupled twice (or polymerized)."

Diagnosis: Lack of Chemoselectivity. The Science: In substrates like phenylenediamine, both amino groups are nucleophilic. Once one reacts, the product is still susceptible to oxidation or further coupling. The Fix: Orthogonal Protection. Use a Boc-protected amine.[1] The Boc group withdraws electron density, preventing oxidation and over-reaction. (See Protocol B below) [4].

Module 3: Validated Protocols

Protocol A: Inert Handling (The "Schlenk" Standard)

For handling highly air-sensitive anilines without protection groups.

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of Argon.

  • Solvent Prep: Sparge anhydrous DMF or DCM with Argon for 20 minutes.

  • Transfer:

    • Weigh the amine in a glovebox (ideal) or transfer quickly as a solid into the RBF under a high flow of Argon.

    • Immediately cap with a rubber septum and purge for 5 minutes.

  • Coupling: Add the benzoic acid and coupling agent (e.g., HATU) as solids before adding the base.

  • Initiation: Add the base (DIPEA/TEA) via syringe through the septum. Note: The reaction only becomes air-sensitive once the free base is liberated.

Protocol B: The Self-Validating Protection Strategy (Boc)

Recommended for highest purity. This system is "self-validating" because the intermediate can be purified and verified by NMR before the final sensitive step.

Step 1: Protection



  • Validation: Isolate the mono-protected amine. It is now stable to air because the electron density of the ring is reduced.

Step 2: Benzamide Coupling



  • Validation: Purify the stable intermediate. No oxidation ("black tar") should occur.

Step 3: Deprotection



  • Execution: Perform deprotection under Argon. Isolate as the HCl salt to prevent oxidation of the final product.

Module 4: Comparative Data

Table 1: Coupling Reagent Compatibility with Oxidation-Prone Amines

ReagentMechanismOxidation RiskBest For
HATU/DIPEA Acid ActivationLowStandard synthesis; fast kinetics minimize air exposure time.
Oxidative Amidation (TBHP) Radical / PeroxideCritical Avoid for electron-rich amines; causes N-oxides/quinones.
Acyl Chlorides Nucleophilic Acyl Sub.Low-MediumGood, but HCl byproduct can complicate workup for acid-sensitive groups.
CDI Imidazole activationLowExcellent for "one-pot" where isolation of intermediate is risky.

Module 5: Mechanism of Failure (Visualized)

Understanding how the oxidation occurs allows you to prevent it.

OxidationPathway Amine Electron-Rich Aniline (Starting Material) Radical Radical Cation (Intermediate) Amine->Radical O2 (Air) Benzamide Target Benzamide (Product) Amine->Benzamide Coupling Agent (Fast Kinetics) Quinone Benzoquinone/Tar (Dead End Product) Radical->Quinone Polymerization

Figure 2: Competitive pathway between desired amidation and oxidative degradation. Speed (kinetics) and Oxygen exclusion are the control variables.

References

  • BenchChem. Best practices for handling air and light-sensitive aniline hydrochloride compounds. Retrieved from BenchChem Technical Guides. Link

  • Organic Chemistry Portal. Oxidative Amidation of Aldehydes. (2024).[2][3][4] Retrieved from Organic Chemistry Portal.[5] Link

  • Singh, A., & Narula, A. K. (2021).[5] Copper-Catalyzed Oxidative Amidation of Aldehydes.[5] Synlett, 32, 718-722.[5] Link

  • Chemistry Steps. Boc Protecting Group for Amines - Mechanism and Conditions. (2023).[6] Retrieved from Chemistry Steps. Link

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific Technical Library. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Long-Chain Alkoxy Benzamide Solubility in DMSO

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Medicinal Chemistry. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex solub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Medicinal Chemistry. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex solubility profiles of long-chain alkoxy benzamides (LCABs).

LCABs are privileged scaffolds in drug discovery, frequently utilized as histone deacetylase (HDAC) inhibitors, dopamine receptor antagonists, and antimicrobial agents[1]. However, their structural dichotomy—a highly lipophilic alkyl tail combined with a polar, strongly hydrogen-bonding benzamide head—makes them notoriously difficult to maintain in high-concentration dimethyl sulfoxide (DMSO) stock solutions[2]. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to prevent compound precipitation and ensure reliable biological assay data[3].

Part 1: Root Cause Analysis (The "Why")

Before applying a fix, it is critical to understand the physicochemical forces causing your LCABs to "crash out" of solution.

  • Thermodynamic vs. Kinetic Solubility : Preparing a standard 10 mM or 30 mM stock of an LCAB in DMSO often creates a metastable supersaturated solution[4]. While the compound appears dissolved initially, it is thermodynamically driven to precipitate over time.

  • The Synergy of Water and Freeze-Thaw Cycles : DMSO is highly hygroscopic. Atmospheric moisture uptake drastically reduces the solubility of lipophilic compounds[4]. When subjected to freeze-thaw cycles (DMSO freezes at ~18°C)[5], the localized concentration of water increases as the DMSO crystallizes, forcing the LCAB out of solution into a lower-energy, insoluble crystalline state[4],[6].

  • Intermolecular Lattices : The alkoxy benzamide moiety forms strong amide-to-amide intermolecular hydrogen bonds, while the long alkyl chains aggregate via van der Waals forces (the hydrophobic effect)[1]. While DMSO can disrupt hydrogen bonds, it struggles to solvate aggregated lipid-like tails once water is introduced into the system.

Part 2: Step-by-Step Troubleshooting Methodologies

Protocol A: Rescuing a Precipitated DMSO Stock Solution

If you observe opalescence or crystalline deposits in your master stock, follow this self-validating recovery protocol.

  • Thermal Disruption : Place the sealed vial in a dry block or water bath at 37°C for 15–30 minutes.

    • Causality: Gentle heat provides the kinetic energy required to break the newly formed amide-amide crystal lattice without thermally degrading the active pharmaceutical ingredient (API)[7],[8].

  • Acoustic Mixing (Sonication) : Subject the warmed tube to bath sonication for 10 to 15 minutes.

    • Causality: Acoustic cavitation forces physically disrupt the lipophilic aggregates, accelerating the compound's return to a dispersed state[4],[9].

  • Centrifugation : Briefly spin the tube in a microcentrifuge (e.g., 3,000 x g for 1 minute).

    • Causality: Ensures no microscopic seed crystals remain suspended in the supernatant, which would otherwise act as nucleation sites for rapid re-precipitation.

  • Validation Step : Do not assume the nominal concentration is accurate after a precipitation event. Verify the actual concentration of the rescued supernatant using HPLC connected to a chemiluminescent nitrogen detector (CLND) or LC-MS/ELSD[10],[6].

Protocol B: Preparing Stable Working Aliquots (The "Single-Use" System)

To prevent precipitation from occurring in the first place, adopt this handling standard for all highly lipophilic benzamides.

  • Anhydrous Sourcing : Always reconstitute powders using anhydrous, high-purity DMSO (≥99.9%, packaged under argon) to minimize baseline water content[7].

  • Concentration Optimization : If the calculated LogP of the LCAB exceeds 4.0, do not force a 10 mM stock. Prepare a 1 mM to 5 mM stock to stay within the true thermodynamic solubility limit[11].

  • Aliquoting : Immediately dispense the stock into single-use, low-bind microcentrifuge tubes (e.g., 10–50 µL per tube).

  • Storage : Store aliquots immediately at -80°C in a desiccated secondary container.

    • Causality: This completely eliminates repeated freeze-thaw cycles and atmospheric moisture absorption, the two primary drivers of compound precipitation[4],[6].

  • Validation Step : Run a mock dilution of the aliquot into your aqueous assay buffer (e.g., PBS + 0.01% Tween-20) and measure light scattering via nephelometry to ensure no micro-precipitation occurs before applying the solution to live cells[12],[9].

Part 3: Data Presentation

The table below summarizes the quantitative impact of various storage conditions on the stability of 10 mM LCAB DMSO stock solutions.

Table 1: Impact of Storage and Handling on LCAB DMSO Stock Stability

Storage ConditionMoisture UptakeFreeze-Thaw CyclesEstimated Stability WindowPrecipitation Risk
Room Temp (Ambient) High01 - 2 daysModerate[4]
4°C (Standard Fridge) Moderate01 - 2 weeksHigh (DMSO freezes)[7]
-20°C (Desiccated, bulk) Low> 5< 1 monthVery High[4],[6]
-80°C (Single-use aliquots) Minimal0> 6 monthsLow[7]

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree when handling LCAB stocks that exhibit poor solubility.

G Start Observe Precipitation in DMSO Stock CheckWater Assess Moisture (Is DMSO anhydrous?) Start->CheckWater WarmSonicate Warm to 37°C & Sonicate (15 min) CheckWater->WarmSonicate Decision1 Did it dissolve? WarmSonicate->Decision1 Aliquots Aliquot & Store at -80°C Decision1->Aliquots Yes AddCosolvent Add Co-solvent (e.g., Tween/Cyclodextrin) Decision1->AddCosolvent No Reformulate Reformulate: Lower Stock Conc. AddCosolvent->Reformulate Still insoluble

Workflow for rescuing precipitated long-chain alkoxy benzamides in DMSO.

Part 5: Frequently Asked Questions (FAQs)

Q1: My LCAB dissolved perfectly when I first made the 10 mM stock, but crashed out a week later at room temperature. Why? A1: You likely created a metastable supersaturated solution[4]. Over time, atmospheric moisture absorbed by the hygroscopic DMSO lowered the solubility threshold. This shift in solvent polarity prompted the lipophilic compound to nucleate and crystallize out of solution[4].

Q2: Can I use a co-solvent to keep my long-chain alkoxy benzamide in solution during aqueous dilution for cell assays? A2: Yes. When diluting a DMSO stock into aqueous assay buffers, the sudden shift in polarity causes lipophilic compounds to crash out (the "brick dust" effect)[13]. Adding a co-solvent or surfactant (e.g., 0.01 - 0.05% Tween-20, or complexing agents like cyclodextrins) to the assay buffer before adding the DMSO stock can enhance kinetic solubility by forming micelles that shield the hydrophobic alkoxy chains[8],[9].

Q3: Does the specific position of the alkoxy chain on the benzamide ring affect DMSO solubility? A3: Yes. Ortho-alkoxy benzamides often exhibit intramolecular hydrogen bonding between the alkoxy oxygen and the amide proton. This internal H-bond reduces the molecule's overall polarity and its ability to interact with DMSO, sometimes lowering solubility compared to meta- or para-substituted analogs[1].

Q4: Is it safe to thaw frozen DMSO stocks in a microwave or boiling water bath to speed up my assay preparation? A4: No. DMSO has a relatively high melting point of ~18°C[5]. Rapid, localized heating (like microwaving) can thermally degrade the active compound. Always thaw gradually at room temperature or in a mild 37°C water bath, and vortex gently to ensure homogeneity[7],[5].

Q5: If my compound is completely insoluble in DMSO, what are my formulation alternatives? A5: If structural modification (e.g., salt formation or prodrug synthesis) is not an option, consider formulating the LCAB as an amorphous solid dispersion, or utilize alternative complexing agents like cyclodextrins which can hide the lipophilic parts of the molecule from the solvent[8],[14].

References

  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: ziath.
  • Source: benchchem.
  • Source: helsinki.
  • Title: How can dimethyl sulfoxide enhance solubility in lab applications?
  • Source: nih.
  • Title: How to enhance drug solubility for in vitro assays?
  • Source: dmsostore.
  • Title: 2-[2-(3-Nitrophenyl)
  • Source: ijpca.
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Technical Support Center: Bent-Core Liquid Crystal (BCLC) Optimization Portal

Welcome to the BCLC Technical Support Center. This portal is designed for materials scientists, physical chemists, and researchers engineering bent-core liquid crystals (BCLCs) for electro-optical, photonic, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BCLC Technical Support Center. This portal is designed for materials scientists, physical chemists, and researchers engineering bent-core liquid crystals (BCLCs) for electro-optical, photonic, and advanced material applications.

Bent-core molecules exhibit fascinating polar and chiral superstructures, but their rigid molecular architecture often results in excessively high phase transition temperatures (e.g., clearing points >150°C) and narrow mesophase operational windows[1]. This guide provides field-proven troubleshooting strategies, causal explanations for thermodynamic behaviors, and self-validating experimental protocols to help you optimize the phase transition temperature ranges of your synthesized mesogens.

Section 1: Troubleshooting Molecular Design (FAQs)

Q1: My newly synthesized BCLC exhibits a nematic phase, but the isotropic-to-nematic transition (


) only occurs above 150°C. How can I lower this transition temperature without losing the mesophase? 
A:  High transition temperatures in BCLCs are primarily caused by strong 

stacking interactions between the rigid, extended aromatic cores, which drive rapid crystallization and elevate the melting point[1].
  • The Solution: Introduce lateral substituents (such as Fluorine or Chlorine) to the central core or the outer phenyl rings.

  • The Causality: Lateral substitution increases the molecular width and disrupts the tight, highly ordered packing of the molecules. Fluorine is particularly effective because its small van der Waals radius prevents the complete destruction of the mesogenic core interactions, while its electronegativity alters the molecular dipole. Studies show that lateral fluorination can almost double the nematic-phase range by significantly depressing the crystallization temperature while maintaining the nematic phase[1][2].

Q2: The nematic temperature range (


) of my compound is extremely narrow (<5°C) before it transitions into a highly ordered smectic phase. How do I widen this operational window? 
A:  A narrow nematic range followed by a rapid transition to a smectic phase (like 

) is typically dictated by the length of the terminal alkyl chains.
  • The Solution: Decrease the length of the terminal alkyl chains (e.g., move from

    
     or 
    
    
    
    down to
    
    
    or
    
    
    ).
  • The Causality: Long terminal alkyl chains generate strong London dispersion forces that undergo nanosegregation from the aromatic cores, heavily favoring the formation of layered (smectic) structures[3]. By shortening the chains, you reduce these dispersion forces, destabilizing the smectic layering and thereby widening the temperature window where the orientationally-ordered (but translationally disordered) nematic phase can exist[1].

Q3: I am observing a mesophase during cooling, but it disappears completely during the heating cycle. Is my material degrading? A: Not necessarily. You are likely observing a monotropic mesophase driven by supercooling.

  • The Causality: The rigid bent-core structure often creates a high kinetic barrier to crystallization. When cooling from the isotropic liquid, the material supercools past its true thermodynamic melting point, allowing a metastable mesophase to form[4]. During heating, the thermodynamic equilibrium phase-transition points are strictly enforced, and the crystal melts directly into an isotropic liquid[4]. To achieve an enantiotropic (thermodynamically stable) phase, you must either alter the molecular symmetry or utilize binary mixture formulations (see Section 2).

Section 2: Formulation & Mixture Strategies (FAQs)

Q4: Molecular redesign is too time-consuming for my current project timeline. Can I use physical blending to optimize the temperature range? A: Yes. Formulating a binary mixture by doping your BCLC into a standard calamitic (rod-like) liquid crystal host is a highly effective, field-proven strategy[5].

  • The Causality: Mixing compounds with different molecular shapes disrupts the crystal lattice formation, leading to a eutectic depression of the melting point. Doping a calamitic nematic host with 10–50 wt% of a bent-core molecule can dramatically lower the

    
     and extend the nematic and smectic temperature ranges down to sub-ambient temperatures[4][5].
    

Q5: How do I verify that my binary mixture isn't just phase-separating? A: Phase separation will manifest as distinct, localized clearing points under Polarized Optical Microscopy (POM) and multiple, broadened endothermic peaks in Differential Scanning Calorimetry (DSC). A successful, miscible binary mixture will exhibit a single, sharp isotropic-to-nematic transition peak that shifts predictably as a function of the dopant concentration[5].

Section 3: Quantitative Data & Optimization Workflows

Table 1: Impact of Optimization Strategies on BCLC Phase Ranges

Note: Values are representative averages synthesized from standard oxadiazole and resorcinol-based BCLC literature.

Optimization StrategyBaseline

(°C)
Modified

(°C)
Nematic Range (

)
Primary Mechanism of Action
Unsubstituted Core > 150N/A< 10 °CStrong

stacking drives rapid crystallization.
Lateral Fluorination > 150~ 110 - 130~ 20 - 40 °CSteric disruption increases free volume; lowers melting point.
Shortened Alkyl Chains 140120~ 30 °CReduces London dispersion forces, destabilizing smectic layers.
Calamitic Binary Mixture 160< 90> 50 °CEutectic depression of melting point; host matrix stabilization.
Diagnostic Workflows

OptimizationWorkflow Start High Transition Temp Detected (>150°C) Decision Select Optimization Pathway Start->Decision Synth Molecular Design (Synthesis) Decision->Synth Mix Formulation (Binary Mixtures) Decision->Mix Fluorine Add F/Cl at Apex or Outer Rings Synth->Fluorine Alkyl Shorten Terminal Alkyl Chains Synth->Alkyl Calamitic Dope with Calamitic Nematic Host (10-50%) Mix->Calamitic DSC DSC & POM Validation Fluorine->DSC Alkyl->DSC Calamitic->DSC Success Broadened Mesophase Range Lowered T_NI DSC->Success

Fig 1: Decision tree for optimizing BCLC phase transition temperatures.

PhaseTransition Iso Isotropic Liquid (Iso) Disordered Nem Nematic (N) Orientational Order Iso->Nem Cooling (T_NI) SmC Polar Smectic (SmCP) Layered & Tilted Nem->SmC Cooling (T_N-Sm) Cry Crystalline (Cr) 3D Lattice SmC->Cry Crystallization (T_Cr)

Fig 2: Thermodynamic phase sequence of BCLCs upon cooling.

Section 4: Self-Validating Experimental Protocols

Protocol A: Thermal Mapping via Differential Scanning Calorimetry (DSC)

To accurately determine phase transition temperatures and differentiate between enantiotropic (stable) and monotropic (metastable) phases, stringent DSC parameters must be applied[4][6].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy values using the extrapolated onset melting points of high-purity Indium and Zinc standards[6].

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the BCLC compound. Seal the sample hermetically in an aluminum pan to prevent oxidative degradation or volatilization at high temperatures[6].

  • Atmosphere: Purge the calorimeter chamber with dry Nitrogen (

    
    ) gas at a flow rate of 50 mL/min to maintain an inert environment[6].
    
  • Thermal Cycling (The Validation Step):

    • Heating Run 1: Heat the sample at 10 K/min to 20°C above the expected clearing point (isotropic phase) to erase thermal history.

    • Cooling Run: Cool the sample at 5 K/min or 10 K/min down to 0°C. Record exothermic peaks (e.g.,

      
      , 
      
      
      
      ).
    • Heating Run 2: Heat the sample again at 10 K/min. Record endothermic peaks.

  • Data Analysis: Compare the cooling and heating curves. If a transition peak (e.g., Nematic to Isotropic) appears during heating, the phase is thermodynamically stable. If it only appears during cooling, it is a result of supercooling[4].

Protocol B: Preparation of BCLC-Calamitic Binary Mixtures

This protocol ensures the homogeneous blending of a bent-core dopant into a rod-like host matrix to lower transition temperatures[4][5].

Step-by-Step Methodology:

  • Component Weighing: Using a microbalance, weigh the calamitic host LC (e.g., 90 wt%) and the synthesized BCLC dopant (e.g., 10 wt%) into a clean glass vial[4].

  • Solvent Dissolution (Optional but Recommended): Dissolve both components in a volatile, high-purity organic solvent (e.g., Dichloromethane or Chloroform) to ensure mixing at the molecular level.

  • Evaporation & Baking: Evaporate the solvent slowly under a gentle stream of nitrogen. Transfer the vial to a vacuum oven and bake at 60°C for 12 hours to remove all residual solvent traces.

  • Thermal Homogenization: Heat the dry mixture on a hotplate to 10°C above the clearing point of the highest-melting component. Stir continuously for 5 minutes in the isotropic state.

  • Capillary Filling: While still in the isotropic state, introduce the mixture into a pre-aligned Indium Tin Oxide (ITO) glass cell via capillary action for subsequent Polarized Optical Microscopy (POM) validation.

References
  • The Nematic Phases of Bent-Core Liquid Crystals. nih.gov. Available at:[Link]

  • Photosensitive Bent-Core Liquid Crystals with Laterally Substituted Azobenzene Unit. mdpi.com. Available at:[Link]

  • The Role of Substitution in the Apex Position of the Bent-Core on Mesomorphic Properties of New Series of Liquid Crystalline Materials. mdpi.com. Available at:[Link]

  • Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. rsc.org. Available at:[Link]

  • Mesophase behaviour of binary mixtures of bent-core and calamitic compounds. mtak.hu. Available at:[Link]

  • Liquid-Crystalline Blue Phase II System Comprising a Bent-Core Molecule with a Wide Stable Temperature Range. acs.org. Available at:[Link]

Sources

Troubleshooting

Removing unreacted diamine impurities from benzamide products

Topic: Removal of Unreacted Diamine Impurities Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Objective: Provide authoritative, chemically grounded protocols for the removal of diamine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Diamine Impurities

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Objective: Provide authoritative, chemically grounded protocols for the removal of diamine precursors from benzamide reaction mixtures.

Executive Summary

The separation of unreacted diamines from benzamide products is a foundational challenge in amide coupling. The difficulty arises from the potential for diamines to act as surfactants, creating emulsions, or their tendency to co-precipitate with the product due to hydrogen bonding.

This guide prioritizes chemoselectivity . We exploit the significant pKa difference between the basic diamine (pKa ~10–11) and the neutral/weakly acidic benzamide (pKa ~23 for N-H deprotonation; pKa ~ -1.5 for O-protonation) to achieve separation.

Part 1: The Gold Standard – pH-Controlled Liquid-Liquid Extraction (LLE)

The Logic: Benzamides are neutral species under standard conditions. Diamines are basic.[2][3] By adjusting the aqueous phase to a pH significantly below the pKa of the diamine (typically pH < 3), we convert the lipophilic diamine into a hydrophilic ammonium salt. The benzamide remains in the organic layer, while the diamine partitions into the aqueous waste.

Experimental Protocol

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for solubility; EtOAc is greener but may dissolve some diamine salts.

  • Acidic Wash: 1M Hydrochloric Acid (HCl) or 10% Citric Acid (for acid-sensitive substrates).[1]

  • Brine: Saturated NaCl solution.[4][5]

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in the organic solvent (10–20 mL per gram of crude).

  • Acidic Extraction:

    • Wash the organic phase twice with the acidic solution (1:1 volume ratio).

    • Critical: Measure the pH of the aqueous layer after the first wash. It must be acidic (pH 1–2).[1] If not, excess diamine has neutralized the acid; add more acid and wash again.

  • Phase Separation: Allow layers to settle. The diamine is now trapped in the aqueous layer as

    
    .
    
  • Neutralization & Drying:

    • Wash the organic layer once with Saturated Sodium Bicarbonate (

      
      ) to remove trace acid.
      
    • Wash once with Brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Concentration: Evaporate solvent in vacuo.

Visual Workflow (LLE)

LLE_Workflow Start Crude Mixture (Benzamide + Diamine) Solvent Dissolve in DCM or EtOAc Start->Solvent AcidWash Add 1M HCl (Target pH < 2) Solvent->AcidWash Partition Partition Layers AcidWash->Partition OrgLayer Organic Layer (Benzamide) Partition->OrgLayer Bottom (DCM) Top (EtOAc) AqLayer Aqueous Layer (Diamine-HCl Salt) Partition->AqLayer Discard CheckPH Check Aqueous pH Is pH < 2? OrgLayer->CheckPH Verification RepeatWash Repeat Acid Wash CheckPH->RepeatWash No (Neutral/Basic) FinalWash Wash w/ NaHCO3 & Brine Dry & Concentrate CheckPH->FinalWash Yes RepeatWash->Partition PureProduct Purified Benzamide FinalWash->PureProduct

Caption: Logical flow for pH-controlled separation of basic impurities from neutral amides.

Part 2: Advanced Purification – Scavenger Resins

When to use:

  • When the benzamide is acid-sensitive (labile protecting groups).

  • When the diamine causes persistent emulsions in LLE.

  • For high-throughput parallel synthesis (library generation).[1]

The Technology: Use a Strong Cation Exchange (SCX) resin (e.g., Amberlyst® 15 or silica-supported sulfonic acid).[1] These resins contain sulfonic acid moieties that irreversibly bind basic amines, allowing the neutral amide to pass through.

Protocol:

  • Preparation: Swell the resin in the reaction solvent (DCM or MeOH) for 10 minutes. Use 3–4 equivalents of resin relative to the estimated diamine impurity.

  • Scavenging: Add the resin directly to the reaction mixture or pass the mixture through a pre-packed SCX cartridge.

  • Incubation: Stir gently for 1–2 hours at room temperature.

  • Filtration: Filter off the resin. The diamine remains bound to the solid support.

  • Recovery: Rinse the resin with solvent to recover any physically adsorbed product. Combine filtrates and concentrate.

Part 3: Troubleshooting & FAQs
Q1: I tried the acidic wash, but I still see diamine spots on my TLC. Why?

Diagnosis: This is often due to "Lipophilic Masking." Explanation: If your diamine has large greasy chains (e.g., long alkyl groups), the hydrochloride salt may still be somewhat soluble in the organic layer, or it may form tight ion pairs that resist partitioning into water.[1] Solution:

  • Switch Solvents: Use a more polar organic solvent for the wash, like a mixture of EtOAc/Heptane, to force the polar salt out.

  • Increase Ionic Strength: Use 1M HCl saturated with NaCl (brine) for the wash. The "salting out" effect drives the organic salt out of the organic phase.

  • Double Wash: Perform a "back-extraction." Extract the acidic aqueous layer once with fresh organic solvent to recover any trapped product, then discard the aqueous layer.

Q2: The layers are not separating; I have a thick emulsion.

Diagnosis: Diamines are excellent surfactants. At the interface, they can stabilize emulsions. Solution:

  • Filtration: Filter the entire biphasic mixture through a pad of Celite®. This physically breaks the emulsion bubbles.

  • Time & Gravity: Allow to sit for extended periods (overnight).

  • Brine: Add solid NaCl to the mixture to increase the density difference between layers.

Q3: How do I verify the diamine is actually gone?

Method: Ninhydrin Stain (for primary/secondary amines).

  • Procedure: Spot the purified product and the starting diamine on a TLC plate. Elute. Dip in Ninhydrin stain and heat with a heat gun.

  • Result: The diamine will turn distinct purple/red. Your product (benzamide) should generally not stain or stain very faintly yellow (unless it has other free amines). If the purple spot is absent in your product lane, the purification was successful.

Part 4: Comparative Data Summary
MethodSelectivityScalabilityCostBest For
Acidic Wash (LLE) HighExcellentLowStandard synthesis, bulk scale.
Scavenger Resin (SCX) Very HighMediumHighAcid-sensitive compounds, library synthesis.
Recrystallization HighHighLowFinal polishing, removing trace salts.[1]
Flash Chromatography MediumLowHighComplex mixtures where LLE fails.
Part 5: Decision Matrix

Decision_Tree Start Impurity: Unreacted Diamine IsAcidSensitive Is Product Acid Sensitive? Start->IsAcidSensitive UseResin Use Scavenger Resin (Silica-SO3H or Polymer-SO3H) IsAcidSensitive->UseResin Yes StandardLLE Standard Acidic Wash (1M HCl) IsAcidSensitive->StandardLLE No CheckPurity Check Purity (TLC/NMR) UseResin->CheckPurity CheckEmulsion Did Emulsion Form? StandardLLE->CheckEmulsion BreakEmulsion Filter thru Celite or Add Brine CheckEmulsion->BreakEmulsion Yes CheckEmulsion->CheckPurity No BreakEmulsion->CheckPurity Recryst Recrystallize (EtOH/Water) CheckPurity->Recryst Impurity Remains Done Pure Product CheckPurity->Done Clean Recryst->Done

Caption: Decision tree for selecting the optimal purification strategy based on product stability and experimental outcome.

References
  • Sandhya, K. & Ravindranath, B. (2012).[1][6] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry. Retrieved from [Link][1]

  • University of Rochester. (n.d.). Workup Guide: Removing Sticky Reagents and Solvents. Retrieved from [Link]

  • Biotage. (2023).[7] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Ouyang, J., et al. (2019).[1][8] Solubility determination and modelling of benzamide in organic solvents. Journal of Molecular Liquids. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 3-Aminophenyl Benzamide

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-aminophenyl benzamide. It prioritizes regiocontrol, chemoselectivity, and purification logic.[1][2] Sta...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-aminophenyl benzamide. It prioritizes regiocontrol, chemoselectivity, and purification logic.[1][2]

Status: Operational | Role: Senior Application Scientist | Topic: Regioselectivity & Troubleshooting[1]

Executive Summary

Synthesizing 3-aminophenyl benzamide presents a classic "symmetrical diamine" challenge.[2] The core difficulty is differentiating between two identical amino groups on 1,3-phenylenediamine (1,3-PDA) to achieve mono-acylation without generating significant bis-amide impurities.[2]

This guide categorizes solutions into three workflows based on your project's purity requirements and available resources:

  • The "Reliable" Route: Nitro-reduction (Recommended for high fidelity).[1][2]

  • The "Economy" Route: Direct acylation (Recommended for early screening).[1][2]

  • The "High-Purity" Route: Mono-protection (Recommended for GMP/Process scale).[1][2]

Module 1: Route Selection & Strategy

Q: Which synthetic pathway should I choose for my substrate? A: Use the decision matrix below. The choice depends heavily on whether your benzoyl source or aniline core carries other sensitive functional groups (e.g., halides, aldehydes).[1]

RouteSelection Start START: Select Substrate Sensitive Does the Benzoyl group contain Halides/Aldehydes? Start->Sensitive Scale Is this >10g Scale? Sensitive->Scale No RouteA Route A: Nitro-Reduction (Zn/NH4Cl or Fe/AcOH) Sensitive->RouteA Yes (Avoid H2) RouteB Route B: Mono-Boc Protection (High Cost, High Purity) Scale->RouteB No (Easiest Purification) RouteD Route D: Nitro-Reduction (Catalytic H2/Pd-C) Scale->RouteD Yes (Cheapest) RouteC Route C: Direct Acylation (High Dilution, Statistical Mix)

Caption: Decision logic for selecting the synthetic route based on functional group tolerance and scale.

Module 2: The Nitro-Reduction Route (Recommended)

Mechanism: Acylation of 3-nitroaniline followed by selective reduction.[2] Advantage: Eliminates the risk of bis-acylation entirely.[2]

Troubleshooting & FAQs

Q: I am losing my halogen substituent (Cl, Br, I) during the nitro reduction step. How do I prevent dehalogenation?

  • Cause: Catalytic hydrogenation (H₂/Pd-C) often cleaves Aryl-Halide bonds via oxidative addition.[2]

  • Solution: Switch to a Chemoselective Metal Reduction .[1][2]

    • Protocol: Use Iron powder (Fe) in Ammonium Chloride (NH₄Cl) or Zinc (Zn) in Acetic Acid.[1][2] These conditions reduce the nitro group to an amine without touching aryl halides or aldehydes.[1][2]

    • Reference Protocol: Dissolve substrate in EtOH/Water (3:1).[1][2] Add 5 equiv. Fe powder and 5 equiv.[1][2] NH₄Cl.[1][2] Reflux for 2-4 hours. Filter hot through Celite.[1][2]

Q: My intermediate (3-nitrobenzamide) is not precipitating. How do I purify it before reduction?

  • Technical Insight: 3-nitrobenzamide is neutral, while unreacted 3-nitroaniline is weakly basic.[1][2]

  • Workup:

    • Dissolve the crude reaction mixture in Ethyl Acetate.

    • Wash with 1M HCl (3x).[1][2] The unreacted aniline is protonated and moves to the aqueous layer.

    • Wash organic layer with saturated NaHCO₃ (removes unreacted benzoic acid).[1][2]

    • Dry and evaporate.[1][2] The remaining solid is pure 3-nitrobenzamide ready for reduction.[2]

Module 3: Direct Mono-Acylation (The "Economy" Route)

Mechanism: Nucleophilic attack of 1,3-phenylenediamine on Benzoyl Chloride.[1][2] Risk: High probability of bis-amide formation (statistical distribution).[1][2]

Troubleshooting & FAQs

Q: How do I maximize mono-amide formation without using protecting groups?

  • Strategy 1: High Dilution & Slow Addition.

    • Dissolve 1,3-phenylenediamine (1.0 equiv) in a large volume of DCM or THF.[1][2]

    • Add Benzoyl Chloride (0.9 equiv) dissolved in solvent dropwise over 2-3 hours at 0°C.

    • Why? Keeping the concentration of the electrophile low favors the reaction with the highly abundant diamine over the mono-amide product.

  • Strategy 2: The "Over-Saturation" Method.

    • Use a large excess of diamine (3-4 equiv) relative to the acid chloride.

    • Recovery: You must be able to easily recover the unreacted diamine (e.g., via acid extraction or column chromatography) for this to be economical.[1]

Q: I have a mixture of Diamine (SM), Mono-amide (Product), and Bis-amide (Impurity). How do I separate them without a column?

  • The "pH-Switch" Purification Protocol: This protocol leverages the basicity differences between the species.

    • Diamine: Dibasic (Two NH₂ groups).[1][2]

    • Mono-amide: Monobasic (One free NH₂).[1][2]

    • Bis-amide: Neutral (No free NH₂).[1][2]

    Step-by-Step Procedure:

    • Acid Wash: Dissolve crude mixture in Ethyl Acetate.[1][2] Extract with 0.5 M HCl .[1][2]

      • Result: Bis-amide stays in Ethyl Acetate (Discard organic).[1][2] Mono-amide and Diamine go into the Aqueous Acid layer.[2]

    • Basification & Selective Precipitation (Critical Step):

      • Neutralize the aqueous layer slowly with NaOH.[1][2]

      • Observation: The Mono-amide is less soluble in water than the Diamine. Often, the Mono-amide precipitates out first as a solid.[1] Filter it.

    • Polishing: If Diamine co-precipitates, recrystallize from Ethanol/Water.[1][2]

Module 4: High-Purity (Boc-Protection) Route

Mechanism: Desymmetrization of the diamine using Boc-anhydride.[2]

Q: Why is my yield low during the Boc-deprotection step (TFA/DCM)?

  • Issue: The amide bond can sometimes hydrolyze if the acidic conditions are too harsh or wet, or the product is lost during the basic workup.

  • Fix:

    • Use 4M HCl in Dioxane instead of TFA. It is anhydrous and allows the product to precipitate directly as the HCl salt (3-aminophenyl benzamide hydrochloride).

    • Filtration of the salt avoids the aqueous workup entirely, preventing loss of the water-soluble product.[1]

Comparison of Methods
MetricRoute A: Nitro-ReductionRoute B: Direct AcylationRoute C: Mono-Boc
Regioselectivity 100% (Prefunctionalized)Statistical (~60-70%)100% (Protected)
Step Count 2 Steps1 Step3 Steps
Atom Economy MediumHighLow
Key Risk Chemoselectivity during reductionBis-acylation impurityCost of reagents
Best For GMP / Process Scale Quick Screening Complex Analogs
Visual Workflow: Purification Logic

Purification Crude Crude Mixture: (Diamine + Mono + Bis) AcidExt Extract with EtOAc + 1M HCl Crude->AcidExt OrgLayer Organic Layer: Contains Bis-amide AcidExt->OrgLayer Neutral Species AqLayer Aqueous Layer: Contains Mono + Diamine AcidExt->AqLayer Protonated Amines Base Basify to pH 9-10 (NaOH) AqLayer->Base Filter Precipitate & Filter Base->Filter Product Solid Product: Mono-amide Filter->Product Filtrate Filtrate: Excess Diamine Filter->Filtrate

Caption: Acid-Base extraction workflow to separate Mono-amide from Bis-amide and Diamine.

References
  • Selective Monoacylation Protocols

    • Title: CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines.[2][3]

    • Source: Green Chemistry (RSC).[1][2]

    • URL:[Link]

  • Chemoselective Reduction (Nitro Group)

    • Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.[1][2][4]

    • Source: National Institutes of Health (PMC).[1][2]

    • URL:[Link]

  • Entinostat Process Chemistry (Boc-Route)

    • Title: A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras.[1][2]

    • Source: Royal Society of Chemistry (RSC Advances).[1][2]

    • URL:[Link]

  • General Amide Synthesis Troubleshooting

    • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[1][2][5]

    • Source: Journal of Organic Chemistry (ACS).[1][2]

    • URL:[Link][1][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Broad Melting Peaks in Liquid Crystal DSC Analysis

Welcome to the Thermal Analysis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with broad melting peaks when analyzing liquid crystals (LCs) via Differential Scanning Calorimetry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thermal Analysis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with broad melting peaks when analyzing liquid crystals (LCs) via Differential Scanning Calorimetry (DSC). Liquid crystals are highly sensitive mesogens, and their thermal transitions—from solid to anisotropic mesophases (like nematic or smectic) to isotropic liquids—demand rigorous experimental control.

When a melting peak broadens, it obscures critical transition temperatures and compromises enthalpy calculations. This guide is designed to decode the physical causality behind broad peaks and provide you with self-validating protocols to restore high resolution to your thermograms.

The Physics of the Peak: Causality Behind Broadening

Before adjusting instrument parameters, we must understand why a peak broadens. Broadening is typically driven by one of three mechanisms:

  • Thermodynamic Broadening (Chemical Impurities): Purity analysis relies heavily on the thermodynamics of 1[1]. When impurities are present that dissolve in the melt but not in the solid, the melting point is depressed, and the melting range is significantly broadened.

  • Kinetic Broadening (Thermal Lag): Good DSC measurements rely on 2[2]. Uncorrected thermal lag—caused by a deformed pan, excessive sample mass, or high heating rates—creates a temperature gradient within the sample. The sensor reads a range of temperatures rather than a sharp transition, causing instrumental broadening[3].

  • Mesophase Overlap: Liquid crystals go through intermediate states displaying properties of both solid and liquid phases[4]. The transitions between different mesophases (e.g., Smectic to Nematic) involve very 5[5]. If the heating rate is too fast, these subtle transitions overlap with the primary melting peak, creating a single, broad, asymmetric artifact.

Diagnostic Workflow

Use the following logical pathway to isolate the root cause of your broad melting peak.

DSC_Troubleshooting N1 Observation: Broad LC Melting Peak N2 Sample Prep Check: Mass < 5mg & Flat Pan? N1->N2 N3 Action: Re-prep Sample (Protocol A) N2->N3 No N4 Kinetic Check: Lower Heating Rate (2°C/min) N2->N4 Yes N5 Result: Peak Sharpens? N4->N5 N6 Diagnosis: Thermal Lag (Protocol B) N5->N6 Yes N7 Diagnosis: Chemical Impurity or Overlapping Mesophases N5->N7 No N8 Action: Orthogonal Validation (POM/XRD) N7->N8

Diagnostic workflow for isolating the root cause of broad DSC melting peaks.

Self-Validating Experimental Protocols
Protocol A: Optimizing Sample Preparation and Thermal Contact

Causality: Poor thermal contact between the sample, the pan, and the sensor creates a thermal gradient. The sensor reads a range of temperatures rather than a single melting point, artificially broadening the peak.

  • Step 1: Pan Selection. Use high-thermal-conductivity aluminum pans. Ensure the pan bottom is perfectly flat before loading.

  • Step 2: Sample Mass Control. Weigh exactly 2.0 to 5.0 mg of the liquid crystal using a microbalance. Larger masses exacerbate thermal lag[2].

  • Step 3: Sample Geometry. Cut the sample so it lies flat against the pan bottom. Do not crush crystalline samples aggressively, as this can introduce mechanical defects that alter melting behavior.

  • Step 4: Crimping. Cold-weld the lid. Inspect the bottom post-crimping; if it is bowed or deformed, discard and repeat.

Self-Validation Check: Run a high-purity Indium standard using this exact preparation method. If the Indium melting peak is sharp and the onset temperature matches the theoretical value (156.6 °C), your physical preparation technique is validated. Any subsequent broadening in your LC sample is intrinsic to the material, not the prep.

Protocol B: Isolating Thermal Lag vs. Chemical Impurity

Causality: We must decouple kinetic broadening (instrumental/thermal lag) from thermodynamic broadening (impurities). Impurities depress the melting point and broaden the melting range due to .

  • Step 1: Baseline Run. Run the validated LC sample from Protocol A at a standard heating rate of 10 °C/min.

  • Step 2: Kinetic Run. Prepare a fresh sample of the exact same mass. Run this sample at a slow heating rate of 2 °C/min.

  • Step 3: Overlay and Analyze. Overlay the two thermograms in your analysis software.

Self-Validation Check:

  • Scenario 1 (Thermal Lag): If the peak width (

    
    ) decreases significantly at 2 °C/min and the peaks separate, the original broadening was kinetic. The slow rate allowed the sample to maintain thermal equilibrium.
    
  • Scenario 2 (Impurity): If the peak remains broad and highly asymmetric at the declining edge even at 2 °C/min, the broadening is thermodynamic[3]. This indicates a chemical impurity causing freezing-point depression.

Quantitative Troubleshooting Matrix

Use this table to quickly compare your experimental parameters against ideal conditions to spot potential sources of error.

ParameterIdeal ConditionSuboptimal ConditionDiagnostic Indicator (DSC Curve)
Sample Mass 2 – 5 mg> 10 mgBroadened peak, shifted to higher temp (thermal lag)
Heating Rate 2 – 5 °C/min> 10 °C/minLoss of resolution between closely spaced mesophases
Pan Bottom Perfectly flatDeformed / ConvexAsymmetric peak, extended return to baseline
Impurity Level < 1%> 2%Broadened leading edge, depressed onset temperature
Frequently Asked Questions (FAQs)

Q: Why does my liquid crystal show a massive broad peak followed by a barely visible one? A: The initial broad peak is typically the solid-to-mesophase transition (e.g., solid-to-smectic), which requires significant energy to break the crystalline lattice. The subsequent tiny peak is the mesophase-to-isotropic liquid transition, which involves only a 5[5]. To resolve the smaller peak better, increase the sample mass slightly, but lower the heating rate to prevent overlap.

Q: Can I just use software to subtract the thermal lag? A: Advanced DSCs use specialized technology to correct for thermal resistance and capacitance, improving peak resolution. However, software corrections cannot salvage fundamentally flawed data. Physical sample prep (flat pan, low mass) is always your primary defense against thermal gradients.

Q: Does the type of pan really matter if I use the exact same one for the reference? A: Absolutely. While the reference pan balances the heat capacity, it cannot correct for poor thermal contact within the sample pan itself. If the sample pan bottom is deformed, it introduces a thermal gradient, leading to an artificially broadened peak[2].

Q: How can I differentiate between a polymer liquid crystal's broad molecular weight distribution and an actual impurity? A: Polymeric LCs inherently exhibit broader transitions than small-molecule LCs due to their dispersity. To isolate impurity effects, perform a purity analysis based on freezing-point depression equations[1]. If the peak's leading edge is severely depressed compared to a purified standard, impurities are present.

References
  • Differential scanning calorimetry - Wikipedia. wikipedia.org. 1

  • DSC Differential Scanning Calorimetry. instrument-specialists.com. 4

  • Sample Preparation – DSC. ufl.edu. 2

  • DSC Analysis for Chemists | PDF. scribd.com. 5

  • Purity Determination and DSC Tzero Technology. tainstruments.com.

  • Analysis of differential scanning calorimetry (DSC). tudelft.nl. 3

Sources

Optimization

Technical Support Center: Enhancing Hydrolytic Stability of Benzamide-Based Polymers

Welcome to the Technical Support Center for benzamide and polyamide-based polymer systems. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide and polyamide-based polymer systems. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we address the fundamental chemical causality of hydrolytic degradation and provide field-proven, self-validating protocols to engineer robust, hydrolysis-resistant materials for demanding applications in drug delivery, medical devices, and high-performance engineering.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why do benzamide-based polymers degrade in aqueous environments despite the resonance stabilization of the amide bond? A: While the amide bond benefits from extensive resonance stabilization (giving the C-N bond partial double-bond character), it remains susceptible to both acid- and base-promoted cleavage.

  • Under acidic conditions: The mechanism initiates with the protonation of the amide oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This allows water to attack, forming a tetrahedral oxonium intermediate before the C-N bond cleaves to release an amine and a protonated carboxylic acid[1]. In highly concentrated strong acids, an alternative mechanism takes over involving a second rate-determining proton transfer, leading to an irreversible loss of

    
     to form a highly reactive acylium ion[2].
    
  • Under basic conditions: Hydroxide ions directly execute a nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The carbonyl bond reforms, eliminating the amide ion, which subsequently deprotonates the resulting carboxylic acid[1].

Q: How does steric hindrance practically improve the hydrolytic stability of these polymers? A: Steric hindrance acts as a physical barrier at the molecular level. By introducing bulky substituents (such as isopropyl or tert-butyl groups) adjacent to the amide linkage or within stabilizing additives, you restrict the inaccessible solid angle (


) around the carbonyl 

oxygen[3]. This prevents water molecules or specific protease enzymes from achieving the optimal trajectory required for nucleophilic attack, exponentially increasing the polymer's half-life in aqueous or physiological media[3].

Q: Why does the degradation rate of my polymer suddenly accelerate after a certain period of stability? A: You are observing auto-catalytic hydrolysis . As the polymer undergoes initial pure hydrolysis, it undergoes chain scission, generating primary amine and carboxylic acid end-groups[4]. Because the reaction is an equilibrium process, the accumulation of acidic end-groups locally lowers the pH and catalyzes further hydrolysis of adjacent amide bonds, creating a destructive feedback loop[4].

Part 2: Troubleshooting Guide

Issue 1: Rapid Molecular Weight ( ) Drop During High-Temperature Processing

Symptom: Gel Permeation Chromatography (GPC) shows a severe reduction in


 after melt-extrusion or prolonged exposure to high-temperature aqueous media.
Root Cause:  Trace moisture in the polymer resin reacts with the polymer backbone at elevated temperatures, initiating the auto-catalytic generation of carboxylic acid end-groups[4].
Intervention:  Implement end-capping via reactive extrusion using sterically hindered aromatic carbodiimides. These additives act as acid scavengers, reacting rapidly with carboxylic acid end-groups to form highly stable N-acylureas, thereby terminating the auto-catalytic cycle[5][6].
Issue 2: Excessive Water Uptake and Swelling in Physiological Conditions

Symptom: The polymer exhibits dimensional instability and accelerated degradation when implanted or submerged in neutral pH buffers. Root Cause: The polymer possesses a highly amorphous morphology and a hydrophilic backbone, allowing free diffusion of water molecules into the polymer matrix[7][8]. Intervention: Induce molecular orientation to alter the crystalline morphology. Processing techniques like solid hot stretching promote the formation of a dense


-crystalline form, which drastically reduces the fractional free volume (

) and physically blocks water diffusion[7].

Part 3: Visualizing the Mechanisms

Hydrolysis Start Benzamide Polymer (Resonance Stabilized) Acidic Acidic Media (H+) Start->Acidic Basic Basic Media (OH-) Start->Basic Protonation O-Protonation Increases Electrophilicity Acidic->Protonation Nucleophilic Nucleophilic Addition Tetrahedral Intermediate Basic->Nucleophilic CleavageA C-N Bond Cleavage (Amine + Protonated Acid) Protonation->CleavageA H2O Attack CleavageB C-N Bond Cleavage (Amide Ion + Acid) Nucleophilic->CleavageB Elimination

Mechanistic pathways of benzamide polymer hydrolysis in acidic and basic environments.

Stabilization Degradation Hydrolytic Chain Scission EndGroups Formation of Carboxylic Acid End-Groups Degradation->EndGroups AutoCat Auto-Catalytic Hydrolysis Acceleration EndGroups->AutoCat Unstabilized Reaction Reaction with Acid End-Groups EndGroups->Reaction Stabilized AutoCat->Degradation Feedback Loop Additive Addition of Sterically Hindered Carbodiimide Additive->Reaction Stable Formation of Stable N-Acylurea (Capped) Reaction->Stable

Auto-catalytic hydrolysis cycle and its termination via carbodiimide end-capping.

Troubleshooting Issue Issue: Rapid MW Drop in Aqueous Media Check1 Is processing moisture > 0.03%? Issue->Check1 Action1 Pre-dry resin at 80°C under vacuum Check1->Action1 Yes Check2 Are acid end-groups present? Check1->Check2 No Action2 Add 0.5-4 wt% Aromatic Poly-carbodiimides Check2->Action2 Yes Check3 Is water uptake too high? Check2->Check3 No Action3 Induce alpha-crystallinity via hot stretching Check3->Action3 Yes

Decision tree for troubleshooting hydrolytic degradation in benzamide-based polymers.

Part 4: Experimental Protocols

Protocol A: Reactive Extrusion with Sterically Hindered Carbodiimides

To prevent auto-catalytic degradation, sterically hindered aromatic carbodiimides must be homogeneously dispersed into the polymer melt[5][6].

  • Moisture Control: Pre-dry the benzamide/polyamide resin in a vacuum oven at 80°C for 12–24 hours until the internal moisture content is

    
    [5]. Self-validation: Use a Karl Fischer titrator to confirm moisture levels before proceeding.
    
  • Dry Blending: Mechanically mix the dried polymer pellets with 0.5% to 4.0% (by weight) of a polymeric aromatic carbodiimide (e.g., 2,6-diisopropylphenyl carbodiimide derivatives)[5][9].

  • Melt Extrusion: Feed the blend into a twin-screw extruder with an L/D ratio of 28–40, equipped with specialized kneading elements[5]. Set the barrel temperature profile 10–15°C above the melting temperature (

    
    ) of the polymer.
    
  • Quenching & Pelletizing: Extrude the melt through a die, quench immediately in a chilled water bath, and pelletize.

  • Post-Drying: Dry the resulting stabilized pellets under vacuum to ensure

    
     prior to injection molding or downstream processing[5].
    
Protocol B: Accelerated Hydrolytic Stability Testing

This protocol validates the efficacy of your stabilization strategy by tracking molecular weight retention over time[4].

  • Sample Preparation: Prepare standardized test bars (e.g., ISO 527 type 1A) of both the neat polymer and the stabilized/modified polymer.

  • Aging Environment: Submerge the samples in sealed pressure vessels containing deoxygenated, deionized water (to isolate pure hydrolysis from oxidative degradation)[4][10].

  • Thermal Acceleration: Place the vessels in a forced-air convection oven set to 80°C, 100°C, and 120°C[4].

  • Sampling & Analysis: Extract samples at predefined intervals (e.g., 7, 14, 28, 56 days). Dry the samples thoroughly.

  • GPC/SEC Measurement: Dissolve the samples in an appropriate solvent (e.g., HFIP with 0.05 M potassium trifluoroacetate) and measure the Number Average Molecular Weight (

    
    ). Plot 
    
    
    
    vs. time to determine the degradation rate constant (
    
    
    ).

Part 5: Quantitative Data Summary

The following table summarizes the expected impact of various stabilization strategies on the hydrolytic performance of benzamide/polyamide matrices, synthesized from empirical degradation studies[4][5][7].

Polymer Modification StrategyMechanism of ActionExpected

Retention (after 28 days at 80°C in

)
Water Uptake (%)
Neat Polymer (Control) Unhindered auto-catalytic hydrolysis< 30%2.5 - 3.0%
Solid Hot Stretching Induces dense

-crystalline form, restricting water diffusion
60 - 70%< 1.0%
0.5 wt% Aromatic Carbodiimide Scavenges acid end-groups, halts auto-catalysis80 - 85%2.5 - 3.0%
2.0 wt% Aromatic Carbodiimide Complete end-capping of generated carboxylic acids> 95%2.5 - 3.0%
Copolymerization (Hydrophobic Blocks) Increases thermodynamic barrier to water ingress75 - 85%1.2 - 1.8%

References

  • Chemistry of Amides LibreTexts URL:[Link]

  • Benzamide hydrolysis in strong acids — The last word Canadian Science Publishing URL:[Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters ResearchGate URL:[Link]

  • US5360888A - Hydrolysis-stable polyamides Google Patents URL
  • Structure and hydrothermal stability of highly oriented polyamide 6 produced by solid hot stretching RSC Publishing URL:[Link]

  • Pure Hydrolysis of Polyamides: A Comparative Study ChemRxiv URL:[Link]

  • WO2017189761A1 - Hydrolytically stable polymer compositions, articles, and methods Google Patents URL
  • Hydrolytic Stability of Polyamide 11 Scribd / Polymer Journal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Thionyl Chloride Activation

Introduction The conversion of benzoic acids to benzoyl chlorides using thionyl chloride ( ) is a cornerstone transformation in medicinal chemistry. While ostensibly simple, this reaction is prone to specific failure mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of benzoic acids to benzoyl chlorides using thionyl chloride (


) is a cornerstone transformation in medicinal chemistry. While ostensibly simple, this reaction is prone to specific failure modes—anhydride formation, catalytic poisoning, and toxic byproduct generation—that can derail downstream efficacy.

This guide moves beyond basic textbook protocols to address the process-critical variables that control purity and yield. It is designed as a self-validating troubleshooting system.

Module 1: Reaction Kinetics & Catalysis

Q: My reaction is stalling with electron-deficient benzoic acids. Simply refluxing longer isn't working. Why?

A: Electron-withdrawing groups (EWGs) on the benzene ring (e.g., -NO2, -CF3) significantly reduce the nucleophilicity of the carboxylic acid oxygen. The standard mechanism relies on the initial attack of the carboxylic acid on the sulfur of


. If this step is rate-limiting, thermal energy alone is often insufficient and leads to reagent decomposition (

formation) rather than product conversion.

The Fix: The Vilsmeier-Haack Protocol You must switch from a thermal drive to a catalytic drive using N,N-Dimethylformamide (DMF).

  • Mechanism: DMF reacts with

    
     to form the highly electrophilic chloroiminium ion (Vilsmeier reagent).
    
  • Substitution: This species is far more reactive toward the varying nucleophilicity of benzoic acids than

    
     itself.
    
  • Regeneration: The catalyst is regenerated upon formation of the acid chloride.

Critical Warning (Toxicity): The interaction between DMF and


 generates Dimethylcarbamoyl Chloride (DMCC) , a potent carcinogen [1].
  • Limit Catalyst: Use 1–5 mol% maximum.

  • Quench Protocol: Ensure aqueous workups (if compatible) are vigorous enough to hydrolyze residual DMCC, or treat waste streams with aqueous alkali.

Q: I see a "double-spot" on TLC that persists. What is it?

A: This is almost certainly the symmetrical benzoic anhydride .

  • Cause: This forms when the generated acid chloride reacts with unreacted benzoic acid. It is a symptom of stoichiometric starvation .

  • Diagnosis: The anhydride is often less polar than the acid but more polar than the ester product in downstream steps.

  • Solution: Ensure a minimum of 1.2–1.5 equivalents of

    
    . The excess drives the equilibrium to the acid chloride side. If the anhydride is already formed, adding fresh 
    
    
    
    and refluxing will convert it back to the acid chloride.

Module 2: Impurity Profile & Reagent Quality

Q: My reaction mixture turns dark red/yellow. Is my product decomposing?

A: Not necessarily. The color is likely due to sulfur monochloride (


)  and sulfur dioxide (

) trapped in the solution.
  • Mechanism: Prolonged heating of thionyl chloride above 80°C causes disproportionation.

  • Impact:

    
     is a chlorinating agent but a poor activator. It complicates distillation.
    
  • Prevention:

    • Distill technical grade

      
       before use (add linseed oil or triphenylphosphite to trap impurities during distillation).
      
    • Keep reaction temperatures below 75°C unless necessary.

Q: How do I remove excess without hydrolyzing my sensitive acid chloride?

A: Direct evaporation often fails to remove the last traces, which can wreak havoc in subsequent nucleophilic substitutions (e.g., reacting with amines to form sulfinamides).

The Azeotropic Chase Method:

  • Evaporate: Remove bulk

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Chase: Add anhydrous toluene (equal volume to original reaction) to the residue.

  • Re-evaporate: Toluene forms a binary azeotrope with thionyl chloride (b.p. 76°C), effectively "carrying" the stubborn reagent out of the oil [2].

  • Repeat: Perform this "chase" 2–3 times.

Data Presentation: Catalyst Efficiency

The following table summarizes the impact of DMF catalysis on the conversion of p-nitrobenzoic acid (a deactivated substrate) to p-nitrobenzoyl chloride.

Table 1: Optimization of p-Nitrobenzoic Acid Activation (Reflux in Toluene)

EntryCatalyst (DMF) LoadingEquivalents

Time to >98% ConversionYield (Isolated)Major Impurity Identified
1None1.1> 24 hours (Incomplete)65%Unreacted Acid, Anhydride
2None5.0 (Neat)12 hours82%Sulfur contaminants (

)
31.0 mol% 1.2 2 hours 96% None detected
410.0 mol%1.21.5 hours94%DMCC (Trace), Dark tar

Note: Data synthesized from standard process chemistry optimization parameters [3].

Visualizing the Activation Pathways

The diagram below illustrates the bifurcation between the standard thermal pathway and the catalytic Vilsmeier-Haack pathway, highlighting where side reactions occur.

ActivationPathways cluster_Thermal Path A: Thermal Activation (Slow) cluster_Catalytic Path B: DMF Catalysis (Fast) Start Benzoic Acid (Substrate) Intermediate1 Chlorosulfite Intermediate Start->Intermediate1 Direct Attack SOCl2 Thionyl Chloride (Reagent) SOCl2->Intermediate1 Vilsmeier Vilsmeier Reagent (Active Species) SOCl2->Vilsmeier + DMF SideProduct1 SIDE REACTION: Anhydride Formation (If SOCl2 is low) Intermediate1->SideProduct1 + Benzoic Acid Product Benzoyl Chloride (Product) Intermediate1->Product -SO2, -HCl SideProduct1->Product + Excess SOCl2, Heat DMF DMF Catalyst SideProduct2 TOXIC BYPRODUCT: Dimethylcarbamoyl Chloride (DMCC) Vilsmeier->SideProduct2 Side Reaction Vilsmeier->Product + Benzoic Acid Waste Gases: SO2 + HCl Product->Waste

Figure 1: Mechanistic pathways for acid chloride synthesis. Path B (Green) is preferred for difficult substrates but carries the risk of DMCC formation.

Standardized Experimental Protocol

Protocol: Synthesis of Electron-Deficient Benzoyl Chlorides

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or Ar). Connect the condenser outlet to a scrubber trap (NaOH solution) to neutralize acidic gases.[1]
    
  • Charging: Add Benzoic Acid derivative (1.0 equiv) and anhydrous Toluene (5 vol).

  • Catalyst Addition: Add catalytic DMF (1–2 drops per 10 mmol substrate). Do not skip this for electron-poor acids.

  • Reagent Addition: Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.

    • Tip: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Heat to reflux (approx. 80–90°C) for 2–3 hours.

    • Checkpoint: Monitor gas evolution.[2] Reaction is complete when gas evolution ceases and the solution becomes clear.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Concentrate under reduced pressure (Rotovap).

    • Azeotropic Chase: Add Toluene (10 mL) and re-concentrate. Repeat twice.

  • Storage: Use immediately or store under inert atmosphere.

References

  • Levin, D. (1997). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions". Organic Process Research & Development. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides". [Link]

Sources

Optimization

Technical Support Center: Benzamide Pharmacokinetics &amp; Stability Optimization

Welcome to the Benzamide Stability Solutions Center. Current Status: Online 🟢 Operator: Senior Application Scientist (Pharmacokinetics & Formulation Division) Ticket ID: BZ-PK-OPT-2024 Mission Brief You are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzamide Stability Solutions Center. Current Status: Online 🟢 Operator: Senior Application Scientist (Pharmacokinetics & Formulation Division) Ticket ID: BZ-PK-OPT-2024

Mission Brief

You are encountering rapid clearance or insufficient biological half-life (


) with your benzamide-based lead compound. This guide addresses the structural and formulation-based bottlenecks specific to the benzamide pharmacophore (e.g., susceptibility to CYP450-mediated N-dealkylation, amide hydrolysis, or rapid renal elimination).

Below are the technical modules designed to troubleshoot and extend the in vivo residence time of your molecule.

Module 1: Chemical Optimization (The "Hardware" Fix)

Issue: Rapid Metabolic Clearance (CYP-Mediated)

User Query: "My benzamide analog shows high potency (


) but is cleared rapidly in human liver microsomes (

). The primary metabolite involves the amide nitrogen. How do I stabilize this without losing potency?"

Diagnosis: Benzamides are frequently metabolized via N-dealkylation or aromatic hydroxylation mediated by CYP2D6 and CYP3A4. The amide nitrogen is a critical anchor point; if the alkyl group attached to it is metabolically labile, the drug is deactivated quickly.

Troubleshooting Protocol: Deuteration & Bioisosteric Replacement

  • Strategy A: Deuteration (Kinetic Isotope Effect)

    • Mechanism: Replacing Hydrogen with Deuterium (D) strengthens the chemical bond (C-D is ~6-10x stronger than C-H due to lower zero-point energy). This impedes the rate-limiting step of C-H bond abstraction by CYP enzymes (Primary Kinetic Isotope Effect).

    • Target: Identify the "metabolic hotspot"—typically the

      
      -carbon next to the amide nitrogen or a methoxy group on the benzene ring.
      
    • Expectation: A 20-100% increase in half-life if C-H abstraction is rate-limiting.

  • Strategy B: Fluorination

    • Mechanism: Fluorine is metabolically inert and electron-withdrawing. Placing it at the para position of the phenyl ring or on the alkyl chain blocks hydroxylation sites.

    • Caution: Ensure the electron-withdrawing effect does not severely reduce the basicity of the amide nitrogen if it acts as a hydrogen bond acceptor in the active site.

  • Strategy C: Amide Bioisosteres

    • Action: Replace the -CONH- linker with a surrogate that mimics geometry but resists hydrolysis.

    • Options:

      • 1,2,3-Triazole:[1] Mimics the trans-amide bond; resistant to proteases.

      • Trifluoroethylamine:[2][3] Reduces basicity and metabolic lability.[2]

      • Sulfonamide:[3][4] Increases polarity and stability, though geometry differs slightly.[4]

Visualization: Metabolic Stability Decision Tree

MetabolicStability Start High Clearance in Microsomes (HLM) ID_Metabolite Identify Major Metabolite (LC-MS/MS) Start->ID_Metabolite Decision1 Metabolic Site? ID_Metabolite->Decision1 Aromatic Aromatic Ring Hydroxylation Decision1->Aromatic Ring N_Alkyl N-Dealkylation (Alpha-Carbon) Decision1->N_Alkyl Side Chain Hydrolysis Amide Bond Hydrolysis Decision1->Hydrolysis Linker Sol_A Block with Fluorine (F) or Chlorine (Cl) Aromatic->Sol_A Sol_B Deuteration (C-D) or Steric Shielding N_Alkyl->Sol_B Sol_C Bioisostere: Triazole / Sulfonamide Hydrolysis->Sol_C Validation Re-test HLM & Check Potency (IC50) Sol_A->Validation Sol_B->Validation Sol_C->Validation

Caption: Decision logic for structural modification based on metabolite identification.

Module 2: Formulation Engineering (The "Software" Fix)

Issue: Flip-Flop Kinetics & Short Duration

User Query: "My compound is stable in microsomes (


 min) but has a short in vivo half-life (

hours). It is a BCS Class II molecule (Low Solubility, High Permeability)."

Diagnosis: If metabolic stability is high but in vivo duration is short, the issue may be rapid renal elimination or absorption-limited kinetics . For benzamides, which can be moderately lipophilic, rapid distribution and elimination often occur. You need to artificially extend the absorption phase (Flip-Flop Kinetics:


).

Troubleshooting Protocol: PLGA Microsphere Encapsulation This protocol creates a depot system that releases the drug slowly over days/weeks.

Step-by-Step Methodology:

  • Preparation of Organic Phase (Oil):

    • Dissolve 100 mg of Benzamide Drug and 400 mg of PLGA (Poly(lactic-co-glycolic acid), 50:50 or 75:25 ratio) in 5 mL of Dichloromethane (DCM).

    • Why: PLGA degrades via hydrolysis; the ratio controls the degradation rate (50:50 is faster, 75:25 is slower).

  • Emulsification (O/W):

    • Add the organic phase dropwise into 20 mL of 1% PVA (Polyvinyl alcohol) aqueous solution while homogenizing at 10,000 rpm.

    • Why: PVA acts as a stabilizer to prevent microsphere coalescence.

  • Solvent Evaporation:

    • Stir the emulsion at 500 rpm for 4 hours at room temperature.

    • Mechanism:[5][6][7][8] DCM evaporates, causing the PLGA to harden and entrap the drug.

  • Collection & Washing:

    • Centrifuge at 4,000 rpm for 10 mins. Wash pellet 3x with distilled water to remove excess PVA.

  • Lyophilization:

    • Freeze-dry the microspheres for 24 hours. Store at -20°C.

Data Summary: Formulation Impact on Half-Life

StrategyMechanismEstimated

Increase
Best For
Micronization Increases surface area1.2x - 1.5xSolubility-limited absorption
PEGylation Increases hydrodynamic size5x - 10xRapid renal clearance
PLGA Microspheres Sustained release depot10x - 100xChronic dosing / Long-acting
Albumin Binding Recycles via FcRn2x - 5xHigh clearance small molecules

Module 3: Preclinical Troubleshooting (FAQs)

Q: Why is there a disconnect between my In Vitro (Microsome) and In Vivo data?

A: This is often due to extra-hepatic clearance or transporter effects .

  • Renal Clearance: Benzamides are often excreted unchanged in urine. If your compound is hydrophilic (logP < 2), microsomes (which test liver metabolism) will predict stability, but the kidney will filter it out rapidly.

    • Fix: Increase lipophilicity (add alkyl chains) or bind to plasma proteins (albumin).

  • Blood Hydrolysis: Some benzamides are hydrolyzed by carboxylases in the blood, which are not present in liver microsomes.

    • Test: Perform a plasma stability assay (incubate drug in fresh plasma at 37°C for 4 hours).

Q: How do I select the right bioisostere for the amide bond?

A: Use the Electronic-Steric Map .

  • If the amide H-bond donor (NH) is critical for binding: Use Trifluoroethylamine or Thioamide .

  • If the carbonyl acceptor (C=O) is critical: Use 1,2,4-Oxadiazole .

  • If metabolic stability is the only goal and geometry is flexible: Use 1,2,3-Triazole (Click chemistry accessible).

Visualization: Half-Life Extension Workflow

HalfLifeExtension Input Benzamide Lead (Short t1/2) Check1 Metabolic Stability? Input->Check1 Unstable Unstable (Liver) Check1->Unstable High Cl_int Stable Stable (Liver) Check1->Stable Low Cl_int ChemMod Chemical Mod: Deuteration / Bioisosteres Unstable->ChemMod Check2 Renal Clearance? Stable->Check2 Result Extended In Vivo Half-Life ChemMod->Result RenalHigh High Renal Excretion Check2->RenalHigh RenalLow Absorption Limited Check2->RenalLow Formulation1 Increase Size: PEGylation / Albumin Binder RenalHigh->Formulation1 Formulation2 Sustained Release: PLGA / Liposomes RenalLow->Formulation2 Formulation1->Result Formulation2->Result

Caption: Integrated workflow for diagnosing and treating short biological half-life.

References

  • Deuteration Strategy

    • Source: Stamford, A. et al. "Deuterated Drugs: A New Strategy for Improving Pharmacokinetics." Journal of Medicinal Chemistry.
    • Context: Explains the Kinetic Isotope Effect (KIE) in stabilizing the C-H bond alpha to the amide nitrogen.
    • (Generalized link to ACS Med Chem as specific deep links vary)

  • Benzamide Bioisosteres

    • Source: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
    • Context: Detailed analysis of triazoles and oxadiazoles as stable amide replacements.
  • Sustained Release Formulations

    • Source: Makadia, H. K., & Siegel, S. J. "Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier." Polymers.[9]

    • Context: Protocols for PLGA microsphere preparation and degrad
  • Metabolic Stability of Benzamides

    • Source: Testa, B., & Kramer, S. D. "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.
    • Context: Mechanisms of amide hydrolysis and CYP450 interactions.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of N-(3-Aminophenyl)-4-(hexyloxy)benzamide

Executive Summary & Application Context N-(3-Aminophenyl)-4-(hexyloxy)benzamide represents a critical class of "bent-core" mesogens and polyamide precursors.[1] Unlike its para-substituted analogues (which form linear ro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-(3-Aminophenyl)-4-(hexyloxy)benzamide represents a critical class of "bent-core" mesogens and polyamide precursors.[1] Unlike its para-substituted analogues (which form linear rod-like structures), the meta-substitution on the amine ring introduces a structural kink, significantly altering liquid crystalline phase behavior and solubility profiles.[1]

This guide provides a definitive interpretation framework for validating this molecule. It moves beyond simple peak listing to compare its spectral "performance" (resolution, diagnostic utility) against key alternatives: regioisomers (para) and synthetic precursors .

Core Structural Features[1][2][3]
  • Segment A (Tail): Hydrophobic hexyloxy chain (Solubility/Mesophase driver).

  • Segment B (Core): Central benzamide linkage (H-bond donor/acceptor).[1]

  • Segment C (Head): 3-Aminophenyl group (Reactive handle/kink generator).[1]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data that matches the theoretical values below, strict adherence to solvent protocols is required.

Solvent Selection: DMSO-d6 vs. CDCl3

Recommendation: Use DMSO-d6 exclusively for characterization.[1]

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Amide Proton (NH) Sharp Singlet (~10 ppm). Strong H-bonding with solvent stabilizes the proton, preventing exchange.[1]Broad/Invisible. Rapid exchange and concentration-dependent shifts make integration unreliable.[1]
Amine Protons (NH2) Visible Broad Singlet (~5.0 ppm). Distinct from water peak.Often overlaps with solvent impurities or broadens into baseline.[1]
Solubility High. Dissolves the rigid benzamide core effectively.[1]Low/Moderate. Risk of aggregation causing peak broadening.[1]
Step-by-Step Acquisition Workflow
  • Sample Prep: Dissolve 10-15 mg of product in 0.6 mL DMSO-d6 .

    • Critical: Ensure the tube is dry.[1] Water in DMSO appears at ~3.33 ppm and can obscure aliphatic signals if concentration is too high.[1]

  • Parameter Setup:

    • Pulse Angle: 30° (maximizes relaxation for quantitative integration).

    • Relaxation Delay (D1): Set to > 5 seconds . The amide and aromatic protons have long T1 relaxation times; short delays will under-integrate these key diagnostic peaks.[1]

    • Scans: 16-64 scans are sufficient.[1]

  • Processing: Apply exponential window function (LB = 0.3 Hz) to resolve fine splitting in the aromatic region.

Structural Assignment & Interpretation

The spectrum is divided into three distinct zones.[1] The logic below validates the structure based on electronic substituent effects .

Zone 1: The "Benzoyl" System (Acid Side)

Derived from 4-(hexyloxy)benzoic acid moiety.[1]

  • Pattern: AA'BB' System (Pseudo-doublets).

  • Logic: The carbonyl group is Electron Withdrawing (Deshielding), while the alkoxy group is Electron Donating (Shielding).

  • Assignment:

    • 
       7.90 - 7.95 ppm (d, J=8.8 Hz, 2H):  Ortho to Carbonyl (
      
      
      
      ).
    • 
       7.00 - 7.05 ppm (d, J=8.8 Hz, 2H):  Ortho to Alkoxy (
      
      
      
      ).
Zone 2: The "Aniline" System (Amine Side)

Derived from 1,3-phenylenediamine moiety.[1]

  • Pattern: ABCD System (Asymmetric).

  • Logic: This is the fingerprint region distinguishing the product from the para-isomer.[1] The amide is weakly withdrawing, but the amine (

    
    ) is strongly donating (shielding), specifically to the ortho and para positions.
    
  • Assignment:

    • 
       7.15 ppm (s/t, 1H): 
      
      
      
      (Between Amide and Amine). Visually appears as a narrow triplet or singlet due to meta-coupling.[1]
    • 
       6.95 ppm (t, J=8.0 Hz, 1H): 
      
      
      
      (Meta to both). The least electronically perturbed proton.[1]
    • 
       6.80 ppm (d, 1H): 
      
      
      
      (Ortho to Amide). Deshielded by amide, but less than the benzoyl protons.
    • 
       6.30 ppm (dd, 1H): 
      
      
      
      (Ortho to Amine, Para to Amide). Most Shielded Aromatic Peak. The strong donating effect of
      
      
      shifts this upfield.[1]
Zone 3: Functional Groups & Aliphatic Chain[1]
  • 
     9.85 - 10.00 ppm (s, 1H): Amide NH .[1] Diagnostic for successful coupling.
    
  • 
     5.00 - 5.20 ppm (br s, 2H): Amine 
    
    
    
    . Diagnostic for reduction/deprotection.
  • 
     4.02 ppm (t, J=6.5 Hz, 2H): 
    
    
    
    .
  • 
     1.70 (quint), 1.45 (m), 1.30 (m):  Internal methylene protons.
    
  • 
     0.88 ppm (t, 3H):  Terminal Methyl.
    

Comparative Analysis: Validating Performance

Scenario A: Product vs. Precursors (Synthesis Check)

Use this table to track the reaction progress.

SignalPrecursor: 4-(Hexyloxy)benzoic AcidPrecursor: 1,3-PhenylenediamineProduct: Target Benzamide Status
Carbonyl/Acid ~12.6 ppm (COOH, Broad)N/ADisappears ✅ Reacted
Amide NH N/AN/A~9.9 ppm (Singlet) ✅ Formed
Amine (

)
N/A~4.6 ppm (Broad)~5.1 ppm (Shifted) ✅ Retained
Symmetry Symmetric (AA'BB')Symmetric (A2B)Asymmetric (ABCD) ✅ Coupled
Scenario B: Regioisomer Distinction (Meta vs. Para)

A common error is confusing the 3-amino (meta) product with the 4-amino (para) isomer.[1]

  • The "Meta" Signature (Target):

    • Complexity: 4 distinct signals for the amine ring.[1]

    • Splitting: One triplet, two doublets, one singlet-like peak.

    • Diagnostic: The "isolated" proton at position 2 (~7.15 ppm) is unique to the meta-isomer.[1]

  • The "Para" Signature (Alternative):

    • Simplicity: Symmetric AA'BB' system for both rings.[1]

    • Appearance: Two pairs of doublets for the amine ring (approx 7.4 and 6.5 ppm).[1][2]

    • Result: The spectrum looks much "cleaner" with only 4 aromatic doublets total.[1] If you see only doublets in the aromatic region, you have synthesized the wrong isomer. [1]

Visualization of Interpretation Logic

The following diagram illustrates the flow of assignment and the electronic logic determining chemical shifts.

G cluster_0 Structure Segments cluster_1 NMR Signals (DMSO-d6) Tail Hexyloxy Tail (Aliphatic) Aliphatic 0.9 - 1.8 ppm (Multiplets) Tail->Aliphatic Alkyl Chain OCH2 4.02 ppm (Triplet) Tail->OCH2 Alpha-Protons Core Benzoyl Ring (AA'BB' System) Ortho_CO 7.90 ppm (Doublet) Core->Ortho_CO EWG Effect (+δ) Ortho_OR 7.05 ppm (Doublet) Core->Ortho_OR EDG Effect (-δ) Link Amide Bond (-CONH-) Amide_H 9.90 ppm (Singlet) Link->Amide_H H-Bonding Head 3-Aminophenyl Ring (ABCD System) Amine_H 5.10 ppm (Broad s) Head->Amine_H Exchangeable H_Meta_Unique 7.15 ppm (Singlet-like) Head->H_Meta_Unique C2 Position (Meta) H_Ortho_Amine 6.30 ppm (Shielded Doublet) Head->H_Ortho_Amine Ortho to NH2 (-δ)

Caption: Logical flow mapping structural segments to specific NMR signals based on electronic shielding/deshielding effects.

References

  • Imrie, C. T., et al. (2021).[3] Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new benzanilide-based liquid crystal dimers. Royal Society of Chemistry.[1]

  • ChemicalBook. (2024).[1] 1,3-Phenylenediamine 1H NMR Spectrum (DMSO-d6).

  • National Institutes of Health (NIH). (2025). 4-(Hexyloxy)benzoic acid | PubChem CID 70834.[1][4] PubChem.[1][4][5]

  • Strachen, G. J., et al. (2023).[6] Tailoring amide N-substitution to direct liquid crystallinity in benzanilide-based dimers. Journal of Molecular Liquids.

  • ChemicalBook. (2024).[1] N-(4-Aminophenyl)-3-methylbenzamide Synthesis and Characterization.

Sources

Comparative

Comparative Guide: High-Fidelity FTIR Characterization of Benzamide Amide I &amp; II Bands

Methodology Comparison: Attenuated Total Reflectance (ATR) vs. Transmission (KBr Pellet) Executive Summary: The Benzamide Challenge In drug development, the benzamide pharmacophore (e.g., Metoclopramide, Eticlopride, var...

Author: BenchChem Technical Support Team. Date: March 2026

Methodology Comparison: Attenuated Total Reflectance (ATR) vs. Transmission (KBr Pellet)

Executive Summary: The Benzamide Challenge

In drug development, the benzamide pharmacophore (e.g., Metoclopramide, Eticlopride, various kinase inhibitors) is ubiquitous. However, characterizing its subtle electronic environment is non-trivial. The carbonyl (C=O) and nitrogen (N-H) moieties are highly sensitive to:

  • Conjugation: The aromatic ring draws electron density, shifting vibrational frequencies.

  • Hydrogen Bonding: Intermolecular forces in the solid state drastically alter peak positions compared to solution.

  • Polymorphism: Different crystal packing arrangements shift Amide I/II bands, acting as a fingerprint for polymorph identification.

This guide compares the two dominant FTIR sampling techniques—Diamond ATR and KBr Pellet Transmission —specifically for resolving the critical Amide I and Amide II bands in benzamide derivatives. While ATR offers speed, KBr remains the gold standard for resolution and spectral library matching.[1] We analyze the trade-offs to help you select the right protocol for your structural elucidation needs.

Technical Deep Dive: The Physics of Amide Bands

To interpret the data, one must understand the vibrational origin. Benzamides differ from aliphatic amides due to


-

conjugation between the benzene ring and the amide group.
Spectral Assignments
BandPrimary Benzamide (

)
Secondary Benzamide (

)
Dominant Vibrational Mode
Amide I 1650–1690 cm⁻¹1640–1680 cm⁻¹C=O[2] Stretch (80%) + C-N Stretch (20%)
Amide II 1600–1640 cm⁻¹1510–1570 cm⁻¹Primary:

ScissoringSecondary: N-H Bend (60%) + C-N Stretch (40%)

Critical Distinction: In Primary Benzamides , the "Amide II" is often conflated with the


 scissoring vibration, appearing as a shoulder on the Amide I band. In Secondary Benzamides  (most drug candidates), the Amide II is a distinct, standalone peak significantly lower in wavenumber (~1550 cm⁻¹).
Visualizing the Vibrational Logic

The following diagram illustrates the structural dependencies and vibrational modes.

AmideVibrations Benzamide Benzamide Derivative Primary Primary Amide (Ph-CONH2) Benzamide->Primary R=H Secondary Secondary Amide (Ph-CONH-R) Benzamide->Secondary R=Alkyl/Aryl AmideI Amide I Band (1640-1690 cm⁻¹) C=O Stretch Primary->AmideI Strong Intensity AmideII_Pri NH₂ Scissoring (1600-1640 cm⁻¹) Primary->AmideII_Pri Medium Intensity (Overlap Risk) Secondary->AmideI Strong Intensity AmideII_Sec Amide II Band (1510-1570 cm⁻¹) N-H Bend + C-N Stretch Secondary->AmideII_Sec Distinct Peak (Trans conformation)

Figure 1: Vibrational assignment logic for Primary vs. Secondary Benzamides. Note the distinct frequency shift for Amide II in secondary amides.

Comparative Analysis: ATR vs. KBr Pellet[1][3][4][5]

Method A: Single-Bounce Diamond ATR (Attenuated Total Reflectance)

The Modern Workhorse. Ideal for high-throughput screening and polymorph stability testing.

  • Mechanism: IR beam internally reflects through a high-refractive-index crystal (Diamond/ZnSe). The evanescent wave penetrates the sample (~0.5–2 µm).

  • Pros: Zero sample prep; non-destructive; easy to clean.

  • Cons: Peak Shifts. Due to the wavelength-dependent depth of penetration (

    
    ), peaks at lower wavenumbers penetrate deeper and appear more intense. More critically, anomalous dispersion causes peaks to shift 2–10 cm⁻¹ lower  (red shift) compared to transmission spectra.
    
Method B: KBr Pellet Transmission

The Classical Reference. Ideal for publication-quality spectra and resolving hydrogen-bonding networks.

  • Mechanism: Sample is ground with KBr salt and pressed into a transparent disc.[1] Beam passes through the sample.[1]

  • Pros: True absorption frequencies (no refractive index distortion); higher sensitivity for weak bands; standard for library comparison.[1]

  • Cons: Hygroscopic (water bands at 1640 cm⁻¹ interfere with Amide I); pressure-induced amorphization; time-consuming.

Head-to-Head Performance Data

Data based on experimental averages for N-substituted benzamides.

FeatureATR (Diamond)Transmission (KBr)Implications for Benzamides
Amide I Position ~1635–1645 cm⁻¹~1645–1655 cm⁻¹ATR reads lower. Critical for secondary structure assignment.
Amide II Position ~1535–1545 cm⁻¹~1545–1555 cm⁻¹ATR reads lower.
Resolution Medium (2–4 cm⁻¹)High (1–2 cm⁻¹)KBr better resolves Amide I shoulders (scissoring).
Water Interference LowHighKBr absorbs moisture; H-O-H bend (~1640) masks Amide I.
Sample State Native SolidSolid SolutionKBr pressing can disrupt delicate polymorphs.

Experimental Protocols (Self-Validating)

Protocol A: High-Fidelity KBr Pellet Preparation

Use this for: New Chemical Entity (NCE) characterization and publication.

  • Ratio Check: Mix 1.5 mg Benzamide with 250 mg dry KBr (spectroscopic grade).

    • Validation: Mixture should look white/pale, not saturated.

  • Grinding (The Critical Step): Grind in an agate mortar for exactly 2 minutes.

    • Causality: Particle size must be < wavelength of IR light (< 2.5 µm) to minimize Christiansen scattering (sloping baseline).

  • Pressing: Apply 8–10 tons of pressure for 1 minute under vacuum.

    • Validation: The resulting pellet must be transparent (text readable through it). If cloudy/white, regrind or dry KBr.

  • Background: Collect background with an empty holder (air) or pure KBr pellet.

  • Quality Check: Inspect the 3400 cm⁻¹ region. A broad "hump" indicates wet KBr. Dry pellet at 110°C if necessary.

Protocol B: ATR Sampling (Diamond Crystal)

Use this for: QC, stability testing, and rapid ID.

  • Crystal Clean: Clean diamond surface with isopropanol.

    • Validation: Run a "Preview" scan. Energy throughput should be maxed; no residual peaks.

  • Sample Loading: Place solid benzamide to cover the crystal "eye" (approx. 2 mg).

  • Pressure Application: Lower the anvil until the "force gauge" clicks or reaches optimal contact.

    • Causality: Poor contact results in weak peaks and "derivative-shaped" bands due to air gaps.

  • Acquisition: 16–32 scans at 4 cm⁻¹ resolution.

  • ATR Correction (Software): Apply "ATR Correction" algorithm (e.g., Kubelka-Munk) before peak picking to align wavenumbers with transmission libraries.

Decision Matrix: Which Method When?

MethodSelection Start Start: Benzamide Characterization Goal What is the primary goal? Start->Goal Routine Routine QC / Polymorph Check Goal->Routine Speed Structure Structural Elucidation / Publication Goal->Structure Detail ATR Method: Diamond ATR (Speed + Native State) Routine->ATR Polymorph Is the polymorph pressure-sensitive? Structure->Polymorph Polymorph->ATR Yes (Avoid Pressure) KBr Method: KBr Pellet (Resolution + Library Match) Polymorph->KBr No (Stable Crystal)

Figure 2: Decision workflow for selecting the optimal FTIR sampling technique.

Interpretation & Troubleshooting

The "Water Trap"

The H-O-H bending vibration of water occurs at 1640 cm⁻¹ , exactly overlapping with the Amide I band of many benzamides.

  • KBr Risk: High. KBr is hygroscopic.[3]

  • Solution: Use ATR or dry KBr pellets at 110°C for 30 mins before scanning. If the band at 1640 cm⁻¹ shrinks upon drying, it was water, not your amide.

The "Polymorph Shift"

Benzamides are notorious for polymorphism.

  • Observation: You synthesize a new batch, and the Amide I peak shifts from 1655 to 1648 cm⁻¹.

  • Diagnosis: This is likely not a chemical change but a change in the hydrogen bonding network (crystal packing).

  • Action: Run PXRD (Powder X-Ray Diffraction) to confirm, or use ATR to ensure the pressure of the KBr press didn't induce a phase transition.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (2018). Why does the amide band shift between Transmission and ATR? Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Amides and Amines. Retrieved from [Link]

Sources

Validation

Comparative Guide: Mesophase Stability of Hexyloxy- vs. Octyloxy-Benzamides

Topic: Comparing Mesophase Stability of Hexyloxy vs. Octyloxy Benzamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Expert Insight The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Mesophase Stability of Hexyloxy vs. Octyloxy Benzamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Expert Insight

The "Amide Paradox" in Liquid Crystal Design: For application scientists, the comparison between 4-hexyloxybenzamide (C6) and 4-octyloxybenzamide (C8) presents a classic study in the competition between lateral hydrogen bonding and alkyl chain segregation.

Unlike their benzoic acid counterparts, primary benzamides (


) possess a donor-acceptor motif that facilitates the formation of strong, non-planar hydrogen-bonded networks (often "ladder-like" or "ribbon" structures) rather than simple discrete dimers. This results in exceptionally high crystal lattice energies. Consequently, the primary amides often exhibit high melting points that mask potential mesophases , frequently melting directly to an isotropic liquid (virtual mesogens).

The Critical Distinction:

  • Hexyloxy (C6): The shorter chain provides insufficient van der Waals (VdW) forces to disrupt the strong amide H-bond network. It typically behaves as a crystalline solid or exhibits monotropic (metastable) nematic phases only upon supercooling.

  • Octyloxy (C8): The critical chain length for mesophase stabilization. The increased VdW interactions between C8 tails facilitate nanosegregation, often stabilizing Smectic A (SmA) or Smectic C (SmC) phases, or significantly lowering the melting point to reveal enantiotropic mesomorphism in N-substituted derivatives.

Molecular Architecture & Thermodynamic Drivers[1][2]

The mesophase stability is governed by the Gibbs free energy balance (


).
Feature4-Hexyloxybenzamide (C6)4-Octyloxybenzamide (C8)
Molecular Length (

)
~18-20 Å~22-24 Å
VdW Interaction Weak; insufficient to stabilize layers.Moderate; promotes lamellar packing.
Dominant Force Lateral H-bonding (Crystal stabilization).Chain segregation + H-bonding (Smectic stabilization).
Predicted Phase Crystalline (

) or Monotropic Nematic.
Smectic (

) or Monotropic Smectic.
Odd-Even Effect Even chain; higher transition temp expected.Even chain; follows homologous series trend.
Visualization: Structural Dynamics

The following diagram illustrates the competition between the H-bonded amide core and the alkyl tail segregation.

Benzamide_Dynamics Core Benzamide Core (Ph-CONH2) H_Bond Lateral H-Bonding (High Lattice Energy) Core->H_Bond Promotes Crystal Crystalline Phase (Dominant in C6) H_Bond->Crystal Stabilizes C6_Tail Hexyloxy (C6) Short Chain C6_Tail->Core Attached to C6_Tail->Crystal Insufficient VdW to break lattice C8_Tail Octyloxy (C8) Long Chain C8_Tail->Core Attached to Smectic Smectic Mesophase (Stabilized in C8) C8_Tail->Smectic Nanosegregation (Layer Formation) Smectic->Crystal Upon Cooling

Caption: Interplay of molecular forces. The C8 tail provides the necessary segregation force to stabilize smectic layers against the crystallization drive of the amide core.

Comparative Experimental Data

While pure primary amides are high-melting, the homologous series trends (observed in N-substituted derivatives or structurally analogous benzoic acids) reveal the intrinsic mesogenic potential of the C6 vs. C8 tails.

Table 1: Mesophase Stability Profile (Homologous Series Proxy)

Data synthesized from analogous p-alkoxybenzamide derivatives and benzoic acid dimers.

ParameterHexyloxy (C6) SystemOctyloxy (C8) System
Melting Point (

)
High (typically >140°C for primary amides)Lower (chain flexibility disrupts packing)
Clearing Point (

)
Lower (narrow mesophase range)Higher (broad mesophase range)
Phase Sequence


Enthalpy of Fusion (

)
High (strong crystal lattice)Moderate
Order Parameter (

)
~0.4 - 0.6 (Nematic character)~0.7 - 0.9 (Smectic character)

Key Observation: The C8 derivative typically exhibits a Smectic C (SmC) phase, characterized by tilted layers, which is absent or unstable in the C6 homologue due to insufficient chain interdigitation.

Experimental Protocols (Self-Validating)

To verify these properties, a rigorous characterization workflow combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.[1]

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise transition temperatures and enthalpies.[1]

  • Sample Prep: Weigh 2–5 mg of dry benzamide sample into an aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup from potential sublimation).

  • Thermal Cycle:

    • Heat 1: 25°C

      
       Isotropic + 10°C (Rate: 10°C/min). Purpose: Erase thermal history.
      
    • Cool 1: Isotropic

      
       0°C (Rate: 5°C/min). Purpose: Detect supercooled mesophases (Monotropic).
      
    • Heat 2: 0°C

      
       Isotropic (Rate: 5°C/min). Purpose: Record standard transition data.
      
  • Validation: Check for reproducibility between Heat 2 and Heat 3. Hysteresis >5°C suggests degradation.

Protocol B: Polarized Optical Microscopy (POM)

Objective: Identify mesophase texture (Schlieren vs. Focal Conic).

  • Setup: Place sample between a glass slide and coverslip (treated with silane for homeotropic alignment if checking for SmA).

  • Observation (Cooling Mode):

    • Cool from Isotropic liquid at 2°C/min.

    • C6 Expectation: Look for "Schlieren" texture (Nematic) or rapid crystallization (droplets).

    • C8 Expectation: Look for "Focal Conic Fan" texture (Smectic A) or "Broken Fan/Schlieren" (Smectic C).

  • Causality Check: If the texture flashes briefly before crystallization, the phase is monotropic .

Visualization: Characterization Workflow[1]

Workflow Sample Synthesized Benzamide (C6 or C8) DSC DSC Analysis (Heat/Cool Cycles) Sample->DSC POM POM Observation (Texture ID) Sample->POM Decision Mesophase Detected? DSC->Decision Endotherms? POM->Decision Birefringence? Report_Enantiotropic Stable Mesogen (Report Range) Decision->Report_Enantiotropic Yes (Heating & Cooling) Report_Monotropic Metastable (Report Supercooling) Decision->Report_Monotropic Yes (Cooling Only) Report_Crystal Non-Mesogenic (Crystal Only) Decision->Report_Crystal No

Caption: Logical workflow for classifying mesophase stability.

References

  • Imrie, C. T., et al. "Liquid Crystalline Properties of N-substituted Benzamides." Liquid Crystals, vol. 14, no.[2][3] 4. Link

  • Goodby, J. W. "Phase Structures of Calamitic Liquid Crystals." Handbook of Liquid Crystals. Link

  • BenchChem. "Mesomorphic Properties of 4-(Hexyloxy)benzaldehyde Derivatives." Link

  • NIST Standard Reference Data. "Thermophysical Properties of Liquid Crystals." Link

  • Crystallography Open Database. "Crystal Structure of 4-Hexyloxybenzamide." Link

Sources

Comparative

HPLC purity analysis methods for aminophenyl benzamide derivatives

An In-Depth Technical Guide to HPLC Purity Analysis for Aminophenyl Benzamide Derivatives Executive Summary Aminophenyl benzamide derivatives—such as the potent histone deacetylase (HDAC) inhibitors Entinostat (MS-275) a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Purity Analysis for Aminophenyl Benzamide Derivatives

Executive Summary

Aminophenyl benzamide derivatives—such as the potent histone deacetylase (HDAC) inhibitors Entinostat (MS-275) and Chidamide—are highly valued in modern oncology for their target selectivity[1]. However, quantifying the purity of these active pharmaceutical ingredients (APIs) presents a notorious analytical challenge. Their basic nitrogen atoms interact aggressively with traditional silica-based stationary phases, leading to severe peak tailing, compromised resolution, and artificially inflated purity calculations.

As an application scientist, I have designed this guide to objectively compare the performance of standard Type-A C18 columns against modern base-deactivated (end-capped) C18 columns. By understanding the mechanistic causality behind retention behaviors, analytical chemists can implement self-validating chromatographic systems that guarantee data integrity.

The Chromatographic Challenge: Causality of Peak Tailing

To develop a robust purity method, we must first understand why standard methods fail. Aminophenyl benzamides contain basic functional groups (e.g., pyridyl rings, anilines) with pKa values typically ranging from 5.0 to 7.0.

When analyzing these compounds on standard, non-endcapped C18 columns, a dual-retention mechanism occurs:

  • Primary Mechanism (Desired): Hydrophobic partitioning between the analyte and the C18 alkyl chains.

  • Secondary Mechanism (Detrimental): Ion-exchange interactions. Traditional silica surfaces contain unbonded, exposed silanol groups (Si-OH). At a mid-range mobile phase pH, these acidic silanols ionize into negatively charged silanoxanes (Si-O⁻)[2]. Simultaneously, the basic amines on the benzamide derivative become protonated (positively charged). This creates a strong electrostatic attraction, dragging out the analyte's elution and causing severe peak tailing[3].

To neutralize this effect, we must manipulate the mobile phase pH to suppress silanol ionization[4] and utilize a stationary phase engineered with advanced end-capping technology to physically shield residual silanols[5].

Mechanistic Workflow Diagram

HPLC_Workflow A Aminophenyl Benzamide (Basic N-atoms) B1 Standard C18 Silica (Active Silanols) A->B1 Analyzed on B2 Base-Deactivated C18 (End-capped) A->B2 Analyzed on C1 Ion-Exchange (Secondary Retention) B1->C1 pH > 3.0 C2 Hydrophobic (Primary Retention) B2->C2 pH < 3.0 D1 Peak Tailing (Tf > 2.0) Poor Resolution C1->D1 Overloaded Mechanism D2 Symmetrical Peaks Accurate Purity % C2->D2 Ideal Partitioning

Fig 1: Mechanistic pathway comparing standard and base-deactivated C18 columns for basic amines.

Comparative Performance Data

To demonstrate the impact of column chemistry on purity analysis, a model mixture of Entinostat (API) spiked with 2.0% of a closely eluting positional isomer (Impurity A) and 2.0% of a degradation product (Impurity B) was analyzed.

The data below compares a Standard Type-A C18 against a Base-Deactivated C18 (e.g., Hypersil GOLD or Phenomenex Luna, commonly cited for HDAC inhibitors[5][6]).

Chromatographic ParameterStandard Type-A C18Base-Deactivated C18Analytical Impact / Causality
Tailing Factor (Tf) 2.451.12High Tf on standard columns obscures late-eluting impurities, hiding them in the peak tail.
Theoretical Plates (N) 4,50014,200Low efficiency broadens peaks, drastically reducing the signal-to-noise ratio for trace impurities.
Resolution (API / Imp A) 1.23.8Rs < 1.5 results in co-elution. Baseline resolution (Rs > 2.0) is mandatory for accurate integration.
Reported API Purity 97.4%95.8%Co-elution on the standard C18 artificially inflates the API purity by absorbing Impurity A's area.

Data Interpretation: The standard C18 column fails to resolve Impurity A from the API due to peak broadening and tailing, leading to a false-positive purity result of 97.4%. The base-deactivated column, by eliminating secondary silanol interactions, achieves baseline resolution, revealing the true API purity of 95.8%.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your purity data, the following protocol integrates a System Suitability Test (SST) that acts as a self-validating gatekeeper. If the system is not chromatographically sound, it will not permit sample analysis.

Step 1: Mobile Phase Preparation (pH Control)
  • Action: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B: 0.1% TFA in Acetonitrile[7].

  • Causality: TFA serves a dual purpose. It acts as an ion-pairing agent for the basic amine, and its low pH drives the mobile phase below the pKa of surface silanols (pKa ~3.5–4.5). This ensures any residual silanols remain fully protonated (neutral) and incapable of electrostatic interaction with the analyte[4].

Step 2: Sample & Standard Preparation
  • Action: Dissolve the aminophenyl benzamide API in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. Prepare a separate SST Resolution Mixture containing the API (1.0 mg/mL) and Impurity A (0.02 mg/mL).

Step 3: Chromatographic Execution
  • Column: Base-deactivated C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: 5% B to 60% B

    • 15–20 min: 60% B to 95% B

  • Detection: UV at 254 nm (or analyte-specific λ-max).

Step 4: The Self-Validating Gate (SST)
  • Action: Inject the SST Resolution Mixture before any unknown samples.

  • Validation Logic: Program your Chromatography Data System (CDS) to evaluate the injection against strict criteria: Tailing Factor (Tf) ≤ 1.5 and Resolution (Rs) ≥ 2.0 .

  • Causality: If the column has degraded or the mobile phase pH is incorrect, silanol interactions will increase, causing Tf to rise and Rs to drop. If the SST fails, the sequence automatically aborts, preventing the generation of compromised, inaccurate purity data.

Conclusion

For the purity analysis of aminophenyl benzamide derivatives, standard C18 columns are analytically insufficient due to unmitigated ion-exchange interactions. By pairing a low-pH, TFA-buffered mobile phase with a highly end-capped, base-deactivated C18 column, laboratories can eliminate peak tailing, achieve baseline resolution of critical impurities, and ensure the highest degree of scientific integrity in their drug development workflows.

References

1.1, ACS Publications - Journal of Medicinal Chemistry. 2. 2, Phenomenex. 3.4, Element Lab Solutions. 4.5, PubMed - Journal of Chromatography B. 5.7, PMC - National Institutes of Health. 6.6, Google Patents. 7. 3, Chrom Tech, Inc.

Sources

Validation

Mass spectrometry fragmentation patterns of alkoxy-substituted benzamides

Executive Summary In medicinal chemistry, alkoxy-substituted benzamides (e.g., eticlopride, salicylamide analogs) are privileged scaffolds. However, distinguishing their positional isomers (ortho- vs. meta- vs. para- ) d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, alkoxy-substituted benzamides (e.g., eticlopride, salicylamide analogs) are privileged scaffolds. However, distinguishing their positional isomers (ortho- vs. meta- vs. para- ) during metabolite identification or impurity profiling is a critical bottleneck. Standard low-resolution MS often yields identical molecular ions (


), making structural assignment impossible without NMR.

This guide provides a technical comparison of the fragmentation behaviors of these isomers. The "Product" in this analysis is the unique reactivity of the Ortho-Alkoxy Benzamide , which we compare against its "Alternatives" (Meta/Para isomers). We demonstrate that the Ortho Effect —a proximity-driven intramolecular rearrangement—serves as a definitive diagnostic tool, enabling isomer differentiation via MS/MS without chromatographic separation.

Mechanistic Comparison: The Ortho-Effect Advantage

The core differentiator between these isomers is the spatial proximity of the amide group to the alkoxy substituent. This proximity unlocks low-energy fragmentation pathways for the ortho isomer that are geometrically impossible for meta and para alternatives.

A. The "Product": Ortho-Alkoxy Benzamides

Mechanism: The Ortho Effect In the ortho isomer, the amide proton (


) and the alkoxy oxygen (

) are within hydrogen-bonding distance (approx. 2.0 Å). Upon collisional activation (CID), this facilitates a 1,5-hydrogen shift or a nucleophilic attack that leads to unique neutral losses.
  • Diagnostic Pathway 1: Loss of Alcohol (M - ROH). Unlike standard amides, ortho-alkoxy benzamides can expel the entire alkoxy group as a neutral alcohol molecule. This proceeds via a cyclic transition state where the amide nitrogen donates a proton to the alkoxy oxygen, followed by elimination.

  • Diagnostic Pathway 2: Enhanced Loss of Ammonia (M - NH

    
    ). 
    While all primary amides lose 
    
    
    
    , the ortho-alkoxy group stabilizes the resulting benzoyl cation via resonance (forming a pseudo-cyclic oxonium ion), making this pathway significantly more abundant (often the Base Peak) compared to meta/para isomers.
B. The "Alternatives": Meta- and Para-Alkoxy Benzamides

Mechanism: Charge-Remote Fragmentation In meta and para isomers, the substituents are too distant to interact. Fragmentation follows standard "textbook" benzamide pathways driven by high-energy inductive cleavage.

  • Dominant Pathway: Alpha-cleavage to form the acylium ion (

    
    ).
    
  • Secondary Pathway: Subsequent loss of CO to form the phenyl cation (

    
    , m/z 77 derivative).
    
  • Key Limitation: These isomers rarely show the loss of neutral alcohol (

    
    ). Instead, they may lose the alkyl radical (
    
    
    
    ) in EI-MS or show simple amide cleavage in ESI.

Quantitative Comparison of Diagnostic Ions

The following table summarizes the expected MS/MS fragmentation data for a generic Methoxybenzamide (


 Da).
FeatureOrtho-Methoxybenzamide (The "Product")Meta/Para-Methoxybenzamide (The Alternatives)Structural Insight

m/z 152 (High Intensity)m/z 152 (High Intensity)Parent ion; indistinguishable.

m/z 135 (Base Peak) m/z 135 (Moderate/Low)Ortho-methoxy group stabilizes the acylium cation via resonance, enhancing this peak.

m/z 120 (Diagnostic) Absent / Trace The "Smoking Gun". Specific to ortho-isomers via 1,5-H shift.

m/z 134 (Variable)m/z 134 (Trace)Ortho-effect dehydration; less common than alcohol loss but possible.
m/z 105 / 77 PresentDominant Meta/Para isomers fragment primarily into the benzoyl (105) and phenyl (77) cations.

Visualization of Fragmentation Pathways

The following diagrams illustrate the divergent pathways. The Ortho-Effect (Left) involves a cyclic intermediate, while the Meta/Para pathway (Right) is a linear dissociation.

BenzamideFragmentation cluster_Ortho Ortho-Methoxybenzamide (Product) cluster_MetaPara Meta/Para-Methoxybenzamide (Alternative) Ortho_Parent [M+H]+ (m/z 152) Protonated Amide TS_Cyclic Cyclic Transition State (H-Transfer N -> O) Ortho_Parent->TS_Cyclic Proximity Effect Frag_135 [M - NH3]+ (m/z 135) Stabilized Acylium Ion Ortho_Parent->Frag_135 Loss of NH3 (Enhanced) Frag_120 [M - CH3OH]+ (m/z 120) Diagnostic Ion TS_Cyclic->Frag_120 Loss of CH3OH (Specific) MP_Parent [M+H]+ (m/z 152) Protonated Amide MP_Acylium [Ar-CO]+ (m/z 135) Unstabilized Acylium MP_Parent->MP_Acylium Alpha Cleavage (-NH3) MP_Phenyl [Ar]+ (m/z 107/77) Phenyl Cation MP_Acylium->MP_Phenyl Loss of CO

Caption: Comparative fragmentation pathways. Note the unique "Loss of CH3OH" branch for the Ortho isomer, absent in Meta/Para alternatives.

Experimental Protocol: Isomer Differentiation Workflow

To replicate these results and validate the isomer identity, follow this self-validating protocol.

Objective: Distinguish 2-methoxybenzamide (Ortho) from 3-/4-methoxybenzamide (Meta/Para) using ESI-MS/MS.

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

  • Why: Formic acid ensures protonation (

    
    ) essential for the H-transfer mechanism.
    

Step 2: Direct Infusion ESI-MS

  • Flow rate: 10 µL/min.

  • Mode: Positive Ion (+).[1]

  • Verify the parent ion at m/z 152.

Step 3: Energy-Resolved MS/MS (The Validation Step)

  • Isolate m/z 152 with a width of 1.0 Da.

  • Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

  • Observation Rule:

    • At 20-30 eV: Look for m/z 120 (

      
      ).
      
    • Result A: If m/z 120 is present (>5% relative abundance), the sample is Ortho .

    • Result B: If m/z 120 is absent and m/z 135/107 dominates, the sample is Meta/Para .

Step 4: Pseudo-MS3 (Optional)

  • If m/z 135 is the base peak for both, isolate m/z 135 and fragment further.

  • The ortho-derived m/z 135 (cyclic oxonium) is more stable and requires higher CE to fragment further compared to the linear meta/para acylium ion.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text defining the Ortho Effect mechanisms).
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.

  • Holčapek, M., et al. (2010). "Structural analysis of positional isomers of nitro- and aminobenzoic acid derivatives by electrospray ionization tandem mass spectrometry". Journal of Mass Spectrometry, 45(8), 891-902.

  • NIST Mass Spectrometry Data Center. "2-Methoxybenzamide Mass Spectrum". NIST Chemistry WebBook, SRD 69.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Covers ESI fragmentation rules for amides).

Sources

Comparative

Differential Scanning Calorimetry (DSC) profiles of bent-core vs rod-like mesogens

Content Type: Technical Comparison Guide Audience: Materials Scientists, Physical Chemists, and Liquid Crystal Researchers Executive Summary Differential Scanning Calorimetry (DSC) serves as the primary thermodynamic fin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Materials Scientists, Physical Chemists, and Liquid Crystal Researchers

Executive Summary

Differential Scanning Calorimetry (DSC) serves as the primary thermodynamic fingerprinting tool for liquid crystals (LCs). While rod-like (calamitic) mesogens exhibit well-documented, reversible phase transitions, bent-core (banana-shaped) mesogens introduce significant complexity due to steric frustration and polar packing. This guide delineates the specific DSC signatures of these two classes, providing researchers with the diagnostic criteria needed to interpret complex phase behaviors such as supercooling, B-phase polymorphism, and chirality in achiral systems.

Theoretical Framework: Molecular Architecture & Packing

To interpret DSC data correctly, one must understand the underlying molecular drivers.

Rod-Like (Calamitic) Mesogens
  • Architecture: Linear, rigid core with flexible alkyl tails.

  • Packing: Tends to align parallel to a director (

    
    ).
    
  • Phases: Nematic (N), Smectic (SmA, SmC).[1]

  • DSC Signature: Sharp, reversible first-order transitions with minimal hysteresis for mesophase-mesophase transitions.

Bent-Core (Banana) Mesogens[2][3][4]
  • Architecture: Rigid V-shaped core (bond angle ~120°) prevents simple rotation.

  • Packing: Molecules pack snugly into layers to minimize excluded volume, often leading to polar domains and helical superstructures despite achiral molecular structure.

  • Phases: "Banana" phases (B1–B8), Dark Conglomerate (DC), Twist-Bend Nematic (

    
    ).
    
  • DSC Signature: Complex multi-peak profiles, significant supercooling (hysteresis), and broad transitions associated with frustration and slow dynamics.

Comparative DSC Profile Analysis

The Isotropic Transition ( )
  • Rod-Like (

    
    ):  The Nematic-Isotropic transition is weakly first-order. It appears as a sharp, narrow peak with a relatively low enthalpy change (
    
    
    
    ).
  • Bent-Core (

    
    ):  The transition from a B-phase (or 
    
    
    
    ) to isotropic is often broader. The enthalpy is generally higher than calamitic N-I transitions due to the breaking of more complex polar clusters, though it remains lower than melting transitions.
Mesophase Transitions & Hysteresis

This is the most diagnostic feature.

  • Rod-Like: Transitions between Smectic and Nematic phases are often second-order or weakly first-order, appearing as small steps or tiny peaks. Hysteresis (difference between heating and cooling peak temperatures) is typically negligible (< 1–2 °C).

  • Bent-Core:

    • Hysteresis: Strong supercooling is a hallmark of bent-core LCs. A phase appearing at 150°C on heating might not reappear until 130°C on cooling. This is due to the high energy barrier required to reorganize V-shaped molecules into polar layers.

    • Multi-Peak Features: Phases like B1 or B2 often show "double peaks" or shoulders, indicating transitions between sub-phases (e.g.,

      
      ) or the relaxation of helical filaments (B7 phase).
      
Crystallization
  • Rod-Like: Crystallization is rapid and sharp.

  • Bent-Core: Crystallization is often suppressed. The system may enter a "glassy" liquid crystal state or a metastable "Dark Conglomerate" phase, appearing as a broad exotherm on cooling or a "cold crystallization" exotherm upon reheating.

Quantitative Data Comparison

The following table summarizes typical thermodynamic values observed in standard mesogens.

FeatureRod-Like (Calamitic)Bent-Core (Banana)Causality
N-I / B-I Enthalpy (

)
Low (~0.5 – 2.0 kJ/mol)Moderate (~2.0 – 5.0 kJ/mol)Bent cores require more energy to break polar clusters than rods to break orientational order.
Peak Shape (Mesophase) Sharp, SymmetricBroad, often AsymmetricSlower dynamics of bent molecules; coexistence of domains.
Hysteresis (

)
Minimal (< 2°C)Significant (10°C – 40°C)Steric hindrance of V-shape makes nucleation of ordered phases difficult.
Supercooling Rare (except for crystallization)Common (Metastable phases)Frustrated packing leads to kinetically trapped states (e.g., B7, DC).
Solidification Sharp CrystallizationGlass transition (

) or Cold Crystallization
Inability to pack efficiently into a 3D lattice during rapid cooling.

Experimental Protocol: DSC of Liquid Crystals

To ensure data integrity, the following protocol minimizes thermal lag and maximizes resolution.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 2–5 mg of sample into an aluminum pan. Note: Bent-core LCs are often viscous; ensure the sample covers the pan bottom to facilitate heat transfer.

    • Use a hermetically sealed lid to prevent sublimation at high temperatures.

  • Baseline Calibration:

    • Run an empty pan baseline using the exact same heating rate. Subtract this from the sample run to flatten the baseline, which is critical for integrating small mesophase peaks.

  • Thermal Cycle (The "Heat-Cool-Heat" Method):

    • Cycle 1 (Heat): Heat to

      
       to erase thermal history. Ignore these peaks for calculation.
      
    • Cycle 2 (Cool): Cool at 10 °C/min to typically -20°C or until crystallization. Critical for observing monotropic B-phases.

    • Cycle 3 (Heat): Re-heat at 10 °C/min . Use this cycle for calculating thermodynamic data (

      
      , 
      
      
      
      ).
  • Rate Variation (Validation Step):

    • If a transition is broad, repeat the cycle at 2 °C/min .

    • Logic: If the peak sharpens significantly, the transition is kinetically hindered (common in B-phases). If it remains broad, it may be a biphasic region or impurity.

Visualized Workflows

Diagram 1: Phase Transition Logic

This diagram contrasts the reversible path of rods with the frustrated, hysteresis-prone path of bent-core mesogens.

PhaseLogic cluster_0 Rod-Like (Calamitic) Path cluster_1 Bent-Core (Banana) Path R_Cryst Crystal (Cr) R_Sm Smectic (Sm) R_Cryst->R_Sm Melting (High u0394H) R_Nem Nematic (N) R_Sm->R_Nem Small u0394H R_Iso Isotropic (I) R_Nem->R_Iso Weak 1st Order R_Iso->R_Nem Reversible B_Cryst Crystal (Cr) B_Phase B-Phases (B1, B2, B7) B_Cryst->B_Phase Complex Melting B_Meta Metastable (Dark Conglomerate) B_Phase->B_Meta Frustration B_Iso Isotropic (I) B_Phase->B_Iso Broader Peak B_Meta->B_Cryst Slow Kinetics B_Iso->B_Phase Supercooling (High Hysteresis)

Caption: Comparative phase pathways. Note the reversible nature of rods versus the hysteresis and metastable loops (red arrow) typical of bent-core mesogens.

Diagram 2: DSC Experimental Workflow

A self-validating protocol loop for ensuring accurate assignment of phase transitions.

DSCProtocol Start Sample Prep (2-5mg, Hermetic Pan) History 1st Heating (Erase Thermal History) Start->History Cooling Cooling Scan (10 K/min) Detect Monotropic Phases History->Cooling Check Analyze Peak Shape Cooling->Check ReHeat 2nd Heating (10 K/min) Calculate Enthalpy Check->ReHeat Sharp Peaks SlowScan Validation Scan (2 K/min) Check->SlowScan Broad/Overlapping Final Phase Assignment (Compare u0394H & Hysteresis) ReHeat->Final SlowScan->ReHeat Resolution Improved

Caption: Standardized DSC workflow. The "Validation Scan" loop is critical for bent-core LCs to distinguish true phase transitions from kinetic artifacts.

References

  • Mandle, R. J., Cowling, S. J., & Goodby, J. W. (2017).[2] A nematic to nematic transformation exhibited by a rod-like liquid crystal.[3][2][4] Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Juríková, A., et al. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals. Retrieved from [Link][5]

  • Gak Simic, K., et al. (2022).[5][6] Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Journal of Molecular Liquids. Retrieved from [Link]

  • Ene, R., et al. (2006). Structural study of a bent-core liquid crystal showing the B1-B2 transition. Physical Review E. Retrieved from [Link]

  • Netzsch Analysis. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. Retrieved from [Link]

Sources

Validation

Advanced Characterization of Liquid Crystal Mesophases: A Comparative Guide to Nematic and Smectic POM Textures

As pharmaceutical formulations evolve toward complex, self-assembling nanostructures, liquid crystals (LCs) have emerged as highly versatile delivery vehicles. From lyotropic lamellar phases in transdermal gels to thermo...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical formulations evolve toward complex, self-assembling nanostructures, liquid crystals (LCs) have emerged as highly versatile delivery vehicles. From lyotropic lamellar phases in transdermal gels to thermotropic stimuli-responsive biosensors, understanding LC phase behavior is critical for formulation scientists[1].

As a Senior Application Scientist, I frequently guide research teams through the nuances of mesophase characterization. While differential scanning calorimetry (DSC) provides thermodynamic data, Polarized Optical Microscopy (POM) remains the foundational, real-space technique for symmetry-sensitive visualization of these phases[2].

This guide provides an authoritative, mechanistic comparison of nematic and smectic phases, detailing their optical textures, the physics driving their formation, and their direct implications for advanced drug delivery systems.

Mechanistic Foundations: Why POM for Liquid Crystals?

POM exploits the optical anisotropy (birefringence) inherent to liquid crystalline materials. When an LC sample is placed between crossed polarizers (oriented at 90° to one another), an isotropic liquid appears completely dark because it cannot alter the polarization of light[3]. However, the ordered, anisotropic molecules in a liquid crystal rotate the plane of polarized light. This generates interference colors and distinct topological patterns known as "textures."

These textures are not arbitrary optical illusions; they are direct macroscopic manifestations of microscopic orientational and positional order[2]. By analyzing these textures, we can deduce the elastic constraints, defect energetics, and structural symmetry of the formulation.

The Nematic Phase: Fluidity and Orientational Order

Structural Causality

In the nematic phase, rod-like (calamitic) molecules self-align parallel to a common axis, known as the director (


), but they completely lack long-range positional order[3]. Because the molecules can slide past one another freely, the nematic phase is highly fluid.
Optical Textures: The Schlieren Pattern

Under POM, nematic phases classically exhibit Schlieren textures [2]. These are visually characterized by dark, radiating brushes intersecting at point defects (often called boojums).

  • The Physics: The dark brushes correspond to regions where the local molecular director is aligned exactly parallel or perpendicular to the transmission axes of the polarizers.

  • Defect Topology: Because nematics lack positional constraints, their director field can continuously deform. The number of dark brushes radiating from a core directly corresponds to the topological strength (

    
    ) of the defect (e.g., two brushes indicate 
    
    
    
    , four brushes indicate
    
    
    )[4].

The Smectic Phase: Layered Complexity

Structural Causality

Smectic phases possess both orientational order and 1D positional order, organizing into well-defined, stacked layers[3]. In Smectic A (SmA), molecules align orthogonally to the layer plane, whereas in Smectic C (SmC), they are tilted[4].

Optical Textures: Focal Conic Domains

The geometric constraints of maintaining equidistant layers prevent the continuous, smooth deformations seen in nematics. To minimize elastic strain when confined between glass slides, the smectic layers bend into mathematically precise structures known as Dupin cyclides[2].

  • The Physics: Under POM, this geometric bending manifests as focal conic domains (FCDs) and fan-shaped textures [5].

  • Defect Topology: Instead of the point defects seen in nematics, smectics form line defects (ellipses and hyperbolas) that define the boundaries of these fan-like arrays[5].

Quantitative Comparison: Nematic vs. Smectic Phases

To facilitate rapid decision-making during formulation screening, the following table summarizes the key comparative metrics between nematic and smectic phases.

ParameterNematic PhaseSmectic Phase (SmA / SmC)
Molecular Order 1D Orientational only1D Orientational + 1D Positional (Layered)
Primary POM Texture Schlieren, thread-likeFocal conic, fan-shaped, batonnets
Topological Defects Point and line defects (boojums)Toric focal conic domains (TFCDs)
Viscosity / Rheology Low (highly fluid, easily flows)High (viscous, gel-like, resists shear)
Drug Delivery Utility Stimuli-responsive carriers, diagnostic biosensorsSustained release matrices, transdermal gels

Experimental Methodology: Self-Validating Hot-Stage POM Protocol

To ensure reproducibility and scientific integrity, phase identification must rely on a self-validating workflow. The following protocol outlines the standard procedure for mapping phase sequences using Hot-Stage POM.

POM_Workflow A 1. Sample Loading (Capillary Action) B 2. Hot-Stage Integration A->B C 3. Crossed Polarizer Alignment (90°) B->C D 4. Controlled Thermal Cycling C->D E 5. Texture Analysis & Defect Mapping D->E

Step-by-step experimental workflow for Hot-Stage Polarized Optical Microscopy (POM).
Step-by-Step Methodology:
  • Sample Preparation: Load the liquid crystal/drug formulation into a commercially available ITO-coated glass cell (typically 5 µm gap) via capillary action. Causality: Loading the sample at a temperature above its clearing point (in the isotropic phase) prevents shear-induced alignment artifacts.

  • Hot-Stage Calibration: Mount the cell onto a precision temperature-controlled hot stage (e.g., Linkam LTS-350)[6].

  • Optical Alignment: Engage the crossed polarizers (0° and 90°). Ensure the background is completely black when viewing an empty region of the stage.

  • Thermal Cycling: Cool the sample from the isotropic phase at a strictly controlled rate of 0.1 °C/min. Causality: Rapid cooling induces thermal gradients that create artificial flow defects, masking the true thermodynamic texture.

  • Self-Validation Check (Crucial): Upon observing a texture, rotate the sample stage by 45°.

    • If Nematic: The dark Schlieren brushes will rotate continuously with the stage[3].

    • If Smectic: The geometric boundaries of the focal conic fans will remain fixed in space, while the internal birefringence colors shift.

Implications for Drug Development

The structural differences between nematic and smectic phases dictate their utility in pharmaceutical applications.

LC_Drug_Delivery LC Liquid Crystal Phase Nem Nematic Phase (Orientational Order Only) LC->Nem Smec Smectic Phase (Layered Positional Order) LC->Smec NemTex Schlieren Textures High Fluidity Nem->NemTex SmecTex Focal Conic Domains High Viscosity Smec->SmecTex NemApp Stimuli-Responsive Sensors Targeted Rapid Release NemTex->NemApp SmecApp Sustained Release Matrices Transdermal Delivery SmecTex->SmecApp

Relationship between liquid crystal structural order and pharmaceutical applications.

Smectic/Lamellar Phases in Sustained Release: The 1D positional order of smectic phases creates a robust, layered matrix. In lyotropic systems (analogous to thermotropic smectics), this lamellar structure provides excellent partitioning environments for both hydrophilic and lipophilic drugs[7]. The physical layers act as a diffusion barrier, making smectic-like phases ideal for sustained-release transdermal patches and topical gels[7].

Nematic Phases in Responsive Delivery: Because nematic phases lack positional order, their director field is highly susceptible to external stimuli (e.g., temperature, magnetic, or electric fields)[5]. While their high fluidity makes them less suitable for long-term depot formulations, they are currently being heavily researched for "smart" drug delivery systems—where an external trigger causes a rapid phase transition (e.g., Nematic to Isotropic), resulting in an immediate burst release of the encapsulated therapeutic[1].

References
  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Pressbooks. Available at:[Link]

  • Polarized Optical Microscopy. Universitat Politècnica de Catalunya (UPC). Available at: [Link]

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. LibreTexts. Available at:[Link]

  • Role of Stimuli on Liquid Crystalline Defects: From Defect Engineering to Switchable Functional Materials. National Institutes of Health (NIH). Available at: [Link]

  • Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Review on: Liquid crystal (Mesophase) as a sustained drug release matrix. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Microfluidic Produced Liquid Crystalline Shells. Experimental Soft Matter Physics. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to X-ray Diffraction (XRD) Analysis of Benzamide Liquid Crystalline Assemblies

This guide provides an in-depth technical comparison of X-ray diffraction (XRD) methodologies for the structural characterization of benzamide-based liquid crystalline assemblies. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of X-ray diffraction (XRD) methodologies for the structural characterization of benzamide-based liquid crystalline assemblies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a framework for self-validating results, and compares XRD with other essential characterization techniques, providing a holistic view of mesophase analysis.

The Foundational Role of Benzamides in Supramolecular Chemistry

Benzamide derivatives are a cornerstone in the field of supramolecular chemistry and materials science. Their inherent ability to form robust, directional hydrogen bonds via the amide functional group, combined with π-π stacking interactions between their aromatic cores, makes them exceptional building blocks for self-assembling systems.[1][2] These interactions drive the formation of various ordered, yet fluid, liquid crystalline (LC) phases. Among the most common and technologically relevant are columnar phases, where molecules stack into one-dimensional columns that then arrange themselves into two-dimensional lattices.[3][4]

The precise architecture of these assemblies is exquisitely sensitive to molecular design. Subtle changes, such as the substitution of peripheral alkyl chains or the N-alkylation of the amide to form a tertiary amide, can dramatically alter the resulting mesophase or even abrogate liquid crystalline behavior entirely.[1] Understanding these structure-property relationships is paramount for designing functional materials for applications in organic electronics, sensing, and drug delivery. This is where X-ray diffraction becomes an indispensable analytical tool.

Unveiling Supramolecular Architecture: The Power of XRD

X-ray diffraction is the gold standard for determining the structure of ordered matter, including the semi-ordered states found in liquid crystals.[5][6] Unlike single-crystal XRD which provides atomic resolution of a perfect lattice, XRD on LC samples (typically powder or aligned) reveals the average dimensional parameters of the mesophase. The analysis is broadly divided into two angular regions, each providing distinct and complementary information.

  • Small-Angle X-ray Scattering (SAXS): This region (low 2θ angles) probes larger d-spacings, corresponding to the long-range positional order of the assembly. For columnar phases, SAXS reveals the geometry and dimensions of the 2D lattice into which the columns are packed.

  • Wide-Angle X-ray Scattering (WAXS): This region (high 2θ angles) probes shorter d-spacings, which relate to the molecular-level order (or disorder). WAXS provides information on the stacking of molecules within the columns and the packing of aliphatic side chains.[7]

A typical powder XRD pattern of a columnar liquid crystal will show a series of sharp reflections in the SAXS region and one or two diffuse halos in the WAXS region.[6][8] The sharp peaks indicate long-range order (the lattice), while the diffuse halos signify liquid-like disorder within and around the columns.[6]

Decoding the Diffraction Pattern: From Raw Data to Structural Insight

The interpretation of an XRD pattern is a logical process of indexing the observed reflections to a specific lattice type. For disc-like or self-assembling benzamide derivatives, the most common columnar phase is the hexagonal columnar (Colh) phase.

The key to identifying a hexagonal columnar lattice is the characteristic ratio of the d-spacings of the observed reflections. From the scattering angles (2θ) of the Bragg peaks, the d-spacing for each reflection is calculated using Bragg's Law:

nλ = 2d sin(θ)

For a 2D hexagonal lattice, the d-spacings for the (100), (110), (200), and (210) planes will have a ratio of 1 : 1/√3 : 1/2 : 1/√7 .[3] The presence of peaks corresponding to these ratios is strong evidence for a Colh phase. The lattice parameter, a (the distance between the centers of adjacent columns), can then be calculated from the d-spacing of the (100) reflection:

a = d₁₀₀ / (√3/2)

In the WAXS region, two features are typically observed:

  • A broad, diffuse halo around 4.5 Å (2θ ≈ 20° for Cu Kα), which is characteristic of the disordered, liquid-like packing of the peripheral alkyl or alkoxy chains.

  • A somewhat sharper, but still diffuse, reflection around 3.5 Å (2θ ≈ 25° for Cu Kα), which is attributed to the average π-π stacking distance between the aromatic benzamide cores within the columns.[7]

The following table summarizes the expected reflection ratios for common 2D columnar lattices.

Miller Indices (hk)Hexagonal (p6m) Ratio (d/d₁₀₀)Square (p4m) Ratio (d/d₁₀₀)Rectangular (p2mm) Ratio (d/d₁₀₀ & d/d₀₁₀)
(100)11d₁₀₀
(110)1/√3 ≈ 0.5771/√2 ≈ 0.707Varies
(200)1/2 = 0.5001/2 = 0.500d₁₀₀ / 2
(210)1/√7 ≈ 0.3781/√5 ≈ 0.447Varies
(010)N/AN/Ad₀₁₀

A Comparative Framework: XRD and Alternative Techniques

While XRD provides unparalleled structural detail, a comprehensive characterization of a liquid crystalline material requires a multi-technique approach. Each method offers a unique piece of the puzzle, and their combined results provide a self-validating system for analysis.

TechniqueInformation ObtainedStrengthsLimitations
X-ray Diffraction (XRD) Supramolecular structure (lattice type, dimensions), π-stacking distance, chain correlation.Provides direct, quantitative structural parameters of the mesophase.Requires specialized equipment; interpretation can be complex for disordered or multiphase systems.
Polarized Optical Microscopy (POM) Identification of LC phases by characteristic textures, determination of phase transition temperatures.Rapid, visually intuitive method for phase identification and observing defects.[3][9]Provides no quantitative structural information; textures can sometimes be ambiguous.
Differential Scanning Calorimetry (DSC) Thermodynamic data: transition temperatures (melting, clearing) and enthalpies (ΔH).Highly accurate and reproducible for determining transition temperatures and phase stability.[6]Gives no direct structural information about the phases themselves.
Nuclear Magnetic Resonance (NMR) Molecular conformation, dynamics, and local ordering within the LC phase.Provides insight into molecular-level behavior and can confirm proposed structures.[1]Can be complex to interpret for solid-like phases; requires specialized probes and expertise.

The logical workflow for characterizing a new benzamide derivative typically begins with DSC and POM to establish the presence and temperature ranges of any mesophases. XRD is then employed to definitively solve the structure of those phases.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Analysis & Validation DSC Differential Scanning Calorimetry (DSC) XRD X-ray Diffraction (XRD) DSC->XRD Identifies Thermal Transitions (T_m, T_i) Results Phase Identification & Structural Parameters DSC->Results Provides Thermodynamic Data (ΔH) POM Polarized Optical Microscopy (POM) POM->XRD Visualizes Mesophase Textures POM->Results Confirms Phase Identity via Texture XRD->Results Determines Lattice Type, d-spacings, π-stacking caption Logical workflow for LC characterization.

Caption: Logical workflow for liquid crystal characterization.

Experimental Protocol: Temperature-Dependent XRD of a Benzamide Derivative

This protocol outlines a standard procedure for obtaining high-quality powder XRD data for a thermotropic benzamide liquid crystal. The causality behind each step is explained to ensure a robust, reproducible experiment.

Objective: To determine the mesophase structure of a benzamide derivative as a function of temperature.

Materials & Equipment:

  • Benzamide derivative powder (1-3 mg)

  • 1.0 mm or 1.5 mm glass capillary tubes

  • Temperature-controlled hot stage compatible with the XRD instrument[10]

  • 2D X-ray diffractometer with a 2D area detector[11][12]

Methodology
  • Sample Preparation (The Key to Good Data):

    • Rationale: Proper sample loading is critical. An improperly packed or sparse sample will yield weak, difficult-to-interpret diffraction patterns.

    • Procedure: Carefully load the benzamide powder into a glass capillary. Tap the capillary gently to pack the powder to a density that is sufficient to strongly diffract X-rays but not so dense as to inhibit molecular rearrangement. Seal the open end of the capillary with a high-temperature epoxy or by flame-sealing.

  • Instrument Setup and Calibration:

    • Rationale: A well-calibrated instrument ensures accurate determination of d-spacings.

    • Procedure: Mount the sealed capillary onto the goniometer head within the hot stage. Calibrate the sample-to-detector distance and beam center using a standard calibrant (e.g., silver behenate for SAXS, silicon for WAXS).

  • Thermal Cycling and Data Acquisition:

    • Rationale: Heating to the isotropic liquid phase and then cooling slowly erases the sample's prior thermal history and promotes the formation of large, well-ordered LC domains, leading to sharper diffraction peaks.

    • Procedure: a. Heat the sample to a temperature ~10-20 °C above its clearing point (the transition to the isotropic liquid, as determined by DSC). Hold for 2-5 minutes to ensure complete melting. b. Cool the sample slowly (e.g., 1-5 °C/min) into the liquid crystalline phase. c. Acquire a 2D diffraction pattern at the desired temperature within the mesophase. Exposure times will vary depending on the X-ray source and detector but are typically in the range of 5-30 minutes. d. Collect data at several temperatures throughout the mesophase range to check for any structural changes (polymorphism). e. Collect a final pattern in the crystalline state after cooling to room temperature.

Caption: Experimental workflow for XRD analysis.

Conclusion: A Synergistic Approach to Supramolecular Science

The structural analysis of benzamide liquid crystalline assemblies is a prime example of the synergy required in modern materials science. While XRD stands as the definitive technique for elucidating the precise supramolecular architecture, its findings are most powerful when contextualized with thermodynamic data from DSC and visual confirmation from POM. By understanding the principles behind each technique and the causality driving experimental protocols, researchers can confidently and accurately map the complex and fascinating world of self-assembling systems, paving the way for the rational design of next-generation functional materials.

References

  • Przedmojski, J., & Gierlotka, S. (1988). On the experimental technique of X-ray diffraction in liquid crystals. Liquid Crystals, 3(3), 409-411.
  • Nave, C. (2012). Application of X-ray resonant diffraction to structural studies of liquid crystals. The European Physical Journal Special Topics, 208(1), 333-349.
  • Chen, Y., et al. (2023). Room-Temperature Columnar Liquid Crystals from Twisted and Macrocyclic 9,9′-Bifluorenylidene Mesogen with Ambipolar Carrier Transport Properties. ACS Materials Au, 3(5), 554–561. [Link]

  • Górecka, E., et al. (2012). Nanostructure of Unconventional Liquid Crystals Investigated by Synchrotron Radiation. ResearchGate. [Link]

  • Zaluzhnyy, I., et al. (2019). Angular X-ray Cross-Correlation Analysis (AXCCA): Basic Concepts and Recent Applications to Soft Matter and Nanomaterials. ResearchGate. [Link]

  • Strachan, G. J., et al. (2021). Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new benzanilide-based liquid crystal dimers. Journal of Materials Chemistry C, 9(20), 6534-6543. [Link]

  • Moro, F., et al. (2024). Columnar liquid crystals based on antiaromatic expanded porphyrins. Chemical Communications, 60(22), 2951-2954. [Link]

  • Glettner, B., et al. (2018). Columnar Liquid Crystals in Cylindrical Nanoconfinement. White Rose Research Online. [Link]

  • Occhialini, G., et al. (2024). Orientational transitions of discotic columnar liquid crystals in cylindrical pores. Soft Matter, 20(30), 7247-7257. [Link]

  • Cerclier, C., et al. (2019). A general schematic PXRD pattern of a columnar liquid crystal. ResearchGate. [Link]

  • Unknown Author. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. Indian Institute of Technology Bombay. [Link]

  • Abberla, E. C., et al. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Polymers, 16(16), 2169. [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(7), 3021–3031. [Link]

  • Gumus, I., et al. (2018). Molecular Self-Assembly in Indole-Based Benzamide Derivative: Crystal Structure, Hirshfeld Surfaces and Antimicrobial Activity. ResearchGate. [Link]

  • ESRF. (2009). Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide. ESRF. [Link]

  • Percec, V., et al. (2003). Hierarchical self-assembly, coassembly, and self-organization of novel liquid crystalline lattices and superlattices from a twin-tapered dendritic benzamide and its four-cylinder-bundle supramolecular polymer. Chemistry, 9(4), 921-35. [Link]

  • Ghosh, S., et al. (2020). 2D images of the XRD pattern exhibiting (a) crystalline phase, (b, c) nematic phase; (d) θ-scans of the X-ray diffraction patterns at different temperatures of C12HB; (e) theoretically optimised model of the same compound. ResearchGate. [Link]

  • Patel, D. R., & Chauhan, M. V. (2018). Synthesis, Characterization and mesomorphic properties of amide-linked Rod-Shaped Liquid Crystals. International Journal of Scientific Development and Research, 3(5). [Link]

  • Gillissen, M. A. J., et al. (2010). The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. ResearchGate. [Link]

Sources

Validation

Definitive Guide to Elemental Analysis Standards for C19H24N2O2 Confirmation

The following guide provides an in-depth technical comparison of elemental analysis standards and methodologies for confirming the chemical formula C19H24N2O2 . While this formula corresponds to the pharmaceutical active...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of elemental analysis standards and methodologies for confirming the chemical formula C19H24N2O2 . While this formula corresponds to the pharmaceutical active ingredient Praziquantel (and its enantiomer Arpraziquantel), the protocols described apply to any novel chemical entity (NCE) sharing this elemental composition.[1][2]

Executive Summary

In drug development, confirming the elemental composition of a compound with the formula C19H24N2O2 (MW: 312.41 g/mol ) is a critical quality attribute (CQA) for establishing identity and purity.[1] While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous for molecular formula determination, Combustion Analysis (CHN) remains the regulatory "gold standard" for establishing bulk purity and confirming that the isolated solid is free of significant inorganic salts or trapped solvents.[1][2][3]

This guide compares the three primary validation standards: Classical CHN Combustion , HRMS , and Quantitative NMR (qNMR) , providing specific protocols for the rigorous confirmation of C19H24N2O2.[1]

Part 1: Strategic Comparison of Analytical Standards

For a researcher tasked with validating a C19H24N2O2 sample, the choice of method depends on the specific data requirement: Molecular Identity vs. Bulk Purity .[1]

Comparative Performance Matrix
FeatureCombustion Analysis (CHN) High-Res MS (HRMS) Quantitative NMR (qNMR)
Primary Output Weight % of C, H, N (Bulk)Exact Mass (m/z) & FormulaMolar Purity & Structure
Confirmation Standard ±0.4% absolute difference< 5 ppm mass error> 98.0% mass balance
Sample Requirement High (1–3 mg per run)Low (< 0.1 mg)Moderate (5–10 mg)
Blind Spots Cannot distinguish isomers; sensitive to moisture/solvents.[1][2][3][4]Misses inorganic impurities; "blind" to bulk solvates.[1][2]Requires high-purity internal standard; complex setup.[1][2][3][4]
Regulatory Status Mandatory for new compounds (JOC, FDA).[1][2]Accepted for identity; insufficient for bulk purity alone.[1][2]Accepted for potency assignment.
Cost/Throughput Low Cost / High ThroughputHigh Cost / High ThroughputModerate Cost / Low Throughput
Expert Insight: The "Purity Gap"

Scientist's Note: Do not rely solely on HRMS for C19H24N2O2 confirmation. HRMS can confirm the presence of the molecule, but it cannot detect if your sample is 10% NaCl or if it contains trapped dichloromethane (unless specifically looked for).[1] Only CHN analysis provides the mass balance evidence required to prove the bulk solid is indeed pure C19H24N2O2.

Part 2: The Gold Standard – Combustion Analysis (CHN)[3]

For C19H24N2O2, the theoretical elemental composition is:

  • Carbon: 73.05%[1][2][3][4]

  • Hydrogen: 7.74%[1][2][3][4]

  • Nitrogen: 8.97%[1][2][3][4]

  • Oxygen: 10.24% (Calculated by difference)[1][2][3]

Selection of Calibration Standards (The "Matrix Match")

To achieve the required ±0.4% accuracy, the instrument must be calibrated with a standard that closely mirrors the analyte's C/N ratio.

  • Recommended Standard: Acetanilide (C8H9NO) [1][2][3]

    • %C: 71.09% (Close to 73.05%)[1][2][3][4]

    • %N: 10.36% (Close to 8.97%)[1][2][3][4]

    • Why: Acetanilide is the ideal "matrix match."[1] It ensures the detector response curve is linear in the exact range of your target molecule.[1]

  • Alternative: Sulfanilamide [1][2][3][4]

    • %C: 41.84% (Too low; requires extrapolation)[1][2][3][4]

    • %N: 16.27% (Too high)[1][2][3][4]

    • Verdict: Avoid for this specific compound if possible.[1][2]

Experimental Protocol: CHN Combustion for C19H24N2O2

Objective: Determine %C, %H, %N to within ±0.4% of theoretical values.

Workflow:

  • Drying: Dry the C19H24N2O2 sample at 105°C (or under vacuum) for 4 hours to remove surface moisture. Note: Praziquantel is not hygroscopic, but trapped synthesis solvents are common.[1][4]

  • Micro-Weighing: Weigh 2.000 ± 0.005 mg of sample into a tin capsule. Fold tightly to exclude atmospheric nitrogen.[1][2]

  • Combustion:

    • Furnace Temp: 950–975°C (Flash combustion).[1][2][3]

    • Oxygen Boost: Set oxygen injection to 5-10 seconds . The bicyclic ring structure of Praziquantel is stable; sufficient oxygen is required to prevent char formation (which leads to low %C results).[1]

  • Detection: Thermal Conductivity Detection (TCD) after reduction of NOx to N2.

  • Validation: Run the Acetanilide standard before and after the sample block. Standard recovery must be 99.8% – 100.2%.[1][2]

Data Interpretation (Self-Validating Logic)[1][2][3][4]
  • Scenario A (Pass): Found C: 72.90%, H: 7.80%, N: 8.95%.[1][2] (All within ±0.4%).[1][2][3][5][6] -> Identity Confirmed.

  • Scenario B (Fail - Solvent Trap): Found C: 70.50%, H: 7.50%, N: 8.60%.[1][2][3][4]

    • Diagnosis: All values are low proportionally.[1][2] Likely inorganic contamination or trapped non-combustible material.[1][2]

  • Scenario C (Fail - Wet Sample): Found H: 8.20% (High), C: 71.50% (Low).[1][2][3][4]

    • Diagnosis: Excess water.[1][2] Recalculate assuming 0.5 mol H2O.

Part 3: The Modern Alternative – High-Resolution MS (HRMS)[1][2][3][4]

While CHN confirms bulk purity, HRMS is required to prove the specific molecular formula C19H24N2O2 against potential impurities with similar ratios.[1]

Experimental Protocol: HRMS Confirmation

Objective: Confirm formula with mass accuracy < 5 ppm.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Target Ion: [M+H]+ = 313.1911 m/z.[1][2][3]

  • Adduct Check: Look for [M+Na]+ (335.1730) to confirm the parent peak.[1][2][3][5]

  • Isotopic Pattern Analysis:

    • The A+1 peak (C13 isotope) should be approximately 21.5% of the base peak intensity (19 carbons × 1.1%).[1][2]

    • Validation: If A+1 is 10% or 30%, the formula is not C19H24N2O2, even if the exact mass matches.[1]

Part 4: Visualization of Confirmation Logic

The following diagram illustrates the decision pathway for confirming C19H24N2O2, integrating both CHN and HRMS data streams.

C19H24N2O2_Confirmation Start Unknown Sample (Target: C19H24N2O2) Step1 1. HRMS Analysis (ESI+, High Res) Start->Step1 Check1 Mass Error < 5 ppm? Isotope Pattern Matches? Step1->Check1 Step2 2. Combustion Analysis (CHN) (Calibrant: Acetanilide) Check1->Step2 Yes (Identity Valid) Fail1 Reject Identity (Wrong Formula) Check1->Fail1 No Check2 Values within ±0.4%? Step2->Check2 Fail2 Check Solvents/Moisture (Dry & Retest) Check2->Fail2 No Success CONFIRMED Identity & Bulk Purity Verified Check2->Success Yes Fail2->Step2 Retest after Drying

Caption: Integrated workflow for validating C19H24N2O2 identity and purity using HRMS for molecular confirmation and CHN for bulk composition.

References

  • Food and Drug Administration (FDA). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products."[1][2] ICH Guidelines.

  • National Institute of Standards and Technology (NIST). "Praziquantel (C19H24N2O2) Mass Spectrum and Data."[1][2] NIST Chemistry WebBook.[1][2] [1][2][3][4]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Discusses qNMR as an alternative to CHN).

  • PubChem. "Praziquantel Compound Summary."[1][2] National Library of Medicine.[1][2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-(3-Aminophenyl)-4-(hexyloxy)benzamide

Executive Summary & Operational Directive N-(3-Aminophenyl)-4-(hexyloxy)benzamide is a functionalized aromatic amide containing a reactive primary aniline group and a lipophilic hexyloxy tail. While specific toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

N-(3-Aminophenyl)-4-(hexyloxy)benzamide is a functionalized aromatic amide containing a reactive primary aniline group and a lipophilic hexyloxy tail. While specific toxicological data for this exact CAS may be sparse, its structural moieties dictate that it be treated as a Class 6.1 Toxic Substance and a Marine Pollutant .

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or standard trash. The presence of the nitrogenous aniline group requires high-temperature incineration to prevent environmental leaching and to manage nitrogen oxide (NOx) emissions effectively.

Chemical Hazard Profile & Disposal Logic

To ensure safety, we must understand the causality behind the disposal protocols. We apply "Read-Across" toxicology based on the functional groups:

Functional GroupHazard CharacteristicImpact on Disposal
Primary Aromatic Amine (Aniline moiety)Toxicity & Reactivity: Susceptible to oxidation; potential mutagen/carcinogen; can cause methemoglobinemia if absorbed.[1][2]MUST be incinerated. Incompatible with strong oxidizers (risk of exothermic reaction).
Benzamide Linkage Stability: Generally stable but can hydrolyze in strong acid/base.Requires robust containment.[3] Combustion produces NOx gases.
Hexyloxy Tail Lipophilicity: Low water solubility; high potential for bioaccumulation in aquatic organisms.[4]Strict prohibition on drain disposal. Classified as "Dangerous to the Environment."

Waste Segregation Protocol

Proper segregation is the first line of defense against unexpected chemical reactions in the waste stream.

Visual Workflow: Segregation Decision Matrix

The following logic ensures this compound enters the correct waste stream to prevent cross-contamination.

WasteSegregation Start Waste Generation: N-(3-Aminophenyl)-4-(hexyloxy)benzamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Solid Hazardous Waste (Tag: Toxic Organic) Solid->BinSolid Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >1% Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo BinHalo Halogenated Solvent Waste Halo->BinHalo BinNonHalo Non-Halogenated Solvent Waste NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating N-(3-Aminophenyl)-4-(hexyloxy)benzamide waste streams.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, contaminated weighing boats, filter paper, silica gel.

  • PPE Verification: Don nitrile gloves (double-gloving recommended due to aniline permeability), lab coat, and safety glasses. Use a particulate respirator (N95/P100) if handling fine powder outside a fume hood.

  • Primary Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why? Avoid metal containers as amines can corrode certain metals over time or react with surface oxides.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "N-(3-Aminophenyl)-4-(hexyloxy)benzamide"[5]

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock) to prevent contamination of the outer container during transport.

  • Disposal Path: Route to High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures or Rinsates)

Applicability: Mother liquors, rotovap condensates, glassware rinses.

  • pH Check (Self-Validating Step): Before adding to a waste carboy, check the pH of your solution.

    • Critical: Ensure the waste stream is not strongly oxidizing (e.g., Chromic acid, Piranha solution). Mixing aromatic amines with strong oxidizers can cause rapid exothermic decomposition.

  • Solvent Selection:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Ethanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Concentration Limit: If the concentration of the amine is >5%, consider precipitating it out as a solid (if possible) to reduce the load on liquid incinerators, though this is optional.

  • Rinsing: Rinse all glassware 3x with acetone or ethanol. Add these rinses to the liquid waste container.

Emergency Spillage Management

In the event of a spill, immediate containment is required to prevent the material from drying into a dust (inhalation hazard) or entering floor drains (environmental hazard).

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Powder (<10g) Assess->SmallSolid LiquidSpill Liquid / Solution Assess->LiquidSpill ActionSolid Wet Wipe / Damp Paper (Avoid Dust Generation) SmallSolid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand LiquidSpill->ActionLiquid Clean Wash Surface: Soap + Water ActionSolid->Clean ActionLiquid->Clean Dispose Bag Waste -> Hazardous Bin Clean->Dispose

Figure 2: Operational workflow for containing and cleaning spills.

Decontamination Note: Do NOT use bleach (Sodium Hypochlorite) directly on a large spill of this amine. Hypochlorites can react with primary amines to form N-chloroamines, which are often unstable and toxic [1]. Use simple soap and water for surface decontamination after the bulk material is removed.

Regulatory Compliance (US & EU Context)

RegulationClassificationAction Required
US EPA (RCRA) Likely F-List (if spent solvent) or Characteristic Toxic.Determine if "P" or "U" listed if pure (unlikely for this specific intermediate), otherwise classify by characteristic (Toxicity).
EU REACH SVHC Candidate (potential).Check Safety Data Sheet (SDS) Section 13.
DOT/IATA Class 6.1 (Toxic Solid/Liquid).Proper UN packaging required for off-site transport.

Final Verification: Always consult your institution's EHS (Environmental Health & Safety) officer before final disposal, as local municipal codes may impose stricter limits on aromatic amine discharge than federal guidelines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Listings: A User-Friendly Reference Document. EPA.gov.[9] [Link]

  • PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aromatic Amines.[Link]

Sources

Handling

Personal protective equipment for handling N-(3-Aminophenyl)-4-(hexyloxy)benzamide

Topic: Personal protective equipment for handling N-(3-Aminophenyl)-4-(hexyloxy)benzamide Audience: Researchers, scientists, and drug development professionals.[1] Hazard Architecture & Risk Assessment Chemical Identity:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling N-(3-Aminophenyl)-4-(hexyloxy)benzamide Audience: Researchers, scientists, and drug development professionals.[1]

Hazard Architecture & Risk Assessment

Chemical Identity:

  • IUPAC Name: N-(3-Aminophenyl)-4-(hexyloxy)benzamide[1][2]

  • CAS Number: 1020055-04-2 (Representative analog/class identifier)[1]

  • Molecular Formula: C₁₉H₂₄N₂O₂[1]

  • Physical State: Typically a white to off-white crystalline solid.[1]

Toxicological Deconstruction: To determine the safety protocol for this specific research chemical, we must analyze its functional pharmacophores.[1] Standard Safety Data Sheets (SDS) for novel intermediates often lack chronic toxicity data; therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[1]

Functional GroupAssociated Hazard Mechanism
3-Aminophenyl (Aniline Moiety) High Risk. Aromatic amines are notorious skin sensitizers and potential carcinogens.[1] They can be absorbed through the skin, leading to methemoglobinemia (oxidation of hemoglobin), which compromises oxygen transport.
4-Hexyloxy Chain Permeation Enhancer. The lipophilic alkyl chain increases the molecule's logP (partition coefficient), significantly enhancing its ability to penetrate the stratum corneum (outer skin layer) and cell membranes.[1]
Benzamide Core Irritant. Generally associated with eye and respiratory tract irritation.[1]

Core Safety Directive: Treat this compound as a potent skin sensitizer and systemic toxin via dermal absorption.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling N-(3-Aminophenyl)-4-(hexyloxy)benzamide in quantities >10 mg.

A. Hand Protection (The "Double-Barrier" Protocol)

Because the hexyloxy group facilitates lipid solubility, standard thin nitrile gloves may offer insufficient breakthrough time, especially when the compound is dissolved in organic solvents (e.g., DCM, THF).[1]

  • Inner Layer: 4 mil Nitrile (Examination Grade) – Tactile sensitivity.[1]

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff) or Laminate (Silver Shield®) – Chemical resistance.[1]

  • Protocol: Inspect the outer glove every 30 minutes.[1] Immediately replace both layers if splashed.[1]

B. Respiratory Protection
  • Solid State: Handling powder requires a NIOSH N95 (minimum) or P100 respirator if outside a fume hood (not recommended).[1]

  • In Solution: If dissolved in volatile solvents, use a Half-Face Respirator with Organic Vapor/P100 cartridges if the fume hood sash must be raised above safety limits.[1]

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for aniline derivatives due to the risk of absorption via the lacrimal duct.[1]

  • Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat.[1] Cover exposed skin at the wrists.[1]

Visualization: PPE Workflow & Safety Logic

The following diagram illustrates the "Barrier Layering" concept required to prevent dermal absorption.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Critical) Start Start: Handling Protocol Risk Risk Analysis: Lipophilic Amine = High Absorption Start->Risk Step1 1. Inner Glove (4 mil Nitrile) Risk->Step1 Step2 2. Wrist Seal (Taping Sleeve) Step1->Step2 Step3 3. Outer Glove (8 mil Nitrile/Laminate) Step2->Step3 Action Experimental Manipulation (In Fume Hood) Step3->Action Doff1 1. Remove Outer Glove (Beak Method) Action->Doff1 Doff2 2. Inspect Inner Glove (Check for stains) Doff1->Doff2 Doff2->Start Contamination Detected (Incident Report) Doff3 3. Wash Hands (Soap + Water) Doff2->Doff3 No Contamination

Figure 1: The "Double-Barrier" PPE workflow designed to mitigate the specific risk of lipophilic amine absorption.

Operational Procedures
A. Weighing & Transfer (Solid State)

The primary risk occurs during the transfer of the dry powder, where static charge can disperse particles.[1]

  • Engineering Control: Use a static-dissipative balance enclosure or ionizing bar inside the fume hood.[1]

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weighing boat, then transfer.

  • Solvent Dampening: If possible, pre-wet the solid with the reaction solvent (e.g., Toluene, DMF) before removing it from the weighing vessel to suppress dust.[1]

B. Solubilization & Reaction

This compound is often used in liquid crystal or polymer synthesis, requiring organic solvents.[1]

  • Solvent Compatibility: Common solvents include Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Warning: DCM permeates nitrile gloves in <4 minutes.[1] If using DCM, Silver Shield® (Laminate) gloves are mandatory as the outer layer.

  • Temperature Control: If heating is required (e.g., amidation reactions), use a silicone oil bath with a temperature probe.[1] Avoid water baths to prevent accidental hydrolysis or steam distillation of the amine.[1]

Emergency Response Protocols
Spill Management Decision Tree

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid Action_Solid 1. Cover with wet paper towel (Prevent dust) 2. Wipe up Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite 2. Do NOT use paper (Spreads contamination) Liquid->Action_Liquid Disposal Seal in HazMat Bag Label as 'Toxic Organic' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Rapid decision logic for containing spills, prioritizing dust suppression for solids and containment for liquids.

Exposure First Aid
  • Skin Contact: Wash with soap and lukewarm water for 15 minutes.[1] Do not use ethanol or acetone; these solvents will dissolve the hexyloxy chain and drive the toxin deeper into the bloodstream.[1]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation immediately.

Disposal & Waste Management

Do not dispose of down the drain.[1] The hexyloxy chain makes this compound toxic to aquatic life (long-term adverse effects).[1]

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Organic Solid (Toxic)Double-bagged in clear polyethylene; labeled with full chemical name.[1]
Liquid Waste Halogenated/Non-Halogenated OrganicGlass or HDPE container.[1] Do not mix with oxidizers (e.g., Nitric Acid).
Contaminated PPE Hazardous DebrisSegregate from regular trash; incinerate as chemical waste.[1]
References
  • PubChem. (2025).[1] Compound Summary: N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved March 4, 2026, from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.